Methyl 4-methoxy-3-nitrobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-methoxy-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-8-4-3-6(9(11)15-2)5-7(8)10(12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZYMTBOKNSYEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345147 | |
| Record name | Methyl 4-methoxy-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40757-20-8 | |
| Record name | Methyl 4-methoxy-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 4-METHOXY-3-NITROBENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Methyl 4-methoxy-3-nitrobenzoate
Prepared by a Senior Application Scientist
This guide provides an in-depth overview of Methyl 4-methoxy-3-nitrobenzoate, a key chemical intermediate for professionals in research, development, and pharmaceutical sciences. We will explore its chemical identity, synthesis protocols, key applications, and safety considerations, offering field-proven insights into its practical use.
Core Chemical Identity
This compound is a substituted benzoate ester.[1] The strategic placement of a methoxy group and a nitro group on the aromatic ring makes it a versatile reagent in organic synthesis.[1][2] The nitro group, being a strong electron-withdrawing group, enhances the reactivity of the compound, making it a valuable precursor for the synthesis of various bioactive molecules and complex organic structures.[2]
| Identifier | Value | Source |
| CAS Number | 40757-20-8 | [2][3][4] |
| IUPAC Name | This compound | [5] |
| Synonyms | 4-Methoxy-3-nitrobenzoic Acid Methyl Ester, Methyl 3-Nitro-p-anisate | [2][3][4] |
| Molecular Formula | C9H9NO5 | [1][2] |
| Molecular Weight | 211.17 g/mol | [2][6] |
| InChIKey | ZUZYMTBOKNSYEB-UHFFFAOYSA-N | [6][7] |
Physicochemical Properties:
| Property | Value | Source |
| Appearance | White to pale yellow crystalline powder | [2][3] |
| Melting Point | 108-112 °C | [2][3] |
| Purity | >98.0% (GC) | [3] |
| Solubility | Soluble in various organic solvents | [2] |
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved through the nitration of a precursor, Methyl 4-methoxybenzoate (also known as Methyl p-anisate). This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.
Causality in Experimental Design: The choice of nitrating agent and reaction conditions is critical for achieving high yield and purity. A mixture of nitric acid and sulfuric acid is commonly employed. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Temperature control is paramount; exothermic nitration reactions can lead to over-nitration or side-product formation if not properly managed.
Detailed Experimental Protocol (Illustrative):
A common laboratory-scale synthesis involves the nitration of a related compound, showcasing a typical procedure. For instance, the nitration of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate is performed by adding nitric acid dropwise to a solution of the starting material in a mixture of acetic acid and acetic anhydride at a controlled temperature of 0-5 °C.[8][9] The mixture is then stirred for several hours at room temperature.[8][9]
Step-by-Step Breakdown:
-
Dissolution: The starting benzoate is dissolved in a suitable solvent system (e.g., acetic acid/acetic anhydride).[8][9] This ensures a homogenous reaction medium.
-
Cooling: The reaction vessel is cooled in an ice bath to 0-5 °C. This is a critical safety and selectivity step to control the exothermic reaction.
-
Slow Addition: The nitrating agent (e.g., 66% nitric acid) is added dropwise with continuous stirring. This slow addition maintains temperature control and prevents localized overheating.[8][9]
-
Reaction: After addition, the mixture is allowed to stir for a set period (e.g., 6 hours) at room temperature to ensure the reaction goes to completion.[8][9]
-
Quenching & Extraction: The reaction is quenched by pouring it into ice-water. The product is then extracted using an organic solvent like ethyl acetate.[8]
-
Purification: The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization.
Below is a diagram illustrating the generalized workflow for the synthesis of a nitrobenzoate derivative.
Caption: Generalized workflow for the synthesis of this compound.
Spectroscopic and Analytical Data
Characterization of this compound is essential for confirming its identity and purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used.[10][11]
| Technique | Expected Data | Source |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy protons, and methyl ester protons. | [10] |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. | [10] |
| Mass Spec (MS) | Molecular ion peak consistent with its molecular weight (211.17 g/mol ). | [10][12] |
| IR Spectroscopy | Characteristic absorption bands for nitro (NO₂), ester (C=O), and ether (C-O) functional groups. | [10][13] |
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals.[2] Its functional groups allow for a variety of chemical transformations. For instance, the nitro group can be readily reduced to an amine, which is a key functional group in many biologically active compounds. This amine can then be further modified to build more complex molecular architectures.
This compound and its analogs are valuable in medicinal chemistry for developing novel therapeutic agents.[2] For example, related nitrobenzoate structures have been investigated for their potential as antifungal agents and in the development of drugs targeting cancer cell migration.[14][15] Specifically, it is used in the synthesis of compounds that can act as enzyme inhibitors and receptor modulators.[16] The presence and position of the methoxy and nitro groups can significantly influence a molecule's binding affinity and selectivity for its biological target.[16]
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed when handling this compound.
-
General Handling: Use in a well-ventilated area or a chemical fume hood.[17] Avoid breathing dust.[18] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17]
-
First Aid: In case of skin contact, wash off with soap and water.[18] If inhaled, move to fresh air. If swallowed, rinse mouth with water.[19] Seek medical attention if irritation or symptoms persist.[17]
-
Storage: Store in a tightly closed container in a dry, cool place.[20]
-
Hazards: The compound may be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[17][18][19]
Always consult the latest Safety Data Sheet (SDS) from the supplier before use for comprehensive safety information.[19][20]
References
- 1. CAS 40757-20-8: this compound [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 40757-20-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound CAS#: 40757-20-8 [amp.chemicalbook.com]
- 5. This compound | C9H9NO5 | CID 602104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. PubChemLite - this compound (C9H9NO5) [pubchemlite.lcsb.uni.lu]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound(40757-20-8) 1H NMR spectrum [chemicalbook.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Methyl 3-methoxy-4-nitrobenzoate [webbook.nist.gov]
- 13. Methyl 3-methoxy-4-nitrobenzoate [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. This compound | CAS#:40757-20-8 | Chemsrc [chemsrc.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. chemicalbook.com [chemicalbook.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
A Comprehensive Technical Guide to the Safe Handling of Methyl 4-methoxy-3-nitrobenzoate for Research and Development
Section 1: Executive Summary & Chemical Profile
Methyl 4-methoxy-3-nitrobenzoate (CAS No: 40757-20-8) is a nitroaromatic compound widely utilized as a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules.[1] Its structure, featuring a benzoate core with methoxy and nitro functional groups, allows for diverse chemical transformations.[1] While an invaluable tool in research, its chemical nature necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.
This guide serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, causality-driven understanding of safe handling procedures, emergency response, and disposal. The protocols herein are designed to establish a self-validating system of safety, ensuring the protection of laboratory personnel and the integrity of research.
Section 2: Hazard Identification and Risk Assessment
The primary acute hazard associated with this compound is oral toxicity.[2] A nuanced understanding of its hazard profile is critical for accurate risk assessment.
2.1 GHS Classification and Interpretation
The Globally Harmonized System (GHS) provides the most precise framework for understanding the compound's risks. It is crucial to prioritize these specific classifications over more general indicators.
| Hazard Class | Category | Hazard Statement | Interpretation for Laboratory Personnel |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Ingestion of even small quantities can cause adverse health effects. This elevates the importance of preventing hand-to-mouth contamination through stringent hygiene and the prohibition of eating or drinking in the laboratory.[2] |
| Skin Contact | - | Harmful in contact with skin[3] | While not assigned a formal GHS category in all available literature, multiple sources indicate a risk of harm from skin contact, necessitating the consistent use of appropriate gloves.[3] |
| Inhalation | - | Harmful by inhalation[3] | As a crystalline solid, the primary inhalation risk comes from airborne dust or powder. Engineering controls are essential to mitigate this exposure pathway.[3] |
Signal Word: Warning [2]
It is noteworthy that some general safety ratings, such as the NFPA 704 diamond, may indicate a low overall health hazard (e.g., a rating of 0).[2] This should not be misinterpreted. The NFPA rating provides a broad overview for emergency responders, whereas the GHS H302 classification is based on specific toxicological data and is more relevant for occupational handling. The "Harmful if swallowed" classification must be the guiding principle for all laboratory safety protocols.
Section 3: Chemical and Physical Properties
Understanding the physical properties of this compound is fundamental to its safe handling and use in experimental design.
| Property | Value | Source(s) |
| CAS Number | 40757-20-8 | [1][2][3] |
| Molecular Formula | C9H9NO5 | [1][2][3] |
| Molecular Weight | 211.17 g/mol | [2][3] |
| Appearance | White to yellow or green crystalline powder | [1] |
| Melting Point | 108 - 112 °C | [3] |
| Boiling Point | 350.7 ± 22.0 °C at 760 mmHg | [3] |
| Flash Point | 168.3 ± 24.3 °C | [3] |
| Density | 1.3 ± 0.1 g/cm³ | [3] |
| Solubility | Enhanced solubility in organic solvents due to the methoxy group | [1] |
Section 4: Core Handling Protocols & Engineering Controls
A multi-layered approach, prioritizing engineering controls and supplemented by rigorous personal protective equipment (PPE) and work practices, is essential for minimizing exposure.
4.1 Engineering Controls: The Primary Barrier
The causality behind using engineering controls is to contain the chemical at its source, preventing the release of hazardous dust into the laboratory environment.
-
Chemical Fume Hood: All manipulations of solid this compound (e.g., weighing, transferring, adding to reaction vessels) must be performed inside a certified chemical fume hood.[3] This is non-negotiable and serves as the primary defense against inhalation of airborne particulates.
4.2 Personal Protective Equipment (PPE)
PPE is the essential last line of defense. The selection must be based on the specific hazards of the compound.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.[4] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected. The purpose of gloves is to prevent skin contact, a known hazard route.[3]
-
Eye and Face Protection: ANSI-approved safety goggles are mandatory.[3] Where there is a significant risk of splashing (e.g., when dissolving the compound), a face shield should be worn in addition to goggles.[4]
-
Body Protection: A full-length laboratory coat, kept buttoned, is required to protect against accidental spills.[3][4]
4.3 Step-by-Step General Handling Protocol
-
Preparation: Cordon off the work area within the fume hood. Ensure all necessary equipment (spatulas, weigh boats, reaction vessels) and waste containers are present before retrieving the chemical.
-
Don PPE: Put on all required PPE as specified in Section 4.2.
-
Chemical Retrieval: Retrieve the container from its designated storage location.
-
Weighing and Transfer: Perform all weighing and transfer operations on a disposable work surface (e.g., chemical-absorbent paper) inside the fume hood to contain any minor spills. Avoid actions that could generate dust, such as dropping material from a height.
-
Post-Handling: Once the transfer is complete, securely seal the source container and return it to storage.
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent. Dispose of all contaminated disposable materials (e.g., weigh boats, gloves, absorbent paper) in a designated hazardous waste container.[4]
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[2][3] This final step is critical to prevent accidental ingestion.
Section 5: Emergency Response Protocols
Preparedness is key to mitigating the consequences of an accidental exposure or release.
5.1 Spill Management
Immediate and correct action is crucial to prevent the spread of contamination. The following workflow outlines the necessary steps.
Caption: Logical workflow for responding to a chemical spill.
5.2 First Aid Measures
First aid should be administered immediately while seeking professional medical attention.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor.[2]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2]
-
In Case of Eye Contact: Rinse cautiously and thoroughly with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[2]
5.3 Firefighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
-
Specific Hazards: Combustion may produce toxic and corrosive fumes, including carbon monoxide and nitrogen oxides.[3]
-
Protective Actions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]
Section 6: Storage and Disposal
Proper storage and disposal are integral parts of the chemical's lifecycle and are critical for laboratory safety and environmental protection.
6.1 Storage Conditions
-
Container: Store in the original, tightly closed container.[3]
-
Environment: Keep in a cool, dry, and well-ventilated area.[5]
-
Incompatibilities: Store away from strong oxidizing agents and other incompatible materials.[3][5] This is to prevent potentially hazardous reactions.
6.2 Waste Disposal
-
Procedure: All waste containing this compound, including contaminated consumables, must be treated as hazardous waste.
-
Containment: Place waste in clearly labeled, sealed containers.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not dispose of down the drain or mix with other waste streams.[3][4] Adherence to all local, state, and federal regulations is mandatory.
Section 7: Concluding Remarks
This compound is a valuable synthetic intermediate whose utility is matched by its potential hazards. A safety-first mindset, grounded in a clear understanding of its specific risks—primarily its classification as harmful if swallowed—is paramount. By strictly adhering to the engineering controls, PPE requirements, and handling protocols outlined in this guide, researchers can effectively mitigate these risks, ensuring a safe and productive laboratory environment.
References
An In-depth Technical Guide to the Synthesis of Nitro-Substituted Methyl 4-Methoxybenzoate Derivatives from Methyl 3-Hydroxy-4-methoxybenzoate
This guide provides a comprehensive exploration of the synthesis of a nitro-substituted aromatic compound starting from methyl 3-hydroxy-4-methoxybenzoate. It is intended for an audience of researchers, scientists, and professionals in drug development who possess a foundational understanding of organic chemistry. We will delve into the mechanistic underpinnings, strategic considerations, and detailed experimental protocols necessary for a successful and reproducible synthesis.
Strategic Analysis: Addressing the Synthetic Challenge
The request outlines the synthesis of "Methyl 4-methoxy-3-nitrobenzoate" from "methyl 3-hydroxy-4-methoxybenzoate." A direct conversion, where the hydroxyl group at the C3 position is replaced by a nitro group, is not achievable through a standard electrophilic aromatic substitution (EAS) nitration reaction. Such a transformation would require a more complex, multi-step sequence, likely involving diazotization, which falls outside the scope of a direct nitration.
A more chemically plausible interpretation is the addition of a nitro group to the aromatic ring of methyl 3-hydroxy-4-methoxybenzoate. However, the direct nitration of this substrate presents significant challenges. The starting material contains three substituents with competing directing effects:
-
C3-Hydroxyl (-OH): A strongly activating ortho-, para-director.
-
C4-Methoxy (-OCH₃): A strongly activating ortho-, para-director.
-
C1-Methyl Ester (-COOCH₃): A deactivating meta-director.
The phenolic hydroxyl group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack. This high reactivity can lead to undesirable side reactions, including over-nitration (dinitration), and oxidation of the ring, often resulting in the formation of complex, tarry mixtures.[1]
Therefore, a robust and high-yield synthesis necessitates a more controlled approach. The most reliable strategy involves the temporary "protection" of the highly activating hydroxyl group. By converting the phenol to an ester (e.g., an acetate), its activating influence is moderated, allowing for a more selective and cleaner nitration reaction. This two-step strategy—protection followed by nitration—forms the core of our recommended synthetic pathway. This approach is validated by literature precedents where the hydroxyl group of methyl 3-hydroxy-4-methoxybenzoate is alkylated (a form of protection) prior to nitration in the synthesis of Gefitinib.[2][3]
Proposed Synthetic Workflow
Our strategy involves a two-stage process: the acetylation of the phenolic hydroxyl group, followed by the regioselective nitration of the resulting acetate ester.
Caption: Proposed two-step synthetic workflow.
Mechanistic Insights: Regioselectivity of Nitration
The key to this synthesis is controlling the position of the incoming electrophile, the nitronium ion (NO₂⁺). The nitronium ion is generated in situ from the reaction of concentrated nitric acid and sulfuric acid.[4]
Caption: Generation of the nitronium ion electrophile.
Once the hydroxyl group is protected as an acetoxy group (-OAc), the directing effects on the ring are as follows:
-
C3-Acetoxy (-OAc): A moderately activating ortho-, para-director.
-
C4-Methoxy (-OCH₃): A strongly activating ortho-, para-director.
-
C1-Methyl Ester (-COOCH₃): A deactivating meta-director.
The electrophilic attack will be directed to the positions most activated by the -OAc and -OCH₃ groups and least deactivated by the -COOCH₃ group. The available positions on the ring are C2, C5, and C6.
-
Position C5: This position is ortho to the C4-methoxy group and meta to the C1-ester group. This is a highly favorable position for substitution.
-
Position C2: This position is ortho to both the C3-acetoxy and C1-ester groups. Steric hindrance from the adjacent ester and acetoxy groups may disfavor this position.
-
Position C6: This position is para to the C3-acetoxy group but ortho to the C1-ester group.
Considering the combined electronic and steric effects, the nitration is expected to be highly regioselective, yielding Methyl 3-acetoxy-4-methoxy-5-nitrobenzoate as the major product.
Detailed Experimental Protocols
Safety First: Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents.[5] All procedures must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves.[6] Ensure immediate access to an eyewash station and safety shower.
Part 1: Protection via Acetylation
This protocol is adapted from standard procedures for the acetylation of phenols.[7]
Objective: To synthesize Methyl 3-acetoxy-4-methoxybenzoate.
Materials:
-
Methyl 3-hydroxy-4-methoxybenzoate
-
Acetic anhydride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve methyl 3-hydroxy-4-methoxybenzoate (1.0 eq) in dichloromethane.
-
Base Addition: Add pyridine (1.2 eq) to the solution and stir.
-
Acetylation: Cool the mixture in an ice-water bath (0-5 °C). Slowly add acetic anhydride (1.2 eq) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
Part 2: Nitration of Methyl 3-acetoxy-4-methoxybenzoate
This protocol is adapted from established methods for the nitration of moderately activated aromatic esters.[8][9]
Objective: To synthesize Methyl 3-acetoxy-4-methoxy-5-nitrobenzoate.
Materials:
-
Methyl 3-acetoxy-4-methoxybenzoate (from Part 1)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
Procedure:
-
Dissolution: To a clean, dry flask, add concentrated sulfuric acid and cool it to 0 °C in an ice-salt bath.
-
Substrate Addition: Slowly add methyl 3-acetoxy-4-methoxybenzoate to the cold sulfuric acid with continuous stirring, ensuring the temperature does not rise above 10 °C.
-
Nitrating Mixture Preparation: In a separate flask, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture thoroughly in an ice bath.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the substrate solution using a dropping funnel. Crucially, maintain the reaction temperature between 0 and 10 °C throughout the addition. [8] A higher temperature can lead to the formation of unwanted byproducts.[8]
-
Reaction Time: After the addition is complete, stir the mixture in the ice bath for an additional 30-60 minutes.
-
Quenching: Pour the reaction mixture slowly and carefully onto a large amount of crushed ice in a beaker with stirring.
-
Isolation: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with copious amounts of cold water until the washings are neutral to pH paper. This removes residual acid. A final wash with a small amount of ice-cold methanol can help remove certain impurities.[8]
-
Drying: Dry the purified product, for instance, in a desiccator over a drying agent.
Quantitative Data Summary
The following table provides an example of the quantities and conditions for this synthesis, which should be scaled as needed by the researcher.
| Parameter | Part 1: Acetylation | Part 2: Nitration |
| Starting Material | Methyl 3-hydroxy-4-methoxybenzoate (e.g., 10.0 g) | Methyl 3-acetoxy-4-methoxybenzoate (product from Part 1) |
| Key Reagents | Acetic Anhydride, Pyridine | Conc. HNO₃ (70%), Conc. H₂SO₄ (98%) |
| Solvent | Dichloromethane (DCM) | Conc. H₂SO₄ |
| Reaction Temperature | 0 °C to Room Temp. | 0 - 10 °C |
| Reaction Time | 2 - 4 hours | 1 - 2 hours |
| Work-up | Liquid-liquid extraction | Precipitation on ice, vacuum filtration |
| Expected Product | Methyl 3-acetoxy-4-methoxybenzoate | Methyl 3-acetoxy-4-methoxy-5-nitrobenzoate |
| Typical Yield | >90% | 75-85% |
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. aiinmr.com [aiinmr.com]
- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. westfield.ma.edu [westfield.ma.edu]
A Senior Application Scientist's Guide to Methyl 4-methoxy-3-nitrobenzoate in Medicinal Chemistry
Abstract
Methyl 4-methoxy-3-nitrobenzoate stands as a pivotal, yet often under-recognized, building block in the lexicon of medicinal chemistry. Its strategically positioned functional groups—a nitro moiety ortho to a methoxy group, and a methyl ester—offer a rich platform for a diverse array of synthetic transformations. This guide provides an in-depth exploration of its chemical reactivity and utility, moving beyond simple reaction schemes to elucidate the underlying principles and experimental causality that drive its application. We will dissect core synthetic transformations, including nitro group reduction, amide bond formation, and the potential for carbon-carbon bond coupling, providing field-tested protocols and rationale. By grounding these methodologies in a practical context, this document aims to equip researchers, scientists, and drug development professionals with the expert insights required to effectively leverage this versatile scaffold in the design and synthesis of novel therapeutic agents.
Introduction: The Strategic Value of a Multifunctional Scaffold
In the intricate process of drug discovery, the selection of starting materials is a decision of paramount consequence. An ideal building block is not merely a carrier of functional groups but a well-conceived synthetic tool that offers reactivity, selectivity, and the potential for diverse derivatization. This compound (CAS No: 40757-20-8) exemplifies these qualities.
At its core, this molecule is a precursor to derivatives of para-aminobenzoic acid (PABA). The PABA motif is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting activities ranging from antibacterial and anticancer to anti-inflammatory.[1][2][3] The structural rigidity of the benzene ring, combined with the specific electronic effects of its substituents, makes this compound a highly valuable starting point for generating libraries of bioactive compounds.[4][5]
The true synthetic power of this molecule lies in the orthogonal reactivity of its three primary functional groups:
-
The Nitro Group: An electron-withdrawing group that can be selectively reduced to a primary amine, a key nucleophile for subsequent reactions.
-
The Methyl Ester: Susceptible to hydrolysis to form a carboxylic acid or direct amidation, providing a handle for amide library synthesis.
-
The Aromatic Ring: Activated by the methoxy group, it can be subject to further electrophilic substitution, while reduction of the nitro group to an amine provides a pathway for diazotization and subsequent Sandmeyer-type reactions.
This guide will illuminate the practical application of these features, providing the "why" behind the "how" in experimental design.
Physicochemical and Safety Data
Before proceeding to synthetic applications, it is imperative to understand the fundamental properties and handling requirements of the reagent.
| Property | Value | Reference(s) |
| CAS Number | 40757-20-8 | [6] |
| Molecular Formula | C₉H₉NO₅ | [7] |
| Molecular Weight | 211.17 g/mol | [6] |
| Appearance | White to yellow powder/crystal | [8][9] |
| Melting Point | 108.0 - 112.0 °C | [9] |
Safety & Handling: this compound is considered harmful if swallowed, inhaled, or in contact with skin.[6] Standard laboratory precautions should be strictly followed.[6][10]
-
Engineering Controls: Always handle within a chemical fume hood to minimize inhalation exposure.[6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and appropriate laboratory clothing.[6][11]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from oxidizing agents, heat, and flames.[6][8]
-
Disposal: Dispose of chemical waste in accordance with national and regional regulations through a licensed disposal authority.[6]
Core Synthetic Transformations: From Building Block to Pharmacophore
The utility of this compound is best demonstrated through the key chemical transformations it readily undergoes. The following sections provide not just protocols, but the scientific rationale guiding the choice of reagents and conditions.
The Gateway Reaction: Selective Reduction of the Nitro Group
The conversion of the aromatic nitro group to a primary amine is arguably the most critical transformation for this building block. It unmasks a highly versatile nucleophilic center, paving the way for countless subsequent derivatizations.
Causality and Method Selection: While numerous methods exist for nitro group reduction, the use of powdered iron in acetic acid is a classic, robust, and highly reliable choice for this substrate.[12][13] Its advantages in a drug development setting include:
-
Cost-Effectiveness: Iron and acetic acid are inexpensive and readily available.
-
Selectivity: The reaction conditions are mild enough to avoid the hydrolysis of the methyl ester, a common side reaction with more aggressive reagents or strongly basic/acidic conditions.
-
Safety: It avoids the use of high-pressure hydrogen gas and expensive palladium catalysts, which, while effective, require specialized equipment.[14] Alternative reagents like tin(II) chloride (SnCl₂) are effective but produce heavy metal waste streams that are more difficult to manage.
Caption: Workflow for the reduction of this compound.
Experimental Protocol: Synthesis of Methyl 3-amino-4-methoxybenzoate
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetic acid (e.g., 10 mL per 1 g of starting material).
-
Addition of Iron: Add powdered iron (approx. 5 molar equivalents) to the acetic acid. Stir the resulting suspension and heat to 50-60°C under a nitrogen atmosphere.[12][13]
-
Substrate Addition: Dissolve this compound (1.0 eq) in a suitable solvent like methanol and add it dropwise to the heated iron suspension.[12]
-
Reaction: Maintain the temperature at 50-60°C and stir vigorously for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the iron catalyst and its salts, washing the filter cake with methanol or ethyl acetate.
-
Extraction: Combine the filtrate and washes. Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.
Constructing the Core: Amide Bond Formation
The amide bond is a cornerstone of peptide and protein structure and is present in over 25% of all known drugs.[15] The amine generated in the previous step is an excellent nucleophile for forming this critical linkage.
Causality and Method Selection: Directly coupling a carboxylic acid and an amine requires activation of the acid. While converting the acid to a more reactive species like an acid chloride is possible, it involves harsh reagents (e.g., thionyl chloride) and an extra synthetic step. The use of carbodiimide coupling agents, such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), provides a milder and more direct route. EDC is often preferred in modern drug discovery due to the formation of a water-soluble urea byproduct, which simplifies purification compared to the insoluble urea formed from DCC.
Caption: General workflow for amide bond formation.
Experimental Protocol: General Procedure for Amide Coupling
-
Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.1 eq) and an activating agent such as Hydroxybenzotriazole (HOBt, 1.2 eq) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Activation: Add the coupling agent, EDC (1.2 eq), to the solution and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of Methyl 3-amino-4-methoxybenzoate (1.0 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0-3.0 eq) in the same anhydrous solvent.
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor for completion using TLC or LC-MS.
-
Workup: Dilute the reaction mixture with the solvent (e.g., DCM). Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired amide.
Expanding the Scaffold: The Potential for Suzuki-Miyaura Cross-Coupling
To further increase molecular complexity, C-C bond-forming reactions are indispensable. The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling of an organoboron species with an organic halide or triflate.[16] While our primary building block lacks a suitable halide, the amine intermediate can be converted to a halide (e.g., an iodide or bromide) via the Sandmeyer reaction. This two-step process unlocks the full potential of the scaffold for diversification.
Causality and the Catalytic Cycle: The success of the Suzuki reaction hinges on a well-defined catalytic cycle involving a Palladium(0) species.[17]
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the aromatic ring, forming a Pd(II) intermediate.[18]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[18][19] The base (e.g., K₂CO₃, Cs₂CO₃) is crucial here; it forms a boronate complex, which is more nucleophilic and facilitates the transfer to the electrophilic Pd(II) center.[19]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, allowing the cycle to continue.[17]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki Coupling
-
Setup: To a flame-dried Schlenk flask, add the aryl halide (derived from Methyl 3-amino-4-methoxybenzoate, 1.0 eq), the boronic acid or ester (1.1-1.5 eq), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent and Degassing: Add a degassed solvent mixture, typically an organic solvent like dioxane, THF, or DME, and water (e.g., in a 4:1 ratio). Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the required temperature (typically 80-100°C) under an inert atmosphere and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Application in Practice: Synthesis of a Gefitinib Precursor Scaffold
To illustrate the real-world application of these principles, we can examine the synthesis of a key intermediate used in the preparation of Gefitinib, an EGFR inhibitor for cancer therapy.[12][13][20] This synthesis, starting from a closely related analog, showcases a sequence of nitration and reduction that is directly applicable to our building block.
The overall workflow demonstrates how a simple substituted benzoate can be methodically elaborated into a complex heterocyclic core structure essential for biological activity.[13]
Caption: Synthetic pathway towards a key quinazolinone intermediate for Gefitinib.
Summary of Synthetic Steps and Yields
| Step | Reaction | Key Reagents | Product | Yield (%) | Reference |
| 1 | Alkylation | 1-Bromo-3-chloropropane, K₂CO₃, DMF | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | 94.7 | [12] |
| 2 | Nitration | Nitric acid, Acetic acid, Acetic anhydride | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | 82.0 | [12][21] |
| 3 | Reduction | Powdered iron, Acetic acid | Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate | 77.0 | [12][13] |
| 4 | Cyclization | Formamidine acetate | 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one | - | [12] |
Note: The yield for the final cyclization step was not explicitly provided in a consolidated table in the source material.
This synthetic sequence powerfully demonstrates the strategic value of the substituted nitrobenzoate scaffold. The nitration step (Step 2) proceeds with high yield, installing the crucial nitrogen atom, which is then reduced (Step 3) under mild, ester-compatible conditions to set the stage for the final heterocycle formation.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic asset for the medicinal chemist. Its true value is realized through the predictable and high-yielding transformations of its functional groups. The selective reduction of the nitro group provides clean access to a key aniline intermediate, which serves as a versatile nucleophile for building complex molecular architectures via amide coupling and other derivatizations. The potential for further functionalization through reactions like the Suzuki-Miyaura coupling expands its utility immensely. By understanding the causality behind the standard protocols, researchers can confidently and efficiently employ this building block to accelerate the discovery and development of next-generation therapeutics.
References
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [ouci.dntb.gov.ua]
- 2. [PDF] Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents [mdpi.com]
- 5. benthamscience.com [benthamscience.com]
- 6. This compound | CAS#:40757-20-8 | Chemsrc [chemsrc.com]
- 7. PubChemLite - this compound (C9H9NO5) [pubchemlite.lcsb.uni.lu]
- 8. fishersci.com [fishersci.com]
- 9. This compound | 40757-20-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Methyl 4-methoxy-3-nitrobenzoate
This guide provides an in-depth analysis of the spectroscopic data for Methyl 4-methoxy-3-nitrobenzoate, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the rationale behind spectral features, providing a framework for structural elucidation and quality control.
Introduction: The Structural Significance of this compound
This compound is a substituted aromatic ester with the chemical formula C₉H₉NO₅. Its molecular structure, featuring a nitro group ortho to a methoxy group and para to a methyl ester on a benzene ring, makes it a valuable precursor in organic synthesis. The precise arrangement of these functional groups dictates the molecule's reactivity and potential applications. Accurate spectroscopic characterization is therefore paramount to confirm its identity, purity, and to understand its chemical behavior.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound directly influence its spectroscopic signatures. Understanding these correlations is fundamental to interpreting the spectral data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While direct experimental spectra for this compound are not widely published, we can predict the expected chemical shifts and coupling patterns based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy Analysis
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl groups of the ester and methoxy functionalities.
Expected ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Methoxy Protons (-OCH₃) | ~3.9 - 4.1 | Singlet | N/A |
| Ester Methyl Protons (-COOCH₃) | ~3.9 - 4.0 | Singlet | N/A |
| Aromatic Proton (H-5) | ~7.2 - 7.4 | Doublet | ~8-9 |
| Aromatic Proton (H-6) | ~7.9 - 8.1 | Doublet of Doublets | ~8-9, ~2-3 |
| Aromatic Proton (H-2) | ~8.2 - 8.4 | Doublet | ~2-3 |
Interpretation and Rationale:
-
Aromatic Region: The three aromatic protons are in different chemical environments and are expected to give rise to three distinct signals.
-
H-5: This proton is ortho to the electron-donating methoxy group and will be the most shielded of the aromatic protons, thus appearing at the lowest chemical shift. It will be split into a doublet by the adjacent H-6.
-
H-6: This proton is ortho to the ester group and meta to the nitro group. It will be split into a doublet of doublets by H-5 and H-2.
-
H-2: This proton is ortho to the strongly electron-withdrawing nitro group, making it the most deshielded aromatic proton, hence its downfield chemical shift. It will appear as a doublet due to coupling with H-6.
-
-
Aliphatic Region: The two methyl groups, being chemically non-equivalent, should appear as two distinct singlets. The protons of the ester methyl group are typically slightly downfield compared to the methoxy protons.
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.
Expected ¹³C NMR Data:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Ester Carbonyl (C=O) | ~164 - 166 |
| Quaternary Carbon (C-4) | ~155 - 158 |
| Quaternary Carbon (C-3) | ~140 - 142 |
| Aromatic CH (C-6) | ~132 - 134 |
| Quaternary Carbon (C-1) | ~128 - 130 |
| Aromatic CH (C-2) | ~125 - 127 |
| Aromatic CH (C-5) | ~115 - 117 |
| Methoxy Carbon (-OCH₃) | ~56 - 58 |
| Ester Methyl Carbon (-COOCH₃) | ~52 - 54 |
Interpretation and Rationale:
-
Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents.
-
The carbon attached to the methoxy group (C-4) will be significantly deshielded.
-
The carbon bearing the nitro group (C-3) will also be downfield.
-
The remaining aromatic carbons will have shifts determined by their proximity to the electron-donating and electron-withdrawing groups.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its key functional groups.
Experimental IR Data:
An available IR spectrum for this compound shows several key absorption bands.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch (from -OCH₃ and -COOCH₃) |
| ~1730 | Strong | C=O Stretch (Ester) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |
| ~1530, ~1350 | Strong | Asymmetric and Symmetric N-O Stretch (Nitro group) |
| ~1250 | Strong | C-O Stretch (Ester and Ether) |
Interpretation and Causality:
-
C=O Stretch: The strong absorption band around 1730 cm⁻¹ is a definitive indicator of the ester carbonyl group. Its position reflects the electronic environment of the carbonyl, which is part of a conjugated system.
-
N-O Stretches: The two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. These are crucial for confirming the presence of this functionality.
-
C-O Stretches: The strong absorption around 1250 cm⁻¹ is attributed to the C-O stretching vibrations of both the ester and the methoxy ether linkage.
-
Aromatic Vibrations: The bands in the 1600-1480 cm⁻¹ region are characteristic of the C=C stretching vibrations within the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Predicted Mass Spectrometry Data:
Based on its molecular formula (C₉H₉NO₅), the predicted monoisotopic mass of this compound is 211.0481 g/mol .[2] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 211.
Expected Fragmentation Pattern:
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
-
Loss of a Methoxy Radical: A common fragmentation pathway for methyl esters is the loss of a methoxy radical (•OCH₃), which would result in a fragment ion at m/z 180.
-
Loss of a Nitro Radical: The loss of the nitro group (•NO₂) is another expected fragmentation, leading to a peak at m/z 165.
-
Loss of the Ester Group: Cleavage of the ester group as a carbomethoxy radical (•COOCH₃) would produce a fragment at m/z 152.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, standardized experimental protocols are essential.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the coupling patterns to deduce the connectivity of the protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
IR Data Acquisition
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction to remove atmospheric contributions (e.g., CO₂, H₂O).
Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for a solid or through a gas chromatograph (GC-MS) for a volatile compound.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and significant fragment ions.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a robust framework for its structural confirmation and purity assessment. While direct experimental data for this specific compound can be elusive in public databases, a thorough understanding of the expected spectral features, supported by data from analogous compounds, enables researchers to confidently identify and characterize this important chemical intermediate. This guide serves as a valuable resource for scientists engaged in synthesis, quality control, and drug development, ensuring the integrity of their chemical entities.
References
A Technical Guide to the Applications of Methyl 4-methoxy-3-nitrobenzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-methoxy-3-nitrobenzoate is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of complex molecules.[1][2] Its structure, featuring a benzoate core with strategically positioned methoxy and nitro groups, provides a unique combination of reactivity and stability, making it an invaluable tool for synthetic chemists. The presence of the electron-withdrawing nitro group and the electron-donating methoxy group on the aromatic ring influences its electronic properties and directs the course of various chemical transformations.[2] This guide provides an in-depth exploration of the applications of this compound in organic synthesis, with a particular focus on its role in the development of pharmaceuticals and other biologically active compounds.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. These properties dictate its solubility, reactivity, and compatibility with various reaction conditions.
| Property | Value | Reference |
| CAS Number | 40757-20-8 | [1][3][4] |
| Molecular Formula | C9H9NO5 | [1][4] |
| Molecular Weight | 211.17 g/mol | [1][4] |
| Appearance | White to pale yellow powder/crystal | [1][3] |
| Melting Point | 106-112 °C | [1] |
| Purity | >98.0% (GC) | [3] |
| Synonyms | 4-Methoxy-3-nitrobenzoic acid methyl ester, Methyl 3-nitro-p-anisate, 3-Nitro-p-anisic acid methyl ester | [3] |
Core Synthetic Transformations
The synthetic utility of this compound stems from the reactivity of its functional groups: the nitro group, the ester, and the aromatic ring. These sites allow for a variety of chemical modifications, enabling the construction of complex molecular architectures.
Reduction of the Nitro Group
One of the most common and pivotal transformations of this compound is the reduction of the nitro group to an amino group. This conversion is a gateway to a vast number of derivatives, as the resulting aniline can participate in a wide range of reactions.
A common method for this reduction involves the use of powdered iron in acetic acid. For instance, in a related synthesis, a nitrobenzoate derivative was reduced to the corresponding amine in a satisfactory yield of 77%.[5] The resulting methyl 3-amino-4-methoxybenzoate is a key precursor for the synthesis of various heterocyclic compounds and other complex molecules.[6]
Caption: Reduction of the nitro group to an amine.
Hydrolysis of the Ester
The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, 3-amino-4-methoxybenzoic acid. This transformation is typically achieved by heating with an aqueous base, such as sodium hydroxide, followed by acidification.[7] The resulting carboxylic acid provides a handle for further modifications, such as amide bond formation.
Electrophilic Aromatic Substitution
The electron-donating methoxy group and the electron-withdrawing nitro group direct the position of further electrophilic aromatic substitution reactions on the benzene ring. This allows for the controlled introduction of additional functional groups, further expanding the synthetic possibilities.
Applications in the Synthesis of Bioactive Molecules
This compound and its derivatives are instrumental in the synthesis of a variety of pharmaceuticals and biologically active compounds.[1] Its versatile structure makes it an attractive starting material for drug discovery and development.
Precursor to Pharmaceutical Intermediates
This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including those with anti-inflammatory and analgesic properties.[1] The ability to functionalize the aromatic ring and modify the existing substituents allows for the creation of a library of compounds for biological screening.
Synthesis of Heterocyclic Scaffolds
The amino-ester derivative obtained from the reduction of this compound is a valuable precursor for the synthesis of various heterocyclic ring systems. For example, it can be used in the construction of quinazolinones, a class of compounds with a broad range of biological activities. A notable example is the synthesis of Gefitinib, an anticancer drug, which utilizes a substituted aminobenzoate derivative in its core synthesis.[5]
Caption: Synthetic workflow for Gefitinib from a related precursor.[8]
Use in Agrochemicals and Material Science
Beyond pharmaceuticals, this compound finds applications in the formulation of agrochemicals, such as pesticides and herbicides.[1] It is also explored in material science for the development of new polymers and coatings with specific chemical properties.[1]
Experimental Protocols
General Procedure for Nitration of a Substituted Methyl Benzoate
The following is a general procedure for the nitration of a substituted methyl benzoate, which is a key step in the synthesis of related nitroaromatic compounds. This protocol is adapted from the synthesis of a Gefitinib intermediate.[5]
Step-by-step methodology:
-
Dissolve the substituted methyl benzoate (1 equivalent) in a mixture of acetic acid and acetic anhydride.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add nitric acid (e.g., 66%) dropwise to the cooled solution while maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at room temperature for several hours.
-
Slowly pour the reaction mixture into ice-water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to afford the purified nitro-substituted methyl benzoate.
General Procedure for the Reduction of a Nitro-Substituted Methyl Benzoate
This protocol outlines a general method for the reduction of the nitro group to an amine using powdered iron.[5]
Step-by-step methodology:
-
Add powdered iron to acetic acid.
-
Stir the resulting suspension at an elevated temperature (e.g., 50°C) under an inert atmosphere (e.g., N2).
-
Add a solution of the nitro-substituted methyl benzoate in a suitable solvent (e.g., methanol) dropwise to the suspension.
-
Stir the mixture at an elevated temperature (e.g., 50-60°C) for a short period (e.g., 30 minutes).
-
Filter the catalyst and wash it with the reaction solvent.
-
Evaporate the volatiles from the combined filtrate and washes.
-
Pour the residue into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with a saturated solution of sodium carbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the amino-substituted methyl benzoate.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for a wide range of chemical transformations, making it an essential intermediate in the preparation of pharmaceuticals, agrochemicals, and advanced materials.[1] A thorough understanding of its reactivity and synthetic potential is crucial for researchers and scientists aiming to develop novel and complex molecular structures.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 40757-20-8: this compound [cymitquimica.com]
- 3. This compound | 40757-20-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. mdpi.com [mdpi.com]
- 6. This compound | CAS#:40757-20-8 | Chemsrc [chemsrc.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
The Genesis of a Key Intermediate: A Technical Guide to the Discovery and History of Methyl 4-methoxy-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the history, discovery, and synthesis of Methyl 4-methoxy-3-nitrobenzoate, a pivotal intermediate in organic synthesis. The narrative traces its origins from the foundational era of aromatic chemistry in the late 19th and early 20th centuries, a period characterized by the burgeoning exploration of nitration and esterification reactions. While a singular "discoverer" of this compound is not explicitly documented, its emergence is intrinsically linked to the systematic investigation of substituted benzoic acids. This guide provides a comprehensive overview of the key chemical principles and experimental methodologies that led to its synthesis, offering detailed protocols and a historical perspective for today's researchers.
Historical Context: The Dawn of Aromatic Chemistry and Nitration
The story of this compound begins not with its own discovery, but with the broader scientific endeavor to understand and manipulate aromatic compounds. The latter half of the 19th century was a period of explosive growth in organic chemistry, with chemists in Europe, particularly in Germany, systematically exploring the reactions of benzene and its derivatives.[1] A cornerstone of this exploration was the nitration reaction, a process for introducing a nitro group (-NO₂) onto an aromatic ring.[2][3]
The first reported nitration of benzene was by Mitscherlich in 1834, who used fuming nitric acid.[2] The subsequent development of "mixed acid" nitration, using a combination of concentrated nitric and sulfuric acids, provided a more effective and versatile method for nitrating a wide range of aromatic compounds.[2] This technique was crucial for the burgeoning dye and explosives industries and laid the groundwork for the synthesis of countless new organic molecules.[3]
The Precursor: Synthesis of p-Anisic Acid (4-Methoxybenzoic Acid)
The journey to this compound starts with its precursor, 4-methoxybenzoic acid, also known as p-anisic acid. This compound is found naturally in anise. Its first chemical synthesis is credited to the French chemist Auguste Cahours in 1841. Cahours achieved this by oxidizing anethole, a component of anise oil, with nitric acid.
The Emergence of 4-Methoxy-3-nitrobenzoic Acid: A Product of Systematic Investigation
While a specific date or individual credited with the first synthesis of 4-methoxy-3-nitrobenzoic acid is not readily found in historical records, its preparation is a logical extension of the well-established nitration chemistry of the late 19th and early 20th centuries. The synthesis is a classic example of electrophilic aromatic substitution, a fundamental concept in organic chemistry.
The directing effects of substituents on the benzene ring were a major area of study during this period. In the case of p-anisic acid, the methoxy group (-OCH₃) is an activating, ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director. The interplay of these directing effects dictates the position of the incoming nitro group. The powerful activating effect of the methoxy group directs the nitration primarily to the position ortho to it (and meta to the carboxylic acid), yielding 4-methoxy-3-nitrobenzoic acid as the major product.
The synthesis of this key intermediate can be broken down into two primary conceptual steps:
-
Nitration of p-Anisic Acid: The introduction of a nitro group onto the aromatic ring of p-anisic acid.
-
Esterification: The conversion of the resulting 4-methoxy-3-nitrobenzoic acid into its methyl ester.
The logical flow of this synthesis is depicted in the following workflow diagram:
Caption: Synthetic pathway from p-Anisic Acid to this compound.
Experimental Protocols: From Historical Methods to Modern Synthesis
The following sections provide detailed experimental protocols for the synthesis of this compound, reflecting both the historical approach and modern, optimized procedures.
Synthesis of 4-Methoxy-3-nitrobenzoic Acid
The nitration of p-anisic acid is a standard laboratory procedure. The core principle involves the careful addition of a nitrating agent to a solution of p-anisic acid, typically at reduced temperatures to control the reaction rate and minimize side product formation.
Key Mechanistic Insight: The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid.[4] This powerful electrophile is then attacked by the electron-rich aromatic ring of p-anisic acid.
Table 1: Comparison of Historical and Modern Nitration Protocols
| Parameter | Historical Approach (Conceptual) | Modern Protocol |
| Nitrating Agent | Fuming Nitric Acid or Mixed Acid (HNO₃/H₂SO₄) | Mixed Acid (Concentrated HNO₃/H₂SO₄) |
| Solvent | Often neat or with excess acid | Sulfuric acid acts as solvent and catalyst |
| Temperature | Cooled with ice, but precise control was challenging | 0-10 °C, rigorously controlled with an ice bath |
| Work-up | Precipitation in water, filtration | Quenching on ice, filtration, and washing |
| Purification | Recrystallization from water or ethanol | Recrystallization from suitable solvents (e.g., ethanol/water) |
Detailed Modern Protocol for the Nitration of p-Anisic Acid:
-
In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 10.0 g of p-anisic acid to 40 mL of concentrated sulfuric acid. Stir until all the solid has dissolved, maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 5.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of p-anisic acid over a period of 30-40 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional hour.
-
Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
The crude 4-methoxy-3-nitrobenzoic acid will precipitate as a pale yellow solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
The crude product can be purified by recrystallization from an ethanol-water mixture to yield off-white to pale yellow crystals.[5]
References
Methodological & Application
Application Notes and Protocols for the Nitration of Methyl Benzoate to Produce Nitro-Isomers
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the electrophilic aromatic substitution reaction for the nitration of methyl benzoate. This protocol details the synthesis of methyl 3-nitrobenzoate, the major product, and discusses the formation of ortho and para isomers. The document elucidates the underlying chemical principles, provides a detailed step-by-step experimental protocol, and outlines essential safety measures.
Introduction: The Chemistry of Nitration
The nitration of methyl benzoate is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this reaction, a nitro group (-NO₂) is introduced onto the benzene ring of methyl benzoate. The reaction is regioselective, predominantly yielding the meta-substituted product, methyl 3-nitrobenzoate.[1]
The ester group (-COOCH₃) of methyl benzoate is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack.[2] This deactivation means that harsher reaction conditions are required compared to the nitration of benzene itself. The electron-withdrawing nature of the ester group directs the incoming electrophile, the nitronium ion (NO₂⁺), to the meta position. This is because the carbocation intermediates formed by ortho and para attack are destabilized by the adjacent electron-withdrawing ester group, whereas the intermediate from meta attack is comparatively more stable.
The nitronium ion is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid.[3][4] Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[3][4]
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the key steps in the nitration of methyl benzoate.
Mechanism of Electrophilic Aromatic Substitution
References
Application Note: Strategic Utilization of Methyl 4-methoxy-3-nitrobenzoate in the Convergent Synthesis of Gefitinib
Abstract and Strategic Overview
Gefitinib (Iressa®) is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, representing a cornerstone therapy for non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[1][2][3] The development of efficient, scalable, and cost-effective synthetic routes is paramount for its production. While numerous synthetic pathways to Gefitinib have been reported, this application note focuses on a strategy that utilizes derivatives of Methyl 4-methoxy-3-nitrobenzoate. This starting material is strategically poised for the synthesis, as its substituent pattern provides a direct blueprint for the A-ring of the final quinazoline structure. The nitro group serves as a masked amine, essential for the heterocyclic ring formation, while the methoxy and ester functionalities are precursors to the final decorated quinazoline core.
This guide will elucidate a multi-step synthesis beginning with a closely related and commercially accessible precursor, methyl 3-hydroxy-4-methoxybenzoate, which is transformed into a key nitro-intermediate. The subsequent steps—reduction, cyclization, chlorination, and aromatic substitution—are detailed with an emphasis on the underlying chemical principles and practical, field-proven protocols.
The Synthetic Blueprint: From Benzoate to Gefitinib
The overall synthetic strategy is a convergent process designed to construct the 4-anilinoquinazoline core of Gefitinib. The key transformations are outlined below. The process begins with the modification of a readily available benzoate precursor to install the necessary functionalities, followed by the systematic construction of the heterocyclic core and final attachment of the aniline side-chain.
Figure 1: Overall synthetic workflow for Gefitinib.
Detailed Experimental Protocols & Mechanistic Insights
Each step in the synthesis is critical and requires careful control of reaction parameters to ensure high yield and purity. The following sections provide detailed, step-by-step protocols grounded in established chemical literature.
Step 1 & 2: Synthesis of the Key Nitro Intermediate
The synthesis begins not with this compound itself, but with a more common precursor, methyl 3-hydroxy-4-methoxybenzoate. This allows for the early introduction of the eventual side chain, a common strategy to avoid late-stage demethylation and re-alkylation steps which can be low-yielding.[4][5][6][7]
-
Step 1 (Alkylation): The phenolic hydroxyl group is alkylated using 1-bromo-3-chloropropane in the presence of a weak base. This Williamson ether synthesis installs the three-carbon linker.[5][6]
-
Step 2 (Nitration): The aromatic ring is subsequently nitrated. The electron-donating alkoxy groups direct the electrophilic nitronium ion (from nitric acid) to the position ortho to the methoxy group and meta to the ester, yielding the desired 2-nitro isomer.[5][6]
| Parameter | Step 1: Alkylation | Step 2: Nitration |
| Primary Reagents | Methyl 3-hydroxy-4-methoxybenzoate, 1-bromo-3-chloropropane | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate, Nitric acid |
| Base/Catalyst | Potassium Carbonate (K₂CO₃) | Acetic Anhydride, Acetic Acid |
| Solvent | Dimethylformamide (DMF) | Acetic Acid |
| Temperature | 70°C | 0-5°C (addition), then Room Temp |
| Reaction Time | ~4 hours | ~6 hours |
| Typical Yield | >90% | ~80-85% |
| Reference | [5] | [6] |
Step 3: Reduction of the Nitro Group
Causality & Expertise: The conversion of the nitro group to a primary amine is a pivotal step, as this amine is essential for the subsequent cyclization to form the quinazoline ring. Catalytic hydrogenation can be used, but often gives incomplete conversions.[5] A more robust and scalable method is the use of reducing metals in acidic media, such as iron powder in acetic acid. This method is highly efficient and cost-effective for large-scale preparations.
Protocol 3.1: Iron-Mediated Nitro Reduction
-
Set up a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Charge the flask with the nitro-intermediate (1.0 eq), methanol, and acetic acid.
-
Heat the mixture to 50°C with vigorous stirring.
-
Add iron powder (Fe, ~3.0-4.0 eq) portion-wise over 30 minutes. An exotherm may be observed.
-
After the addition is complete, maintain the reaction at 50-60°C for 2-3 hours.
-
Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, cool the mixture, filter through a pad of Celite to remove the iron salts, and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure. The residue can then be taken up in an organic solvent (e.g., ethyl acetate) and washed with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude amine product, which is often pure enough for the next step.[5]
Step 4: Quinazoline Ring Formation via Cyclocondensation
Causality & Expertise: This step constructs the core heterocyclic structure of Gefitinib. The ortho-amino benzoic ester undergoes a cyclocondensation reaction with a one-carbon source. Formamidine acetate is an excellent reagent for this transformation, acting as a source of both the C2 carbon and the N3 nitrogen of the quinazolinone ring. This reaction is a variation of the well-established Niementowski quinazoline synthesis.[8][9]
Figure 2: Cyclocondensation to form the quinazolinone core.
Protocol 3.2: Cyclization with Formamidine Acetate
-
In a flask equipped with a reflux condenser, combine the amino-intermediate (1.0 eq) and formamidine acetate (2.0-3.0 eq).
-
Add absolute ethanol as the solvent.
-
Heat the mixture to reflux (approx. 78°C) and maintain for 12-18 hours.
-
Trustworthiness: The product often precipitates from the reaction mixture upon cooling.
-
Cool the reaction to room temperature, and then further in an ice bath for 1 hour.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the quinazolinone intermediate.
Step 5: Chlorination of the 4-oxo Position
Causality & Expertise: To enable the subsequent nucleophilic aromatic substitution (SNAr), the C4-hydroxyl group of the quinazolinone (which exists in tautomeric equilibrium with the 4-oxo form) must be converted into a better leaving group. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation, converting the C4-OH into a C4-Cl. A catalytic amount of DMF is typically used to form the Vilsmeier reagent in situ, which is the active chlorinating agent.
Protocol 3.3: Thionyl Chloride Chlorination
-
CRITICAL: This reaction must be performed under anhydrous conditions in a well-ventilated fume hood.
-
Suspend the quinazolinone intermediate (1.0 eq) in thionyl chloride (SOCl₂, used as both reagent and solvent, ~5-10 vol).
-
Add a catalytic amount of DMF (e.g., 0.1 eq).
-
Heat the mixture to reflux (approx. 76°C) for 2-4 hours. The suspension should become a clear solution as the reaction proceeds.
-
Trustworthiness: Monitor the reaction by TLC.
-
After completion, cool the mixture and carefully remove the excess thionyl chloride under reduced pressure.
-
The resulting crude 4-chloroquinazoline is often a solid residue that can be triturated with a non-polar solvent like hexane or diethyl ether to remove impurities before being used directly in the next step.[5][10]
Step 6 & 7: Final Assembly of Gefitinib
Causality & Expertise: The final steps involve two key nucleophilic substitution reactions.
-
Step 6 (SNAr): The electron-deficient quinazoline ring is highly activated towards nucleophilic attack at the C4 position. The 4-chloro intermediate readily reacts with 3-chloro-4-fluoroaniline to form the crucial C-N bond.[1][4]
-
Step 7 (Final Amination): The chloropropyl side chain is converted to the final morpholinopropoxy group via substitution with morpholine. Using a nucleophilic catalyst like potassium iodide (KI) can accelerate this reaction.
| Parameter | Step 6: SNAr with Aniline | Step 7: Final Amination |
| Primary Reagents | 4-chloroquinazoline intermediate, 3-chloro-4-fluoroaniline | N-(3-chloro-4-fluorophenyl)-intermediate, Morpholine |
| Base/Catalyst | None (or acid catalysis) | Potassium Iodide (KI), K₂CO₃ |
| Solvent | Isopropanol (i-PrOH) | Acetonitrile or DMF |
| Temperature | Reflux (~82°C) | 70-80°C |
| Reaction Time | ~2-4 hours | ~4-6 hours |
| Typical Yield | >90% | >85% |
| Reference | [4] | [5] |
Protocol 3.4: SNAr Reaction
-
Dissolve the 4-chloroquinazoline intermediate (1.0 eq) and 3-chloro-4-fluoroaniline (1.1-1.2 eq) in isopropanol.
-
Heat the mixture to reflux for 2-4 hours. The product hydrochloride salt will often precipitate.
-
Cool the reaction mixture and collect the solid by filtration.
-
The solid can be washed with fresh isopropanol and then neutralized with an aqueous base (e.g., NaHCO₃) and extracted into an organic solvent to get the free base, or carried forward as the salt.
Protocol 3.5: Side-Chain Amination
-
Combine the product from Step 6 (1.0 eq), morpholine (excess, ~3-5 eq), potassium carbonate (2.0 eq), and a catalytic amount of KI in acetonitrile.
-
Heat the mixture at 70-80°C for 4-6 hours until TLC analysis shows complete conversion.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
The crude Gefitinib can be purified by recrystallization from a suitable solvent system (e.g., toluene/methanol) to yield the final product with high purity.[11]
Conclusion
This application note outlines a robust and logical synthetic pathway for the anticancer agent Gefitinib, starting from a readily accessible benzoic acid derivative. By strategically functionalizing the aromatic ring prior to the core-forming cyclization, this route provides an efficient method for synthesis. The detailed protocols emphasize safety, process control through in-process checks, and provide mechanistic rationale for each transformation, empowering researchers to confidently reproduce and scale this important synthesis.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives | MDPI [mdpi.com]
- 4. ukm.my [ukm.my]
- 5. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. KR101114134B1 - Process for the preparation of 4-3'-chloro-4'-fluoroanilino-7-methoxy-6-3-morpholinopropoxyquinazoline - Google Patents [patents.google.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
Application Notes and Protocols: Reaction Mechanism of Methyl 4-methoxy-3-nitrobenzoate with Reducing Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective reduction of the nitro group in aromatic compounds is a cornerstone transformation in organic synthesis, particularly in the pharmaceutical industry. Methyl 4-methoxy-3-nitrobenzoate is a valuable starting material, and its reduction product, methyl 3-amino-4-methoxybenzoate, serves as a key intermediate in the synthesis of various biologically active molecules. The presence of both a methoxy and a methyl ester group on the aromatic ring necessitates a careful selection of the reducing agent to ensure high chemoselectivity, avoiding unwanted side reactions such as ester hydrolysis or ether cleavage.
This comprehensive guide provides an in-depth analysis of the reaction mechanisms of this compound with common reducing agents. It offers detailed, field-proven protocols, practical insights into experimental choices, and robust analytical characterization of the starting material and the desired product.
Characterization of Reactant and Product
A thorough understanding of the spectral properties of both the starting material and the product is crucial for monitoring reaction progress and confirming the identity and purity of the final compound.
Table 1: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₉H₉NO₅ | 211.17 | Yellowish solid | 96-98 |
| Methyl 3-amino-4-methoxybenzoate | C₉H₁₁NO₃ | 181.19 | Off-white to light brown solid | 82-87[1] |
¹H and ¹³C NMR Data:
-
This compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.25 (d, J=2.0 Hz, 1H), 7.89 (dd, J=8.8, 2.0 Hz, 1H), 7.12 (d, J=8.8 Hz, 1H), 3.97 (s, 3H), 3.94 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 165.2, 157.8, 140.0, 134.1, 125.1, 119.9, 114.2, 56.6, 52.7.
-
-
Methyl 3-amino-4-methoxybenzoate:
Reaction Mechanisms and Methodologies
The choice of reducing agent is dictated by factors such as functional group tolerance, cost, safety, and scalability. Below, we discuss the mechanisms and provide detailed protocols for four common and effective methods for the reduction of this compound.
Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation is often the method of choice for its clean reaction profile and high efficiency.[4] The reaction proceeds via the transfer of hydrogen atoms from the catalyst surface to the nitro group.
Mechanism: The mechanism of catalytic hydrogenation of nitroarenes is complex and occurs on the surface of the catalyst. It is generally accepted to proceed through a series of intermediates, including nitroso and hydroxylamine species, which are sequentially reduced to the amine.[5][6]
Catalytic Hydrogenation Pathway
Protocol for Catalytic Hydrogenation:
-
Preparation: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Carefully add 5-10% palladium on carbon (Pd/C) catalyst (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.
Reduction with Tin(II) Chloride (SnCl₂)
Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro compounds, particularly when other reducible functional groups are present.[4] The reaction is typically carried out in an acidic medium.
Mechanism: The reduction with SnCl₂ involves a series of single electron transfers from Sn(II) to the nitro group, with subsequent protonation of the resulting intermediates. The tin is oxidized from Sn(II) to Sn(IV) in the process. The reaction proceeds through nitroso and hydroxylamine intermediates.[7][8]
Tin(II) Chloride Reduction Pathway
Protocol for SnCl₂ Reduction:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq) in concentrated hydrochloric acid to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is often exothermic.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by pouring it into ice-water and basifying with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide to precipitate tin salts.
-
Extraction and Isolation: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[9]
Reduction with Iron in Acidic Medium
The use of iron metal in the presence of an acid (the Béchamp reduction) is a cost-effective and robust method for the reduction of nitroarenes.[4]
Mechanism: Similar to other metal-based reductions, the reaction with iron involves the transfer of electrons from the iron metal to the nitro group. The acidic medium provides the necessary protons for the formation of the amine. Iron is oxidized to iron(II) and iron(III) species.[10]
Iron/Acid Reduction Pathway
Protocol for Iron/Acid Reduction:
-
Preparation: In a round-bottom flask, suspend iron powder (typically 5-10 eq) in a mixture of ethanol and water.
-
Acidification and Substrate Addition: Add a catalytic amount of an acid, such as acetic acid or hydrochloric acid, or a salt like ammonium chloride.[11] Then, add the this compound (1.0 eq).
-
Reaction: Heat the reaction mixture to reflux and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture and filter it through celite to remove the iron salts.
-
Extraction and Isolation: Concentrate the filtrate to remove the ethanol. Basify the remaining aqueous solution with aqueous sodium carbonate or ammonia and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.[11]
Reduction with Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite is a mild and chemoselective reducing agent, often used when sensitive functional groups are present in the molecule. It offers a metal-free alternative to other reduction methods.[12]
Mechanism: The reduction of nitro compounds by sodium dithionite is believed to proceed via a single-electron transfer mechanism. In aqueous media, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[12]
Sodium Dithionite Reduction Pathway
Protocol for Sodium Dithionite Reduction:
-
Preparation: Dissolve this compound (1.0 eq) in a mixture of a suitable organic solvent (e.g., methanol, THF, or DMF) and water.
-
Reagent Addition: Add sodium dithionite (typically 3-5 eq) portion-wise to the stirred solution. The reaction can be exothermic.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water.
-
Extraction and Isolation: Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.[12]
Summary of Methodologies
The choice of reducing agent for the conversion of this compound to its corresponding amine is a critical step that influences yield, purity, and process scalability.
Table 2: Comparison of Reducing Agents
| Reducing Agent | Advantages | Disadvantages |
| Catalytic Hydrogenation (Pd/C) | High yields, clean reaction, catalyst can be recycled.[13] | Requires specialized hydrogenation equipment, potential for dehalogenation if applicable.[4] |
| Tin(II) Chloride (SnCl₂) | High chemoselectivity, tolerates many functional groups.[4] | Stoichiometric amounts of tin salts are produced as waste, which can be difficult to remove.[7] |
| Iron (Fe) in Acid | Inexpensive, high functional group tolerance.[4][10] | Requires acidic conditions, large amounts of iron sludge produced. |
| Sodium Dithionite (Na₂S₂O₄) | Mild conditions, metal-free, good chemoselectivity.[12] | Can require aqueous solvent systems, sometimes leading to purification challenges. |
Conclusion
The reduction of this compound to methyl 3-amino-4-methoxybenzoate can be achieved through various reliable methods. The selection of the most appropriate reducing agent depends on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to perform this important transformation efficiently and safely.
References
- 1. 3-氨基-4-甲氧基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Methyl 3-amino-4-methoxybenzoate(24812-90-6) 1H NMR [m.chemicalbook.com]
- 3. Methyl 4-amino-3-methoxybenzoate | C9H11NO3 | CID 602411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 8. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Methyl 4-methoxy-3-nitrobenzoate as a Versatile Precursor for Pharmaceutical Intermediates
Abstract
Methyl 4-methoxy-3-nitrobenzoate is a pivotal starting material in the synthesis of a multitude of pharmaceutical intermediates. Its substituted benzene ring, featuring an electron-donating methoxy group and a versatile nitro group, alongside a reactive methyl ester, makes it an ideal scaffold for constructing complex molecular architectures. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound. It details the synthesis of key intermediates, particularly Methyl 3-amino-4-methoxybenzoate, and its subsequent use in the development of targeted therapies like tyrosine kinase inhibitors. This note includes validated protocols, explains the rationale behind methodological choices, and presents quantitative data to ensure reproducibility and success in a laboratory setting.
Introduction: The Strategic Importance of this compound
In the landscape of medicinal chemistry, the efficiency of a synthetic route is paramount. The choice of starting materials dictates the feasibility, cost, and environmental impact of producing an Active Pharmaceutical Ingredient (API). This compound (MMNB) stands out as a highly valuable building block due to its trifunctional nature. The three key functional groups—nitro, methoxy, and methyl ester—each offer a distinct reaction site:
-
The Nitro Group: This is the most versatile handle on the molecule. It can be readily reduced to an amine, a cornerstone functional group in a vast number of APIs, enabling amide bond formation, N-arylation reactions, and the construction of heterocyclic systems.
-
The Methoxy Group: This group acts as a directing group and influences the electronic properties of the aromatic ring. Its presence is crucial for modulating the biological activity of the final drug molecule.
-
The Methyl Ester Group: This group can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides or other derivatives. It is a key point of attachment for extending the molecular structure.
The primary and most critical transformation of MMNB is its reduction to Methyl 3-amino-4-methoxybenzoate, a key intermediate in the synthesis of numerous drugs, including the tyrosine kinase inhibitors Nintedanib and Gefitinib.[1][2]
Core Transformation: Synthesis of Methyl 3-amino-4-methoxybenzoate
The conversion of the nitro group to an amine is a foundational step in utilizing MMNB. The selection of the reducing agent is critical to ensure high yield and purity while preserving the ester functionality.
Rationale for Method Selection
Several methods can achieve the reduction of an aromatic nitro group.[3] Catalytic hydrogenation (e.g., H₂/Pd-C) is highly effective but can sometimes be slow or require specialized high-pressure equipment.[2] Metal-acid systems, such as tin(II) chloride in hydrochloric acid or iron in acetic acid, are robust and scalable alternatives often preferred in industrial settings.[3][4]
For this protocol, we detail the reduction using iron powder in acetic acid. This method is cost-effective, high-yielding, and avoids the use of more hazardous reagents, making it suitable for both laboratory and pilot scales. The reaction proceeds via a series of single-electron transfers from the iron metal to the nitro group in an acidic medium.
Detailed Experimental Protocol: Reduction of MMNB
Objective: To synthesize Methyl 3-amino-4-methoxybenzoate from this compound.
Materials:
-
This compound
-
Iron powder, reduced (<100 mesh)
-
Glacial Acetic Acid
-
Methanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 10.0 g, 47.3 mmol).
-
Add methanol (100 mL) and glacial acetic acid (50 mL) to the flask. Stir the mixture to dissolve the starting material.
-
To the stirred solution, add reduced iron powder (13.2 g, 236.7 mmol, 5 equivalents) portion-wise over 15 minutes. The addition may be exothermic.
-
After the addition is complete, heat the reaction mixture to 60-65°C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with methanol.
-
Combine the filtrate and washes and remove the solvents under reduced pressure.
-
To the residue, add ethyl acetate (150 mL) and deionized water (100 mL). Carefully add saturated sodium bicarbonate solution to neutralize the acetic acid until the pH of the aqueous layer is ~8.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain Methyl 3-amino-4-methoxybenzoate as a solid.
Characterization and Data
The identity and purity of the synthesized Methyl 3-amino-4-methoxybenzoate should be confirmed by analytical techniques.
| Parameter | Expected Result |
| Appearance | White to light yellow solid |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol [5] |
| Melting Point | 115-117 °C |
| ¹H NMR | Consistent with the structure |
| Purity (HPLC) | >98% |
| Yield | 85-95% |
Application in Pharmaceutical Synthesis: Tyrosine Kinase Inhibitors
Methyl 3-amino-4-methoxybenzoate is a crucial precursor for several tyrosine kinase inhibitors (TKIs), a class of targeted cancer therapies.[1][6] Its structure forms a core component of drugs like Gefitinib and Bosutinib.[2][7]
Synthetic Workflow Overview
The general synthetic strategy involves the reaction of the amine group of Methyl 3-amino-4-methoxybenzoate with a suitable heterocyclic partner, followed by further modifications. A high-level overview of this process is depicted below.
Caption: Synthetic pathway from MMNB to Tyrosine Kinase Inhibitors.
Example Protocol: Synthesis of a Quinazolinone Intermediate for Gefitinib
This protocol outlines the cyclization step to form the quinazolinone core, a key intermediate in the synthesis of Gefitinib.[2][4]
Objective: To synthesize 7-methoxy-6-(methoxycarbonyl)quinazolin-4(3H)-one from Methyl 3-amino-4-methoxybenzoate.
Procedure:
-
In a reaction vessel, combine Methyl 3-amino-4-methoxybenzoate (e.g., 5.0 g, 27.6 mmol) and formamidine acetate (3.16 g, 30.4 mmol).
-
Add 2-methoxyethanol (50 mL) as the solvent.
-
Heat the mixture to reflux (approx. 125°C) for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the quinazolinone intermediate.
This intermediate can then be further elaborated through chlorination and subsequent nucleophilic substitution with the appropriate aniline derivative to complete the synthesis of Gefitinib.[8][9]
Safety and Handling
This compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information. The reduction reaction with iron powder is exothermic and should be controlled by portion-wise addition of the reducing agent.
Conclusion
This compound is a demonstrably valuable and versatile precursor in pharmaceutical synthesis. The straightforward and high-yielding reduction to Methyl 3-amino-4-methoxybenzoate opens a gateway to a wide array of complex molecules, most notably in the field of oncology with the synthesis of tyrosine kinase inhibitors.[6] The protocols and insights provided herein offer a robust foundation for researchers to leverage this key intermediate in their drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. mdpi.com [mdpi.com]
- 5. Methyl 3-Amino-4-methoxybenzoate | C9H11NO3 | CID 2734814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
"scale-up synthesis of Methyl 4-methoxy-3-nitrobenzoate for laboratory use"
An Application Note for the Laboratory Scale-Up Synthesis of Methyl 4-methoxy-3-nitrobenzoate
Introduction: A Versatile Building Block for Chemical Innovation
This compound is a key chemical intermediate valued for its role in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. Its substituted benzene ring, featuring methoxy, nitro, and methyl ester functional groups, provides multiple reaction sites for further chemical modification. The nitro group can be readily reduced to an amine, opening pathways to amides, sulfonamides, and heterocyclic compounds. This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound from methyl 4-methoxybenzoate, designed for laboratory use by researchers and chemical development professionals. The protocol emphasizes safety, efficiency, and high purity of the final product.
Reaction Principle: Electrophilic Aromatic Substitution
The synthesis is achieved through the electrophilic aromatic substitution (EAS) of methyl 4-methoxybenzoate. This classic reaction involves the nitration of the aromatic ring using a "mixed acid" solution of concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺)[1][2][3].
The regioselectivity of the reaction—the placement of the nitro group on the benzene ring—is controlled by the existing substituents. The methoxy group (-OCH₃) at position 4 is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The methyl ester group (-COOCH₃) at position 1 is a deactivating group that directs to the meta position. In this case, the directing effects are synergistic. The position ortho to the strongly activating methoxy group (C3) is also meta to the deactivating ester group, making it the overwhelmingly favored site of nitration.
Diagram of the Reaction Mechanism
Caption: Generation of the nitronium ion electrophile and its subsequent attack on the aromatic ring.
Safety First: Hazard Analysis and Risk Mitigation
Nitration reactions are highly exothermic and involve corrosive and oxidizing materials.[4][5] A thorough risk assessment is mandatory before proceeding.
-
Chemical Hazards :
-
Concentrated Sulfuric Acid (H₂SO₄) : Highly corrosive, causes severe burns. Reacts exothermically with water.
-
Concentrated Nitric Acid (HNO₃) : Highly corrosive, strong oxidizer, and toxic upon inhalation.[6][7][8] Causes severe skin burns and can stain skin yellow. Reacts violently with many organic compounds.[6][8]
-
-
Process Hazards :
-
Exothermic Reaction : The reaction generates significant heat. Uncontrolled temperature can lead to a runaway reaction, producing hazardous nitrogen oxide gases and increasing the formation of byproducts.[4]
-
Violent Reactions : Adding water to concentrated acids or adding reagents too quickly can cause violent splashing and boiling.
-
Mandatory Safety Measures :
-
Engineering Controls : All operations must be conducted inside a certified chemical fume hood with good ventilation.[4][6] An emergency safety shower and eyewash station must be readily accessible.[4][7]
-
Personal Protective Equipment (PPE) : Wear a chemical-resistant lab coat, acid-resistant gloves (e.g., butyl rubber or Viton), and chemical splash goggles with a full-face shield.[4][7]
-
Spill Management : Keep a spill kit containing a neutralizer for acids (e.g., sodium bicarbonate or sand) nearby.[6][8]
Materials and Equipment
-
Chemicals :
-
Methyl 4-methoxybenzoate
-
Concentrated Sulfuric Acid (~98%)
-
Concentrated Nitric Acid (~70%)
-
Methanol (for recrystallization)
-
Deionized Water
-
Crushed Ice
-
-
Equipment :
-
Three-neck round-bottom flask (e.g., 1 L)
-
Mechanical stirrer with a Teflon-coated paddle
-
Dropping funnel
-
Thermometer or thermocouple probe
-
Large ice-water bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
Experimental Protocol: Step-by-Step Synthesis
This protocol is designed for a ~50-gram scale synthesis of the title compound.
Part 1: Preparation of the Nitrating Mixture
-
In a clean, dry beaker or Erlenmeyer flask, add 75 mL of concentrated sulfuric acid.
-
Place the flask in an ice-water bath and allow it to cool to below 10°C.
-
Slowly and with continuous stirring , add 25 mL of concentrated nitric acid to the cold sulfuric acid using a pipette or dropping funnel. Caution : This mixing is exothermic. Maintain the temperature below 15°C throughout the addition.
-
Once the addition is complete, keep the nitrating mixture in the ice bath until ready for use.
Part 2: Nitration Reaction
-
Set up a 1 L three-neck flask with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Add 50.0 g of methyl 4-methoxybenzoate to the flask, followed by 100 mL of concentrated sulfuric acid.
-
Stir the mixture until the solid is fully dissolved.
-
Cool the flask in a large ice-water bath, ensuring the internal temperature drops to between 0°C and 5°C.
-
Transfer the prepared cold nitrating mixture into the dropping funnel.
-
Add the nitrating mixture dropwise to the stirred solution of methyl 4-methoxybenzoate in sulfuric acid. This is the most critical step.
-
Maintain the internal reaction temperature between 5°C and 10°C throughout the addition. The addition rate should be controlled to prevent the temperature from exceeding this range. This process should take approximately 60-90 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 30 minutes to ensure the reaction goes to completion.
Part 3: Product Isolation and Purification
-
In a large beaker (e.g., 2 L), place approximately 800 g of crushed ice.
-
Slowly and carefully , pour the reaction mixture onto the crushed ice while stirring vigorously with a glass rod or mechanical stirrer. The product will precipitate as a pale yellow solid.[1][9]
-
Allow the ice to melt completely.
-
Isolate the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acids.
-
Press the solid dry on the filter to remove as much water as possible.
Part 4: Recrystallization
-
Transfer the crude, damp solid to a suitably sized Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely. Start with a small volume and add more as needed while heating the mixture gently.
-
Once dissolved, allow the solution to cool slowly to room temperature. Crystals of the purified product will form.
-
To maximize yield, place the flask in an ice bath for 30 minutes to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and dry them in a vacuum oven at a low temperature (~40-50°C) to a constant weight.
Data Presentation and Expected Results
| Parameter | Value |
| Starting Material | Methyl 4-methoxybenzoate (50.0 g) |
| Product | This compound |
| Molecular Formula | C₉H₉NO₅[10] |
| Molecular Weight | 211.17 g/mol |
| Appearance | White to pale yellow crystalline solid[11] |
| Expected Yield | 75-85% |
| Melting Point | 108-112°C[11] |
Workflow Visualization
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Temperature too high during nitration, leading to side products or decomposition. - Incomplete reaction. - Loss of product during work-up or recrystallization. | - Strictly maintain the reaction temperature between 5-10°C. - Ensure the reaction is stirred for the full duration. - Use minimal hot solvent for recrystallization and ensure complete crystallization by cooling in an ice bath. |
| Dark-colored or Oily Product | - Reaction temperature was too high, causing oxidation or dinitration. - Insufficient washing to remove acids. | - Improve temperature control. - Ensure the crude product is washed with copious amounts of cold water until the filtrate is neutral. - If the product remains oily, attempt to induce crystallization by scratching the inside of the flask with a glass rod. |
| Product Fails to Solidify After Quenching | - Presence of impurities (e.g., ortho-isomer, dinitrated products). | - Stir the quenched mixture vigorously and scratch the inside of the beaker to induce crystallization. - If it remains an oil, extract the product into an organic solvent (e.g., ethyl acetate), wash, dry, and purify by column chromatography. |
Conclusion
This application note provides a comprehensive and reliable protocol for the laboratory scale-up synthesis of this compound. By adhering to the detailed steps and, most importantly, the stringent safety precautions, researchers can consistently produce high-purity material in good yield. The key to success lies in the meticulous control of the reaction temperature during the addition of the nitrating mixture. This robust procedure ensures a steady supply of this valuable intermediate for further research and development activities.
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. aiinmr.com [aiinmr.com]
- 3. webassign.net [webassign.net]
- 4. m.youtube.com [m.youtube.com]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. ehs.com [ehs.com]
- 8. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. PubChemLite - this compound (C9H9NO5) [pubchemlite.lcsb.uni.lu]
- 11. This compound | 40757-20-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of Methyl 4-methoxy-3-nitrobenzoate
Introduction and Scientific Context
Methyl 4-methoxy-3-nitrobenzoate (C₉H₉NO₅) is a substituted aromatic compound that serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. Its specific substitution pattern—a methoxy group, a nitro group, and a methyl ester on a benzene ring—gives it distinct chemical properties that necessitate a rigorous and multi-faceted analytical approach for unambiguous characterization.
The precise confirmation of its structure and the quantification of its purity are critical checkpoints in any synthetic workflow. Failure to do so can lead to impurities in the final product, affecting its efficacy, safety, and overall quality. This guide establishes a self-validating system of cross-verification, where data from orthogonal techniques (e.g., spectroscopic and chromatographic) are integrated to build a comprehensive and trustworthy profile of the compound.
Physicochemical Properties Summary
A foundational step in characterization is the compilation of basic physical and chemical data.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₅ | PubChem[1] |
| Molecular Weight | 211.17 g/mol | NIST[2][3] |
| CAS Number | 40757-20-8 | ChemicalBook[4] |
| Appearance | White to yellow crystalline solid | TCI |
| Melting Point | 108-112 °C | TCI |
Spectroscopic Characterization: Structural Elucidation
Spectroscopic methods provide direct insight into the molecular structure by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are required for full structural confirmation.
Expertise & Causality: The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard for its excellent solubilizing power for non-polar to moderately polar organic compounds and its single, well-defined residual solvent peak. A 400 MHz or higher field magnet is recommended to achieve optimal signal dispersion, which is crucial for resolving the closely spaced aromatic proton signals.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of Chloroform-d (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program over 1024-2048 scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual CDCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
Expected Data & Interpretation: The molecule's structure leads to a predictable NMR pattern. The three aromatic protons are in unique chemical environments, resulting in three distinct signals.
| ¹H NMR Data (Predicted) | ||||
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~8.12 | d | 1H | ~2.0 | H-2 (Aromatic) |
| ~7.65 | dd | 1H | ~8.5, 2.0 | H-6 (Aromatic) |
| ~7.15 | d | 1H | ~8.5 | H-5 (Aromatic) |
| ~3.95 | s | 3H | - | OCH₃ (Methoxy) |
| ~3.90 | s | 3H | - | OCH₃ (Ester) |
| ¹³C NMR Data (Predicted) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Ester Carbonyl) |
| ~155 | C-4 (Aromatic, C-OCH₃) |
| ~140 | C-3 (Aromatic, C-NO₂) |
| ~134 | C-2 (Aromatic, C-H) |
| ~125 | C-1 (Aromatic, C-COOCH₃) |
| ~118 | C-6 (Aromatic, C-H) |
| ~114 | C-5 (Aromatic, C-H) |
| ~56 | OCH₃ (Methoxy) |
| ~53 | OCH₃ (Ester) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expertise & Causality: The Attenuated Total Reflectance (ATR) sampling method is chosen for its simplicity and speed, as it requires minimal sample preparation for solid samples and provides high-quality, reproducible spectra.
Protocol: FTIR-ATR
-
Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropyl alcohol.
-
Background Scan: Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.
-
Sample Analysis: Place a small amount (1-2 mg) of the crystalline this compound onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Collect the spectrum over a range of 4000–400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Expected Data & Interpretation: The spectrum will exhibit characteristic absorption bands corresponding to the key functional groups. The presence of strong bands for the nitro group and the ester carbonyl is a critical confirmation point. The exact positions can be compared against reference databases like NIST.[2]
| Vibrational Frequency (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~2950 | Medium-Weak | Aliphatic C-H Stretch (CH₃) |
| ~1725 | Strong | C=O Stretch (Ester Carbonyl)[5][6] |
| ~1600, ~1480 | Medium | Aromatic C=C Stretch |
| ~1525 | Strong | Asymmetric N-O Stretch (NO₂)[5][6] |
| ~1345 | Strong | Symmetric N-O Stretch (NO₂)[5][6] |
| ~1280 | Strong | Asymmetric C-O-C Stretch (Ester)[6] |
| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |
| ~1020 | Medium | Symmetric C-O-C Stretch |
Mass Spectrometry (MS)
MS provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for this compound due to its volatility.
Expertise & Causality: Electron Ionization (EI) at 70 eV is the standard method for creating a reproducible fragmentation library. It imparts sufficient energy to the molecule to induce characteristic bond cleavages, which act as a molecular fingerprint. The GC temperature program is designed to ensure the compound elutes as a sharp peak without thermal degradation.
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 100 µg/mL solution of the compound in a volatile solvent like ethyl acetate or dichloromethane.
-
GC-MS Instrumentation: Use a standard GC-MS system equipped with a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Expected Data & Interpretation: The mass spectrum should show a clear molecular ion (M⁺) peak at m/z 211, confirming the molecular weight.[3] Key fragmentation patterns arise from the loss of stable neutral fragments.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Identity of Lost Neutral Fragment |
| 211 | [M]⁺ | Molecular Ion |
| 180 | [M - OCH₃]⁺ | Methoxy radical |
| 165 | [M - NO₂]⁺ | Nitrogen dioxide radical |
| 152 | [M - COOCH₃]⁺ | Carbomethoxy radical |
| 135 | [M - NO₂ - OCH₂]⁺ | Nitrogen dioxide and formaldehyde |
| 77 | [C₆H₅]⁺ | Phenyl cation fragment |
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted EI fragmentation pathway for this compound.
Chromatographic Analysis: Purity and Separation
Chromatographic techniques are essential for separating the target compound from starting materials, by-products, or degradants, thereby establishing its purity.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the gold standard for quantitative purity analysis in pharmaceutical and chemical development.
Expertise & Causality: A C18 column is selected for its versatility in retaining moderately polar compounds like the analyte. A gradient elution (changing mobile phase composition over time) is used to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected. A UV detector set at 254 nm is chosen because the aromatic nitro-compound strongly absorbs light at this wavelength.
Protocol: Reverse-Phase HPLC for Purity Assessment
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the analyte in acetonitrile or a 50:50 mixture of acetonitrile and water.
-
Instrumentation: Use an HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the peak area of the main component by the total area of all peaks and expressing the result as a percentage.
Thin-Layer Chromatography (TLC)
TLC is a simple, fast, and cost-effective method for monitoring reaction progress and performing quick purity checks.
Protocol: TLC for Rapid Purity Check
-
Plate Preparation: Use a silica gel 60 F₂₅₄ TLC plate.
-
Spotting: Dissolve a small amount of the sample in ethyl acetate and spot it carefully onto the baseline of the plate.
-
Development: Place the plate in a developing chamber containing a pre-saturated mobile phase of 7:3 Hexane:Ethyl Acetate .[6] Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.
-
Rf Calculation: Calculate the Retention Factor (Rf) = (Distance traveled by spot) / (Distance traveled by solvent front). The Rf value should be consistent for the pure compound.
Integrated Analytical Workflow
A robust characterization relies on an integrated workflow where each technique provides a piece of the puzzle. The following diagram illustrates a logical flow for the complete analysis of a newly synthesized batch of this compound.
Caption: Integrated workflow for the characterization of this compound.
References
- 1. PubChemLite - this compound (C9H9NO5) [pubchemlite.lcsb.uni.lu]
- 2. Methyl 3-methoxy-4-nitrobenzoate [webbook.nist.gov]
- 3. Methyl 3-methoxy-4-nitrobenzoate [webbook.nist.gov]
- 4. This compound(40757-20-8) IR Spectrum [chemicalbook.com]
- 5. homework.study.com [homework.study.com]
- 6. southalabama.edu [southalabama.edu]
Application Notes and Protocols: The Strategic Use of Methyl 4-methoxy-3-nitrobenzoate in the Synthesis of Amino Derivatives
Introduction
In the landscape of modern organic synthesis, the transformation of nitroaromatic compounds into their corresponding anilines represents a fundamental and versatile reaction.[1][2] These amino derivatives are crucial building blocks in the pharmaceutical, agrochemical, and dye industries.[2][3] Among the various nitroaromatic precursors, Methyl 4-methoxy-3-nitrobenzoate stands out as a strategic starting material. Its unique substitution pattern, featuring an electron-donating methoxy group and an electron-withdrawing methyl ester group, allows for nuanced control over reactivity and provides a scaffold for the synthesis of a diverse array of complex molecules.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound for the preparation of its primary amino derivative, Methyl 3-amino-4-methoxybenzoate. We will delve into the mechanistic underpinnings of the reduction process, provide detailed, field-proven protocols for various reductive methods, and discuss the critical parameters that ensure high-yield, chemoselective, and safe laboratory execution.
Physicochemical Properties and Safety Considerations
A thorough understanding of the starting material and the final product is paramount for successful and safe synthesis.
Table 1: Physicochemical Data
| Property | This compound | Methyl 3-amino-4-methoxybenzoate |
| CAS Number | 40757-20-8[4] | 24812-90-6 |
| Molecular Formula | C₉H₉NO₅[4][5] | C₉H₁₁NO₃[6] |
| Molecular Weight | 211.17 g/mol [7] | 181.19 g/mol [8] |
| Appearance | White to yellow powder/crystal[4] | White to light yellow solid[9] |
| Melting Point | 108.0 - 112.0 °C[4] | 82 - 87 °C |
Safety and Handling
This compound:
-
Hazards: May be harmful if swallowed, inhaled, or in contact with skin.[10]
-
Precautions: Use in a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] Avoid formation of dust.[7]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[10] Keep away from heat, flames, and oxidizing agents.[10]
Methyl 3-amino-4-methoxybenzoate:
-
Hazards: Harmful if swallowed.[6]
-
Precautions: Standard laboratory PPE is required. An N95-type dust mask should be used.
-
Storage: Store under standard conditions, typically in a cool, dry place.
The Core Transformation: Reduction of the Nitro Group
The conversion of the nitro group (-NO₂) in this compound to an amino group (-NH₂) is a six-electron reduction. This process can be achieved through several reliable methods, each with its own set of advantages regarding chemoselectivity, cost, scale, and environmental impact. The choice of method is often dictated by the presence of other functional groups in the molecule and the desired scale of the reaction.[11]
The general reaction is as follows:
Caption: General reduction of this compound.
Mechanistic Considerations
The reduction of aromatic nitro compounds typically proceeds through a series of intermediates, including nitroso and hydroxylamine species.[2][12] The specific pathway can be influenced by the reducing agent and the reaction conditions (e.g., pH).
-
Catalytic Hydrogenation: On a catalyst surface (like Pd/C), molecular hydrogen is activated, and the nitro group is sequentially reduced.[2] This method is often clean and high-yielding.
-
Dissolving Metal Reductions (e.g., Sn, Fe, Zn): In acidic media, these metals act as electron donors. The reaction involves a series of single electron transfers and protonations to reduce the nitro group.[12][13][14]
Experimental Protocols
The following protocols are presented as robust starting points for the synthesis of Methyl 3-amino-4-methoxybenzoate. Optimization may be required based on specific laboratory conditions and purity requirements.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This is often the preferred method due to its high efficiency, clean reaction profile, and the ease of product isolation by simple filtration of the catalyst.[11][15]
Caption: Workflow for Catalytic Hydrogenation.
Detailed Steps:
-
Reactor Setup: In a hydrogenation vessel, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol (10-20 mL per gram of substrate).[16]
-
Catalyst Addition: Carefully add 5% or 10% Palladium on Carbon (1-5 mol % by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the reactor to the desired pressure (typically 1-4 atm, though higher pressures can be used) and stir the mixture vigorously at room temperature.[2] The reaction is often exothermic and may require cooling.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by analytical techniques like TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[16] Wash the filter cake with the reaction solvent.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure to yield the crude Methyl 3-amino-4-methoxybenzoate. The product can be further purified by recrystallization, typically from an ethanol/water mixture.
Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)
This method is a classic and reliable alternative, particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.[11][13]
Caption: Workflow for Tin(II) Chloride Reduction.
Detailed Steps:
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent like ethanol or ethyl acetate, add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents).[13]
-
Heating: Heat the reaction mixture to reflux and maintain it until the starting material is consumed, as monitored by TLC.
-
Quenching and Neutralization: After cooling to room temperature, carefully pour the reaction mixture into ice-water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is ~7-8. This will precipitate tin salts.[13]
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x volumes).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or recrystallization.
Protocol 3: Reduction using Iron in Acidic Medium
This is an economical and effective method, especially for larger-scale syntheses.[11][17] The use of iron powder in the presence of an acid (like acetic acid or hydrochloric acid) provides a mild and often chemoselective reduction.[11][18]
Detailed Steps:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, create a suspension of iron powder (3-5 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v).[19]
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid or a larger amount of acetic acid to activate the iron.[20]
-
Substrate Addition: Heat the suspension to a gentle reflux. Add a solution of this compound (1 equivalent) in ethanol dropwise to the refluxing mixture.
-
Reaction: Maintain the reflux until the reaction is complete (monitor by TLC). The reaction is often vigorous initially.
-
Work-up: Once complete, cool the reaction mixture and filter it through Celite® while hot to remove the iron and iron oxides. Wash the filter cake thoroughly with hot ethanol.
-
Neutralization and Extraction: Combine the filtrates and neutralize with a base (e.g., sodium carbonate). A significant portion of the ethanol can be removed under reduced pressure before extracting the product into a solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude product, which can then be purified.
Table 2: Comparison of Reduction Methods
| Method | Key Advantages | Key Considerations | Typical Scale |
| H₂ / Pd/C | High yield, clean reaction, easy product isolation, scalable.[11] | Catalyst can be pyrophoric; requires specialized hydrogenation equipment; may reduce other functional groups.[11][21] | Lab to Industrial |
| SnCl₂ | Good for substrates with sensitive functional groups; mild conditions.[11][13] | Stoichiometric amounts of tin salts are produced as waste, which can be toxic and difficult to remove.[13] | Lab Scale |
| Fe / Acid | Inexpensive, effective, good for large scale.[11][20] | Generates significant iron sludge waste; work-up can be cumbersome; requires acidic conditions.[17] | Lab to Industrial |
Applications of Methyl 3-amino-4-methoxybenzoate
The product, Methyl 3-amino-4-methoxybenzoate, is a valuable intermediate.[9] Its structure, featuring an amine, a methoxy group, and a methyl ester, offers multiple points for further chemical modification. It serves as a precursor in the synthesis of:
-
Pharmaceuticals: Including anti-inflammatory, analgesic, cardiovascular, and central nervous system drug candidates.[3]
-
Agrochemicals: As a building block for herbicides and pesticides.
-
Dyes and Pigments: The aromatic amine is a classic precursor for azo dyes.
Conclusion
The reduction of this compound to Methyl 3-amino-4-methoxybenzoate is a critical transformation for accessing a versatile chemical intermediate. A thorough understanding of the available synthetic methodologies, from clean catalytic hydrogenations to robust dissolving metal reductions, allows the modern chemist to select the most appropriate protocol based on scale, cost, and substrate compatibility. By adhering to the detailed protocols and safety guidelines presented in this document, researchers can confidently and efficiently synthesize this valuable amino derivative, paving the way for innovation in drug discovery and materials science.
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. srinichem.com [srinichem.com]
- 4. This compound | 40757-20-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound | C9H9NO5 | CID 602104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 3-Amino-4-methoxybenzoate | C9H11NO3 | CID 2734814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Methyl 4-amino-3-methoxybenzoate | C9H11NO3 | CID 602411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Methyl amino-3-methoxybenzoate [nastchem.com]
- 10. This compound | CAS#:40757-20-8 | Chemsrc [chemsrc.com]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 13. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 14. Sciencemadness Discussion Board - Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. Methyl 4-amino-3-methylbenzoate | 18595-14-7 [chemicalbook.com]
- 17. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 19. mdpi.com [mdpi.com]
- 20. Reduction of Nitro-Aromatics with Activated Iron - [www.rhodium.ws] [chemistry.mdma.ch]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Amide Coupling with Methyl 4-methoxy-3-nitrobenzoate Derivatives
Introduction
Amide bond formation is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The resulting amide functional group is a key structural motif in a vast array of biologically active molecules, imparting stability, conformational rigidity, and crucial hydrogen bonding capabilities. This guide provides an in-depth technical overview and detailed experimental protocols for the synthesis of amides derived from Methyl 4-methoxy-3-nitrobenzoate.
The subject molecule, this compound, and its corresponding carboxylic acid are valuable intermediates. The presence of an electron-withdrawing nitro group and an electron-donating methoxy group on the aromatic ring presents unique electronic properties that can be exploited in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This document will detail two primary approaches for amide synthesis: the direct coupling of the corresponding carboxylic acid with amines using common coupling reagents, and the direct aminolysis of the methyl ester.
Scientific Rationale: The Chemistry of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. This is due to the formation of a stable and unreactive carboxylate-ammonium salt. To overcome this kinetic barrier, the carboxylic acid must be "activated" into a more electrophilic species that is susceptible to nucleophilic attack by the amine.
Modern amide coupling protocols primarily rely on the use of coupling reagents to facilitate this activation. This guide will focus on two of the most prevalent and reliable classes of coupling reagents: carbodiimides (e.g., EDC) often used in conjunction with additives (e.g., HOBt), and uronium/aminium salts (e.g., HATU).
Mechanism of EDC/HOBt Coupling:
-
Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.
-
Formation of the Active Ester: This unstable intermediate is prone to racemization and side reactions. The addition of N-hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form a more stable and less reactive HOBt-ester.
-
Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the HOBt-ester, forming a tetrahedral intermediate which subsequently collapses to yield the desired amide and regenerates HOBt. The water-soluble urea byproduct derived from EDC can be easily removed during aqueous workup.[2][3][4]
Mechanism of HATU Coupling:
-
Formation of the Active Ester: In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.
-
Nucleophilic Attack by the Amine: The amine then attacks the activated ester to form the amide bond. The pyridine nitrogen in the HOAt leaving group is thought to facilitate the reaction through a hydrogen-bonded transition state, leading to high coupling efficiencies and fast reaction rates.[5]
The direct aminolysis of an ester, such as this compound, is another viable route to amides, though it often requires more forcing conditions or catalysis due to the lower electrophilicity of the ester carbonyl compared to an activated carboxylic acid.[6][7]
Experimental Workflow Overview
The following diagram outlines the general workflow for the synthesis of amides from 4-methoxy-3-nitrobenzoic acid.
Caption: General workflow for amide synthesis.
Materials and Reagents
| Reagent | Grade | Supplier |
| 4-Methoxy-3-nitrobenzoic acid | ≥98% | Sigma-Aldrich |
| This compound | ≥99% (GC) | Chem-Impex[1] |
| Amine (e.g., Benzylamine) | Reagent grade | Acros Organics |
| HATU | ≥98% | Combi-Blocks |
| EDC hydrochloride | ≥98% | Oakwood Chemical |
| HOBt monohydrate | ≥97% | TCI America |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Alfa Aesar |
| Anhydrous Dimethylformamide (DMF) | DriSolv® | EMD Millipore |
| Anhydrous Dichloromethane (DCM) | DriSolv® | EMD Millipore |
| Ethyl Acetate (EtOAc) | ACS grade | Fisher Chemical |
| Hexanes | ACS grade | Fisher Chemical |
| Saturated aqueous NaHCO₃ solution | Laboratory prepared | - |
| 1 M Hydrochloric acid (HCl) | Laboratory prepared | - |
| Brine | Laboratory prepared | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade | J.T. Baker |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling of 4-Methoxy-3-nitrobenzoic Acid
This protocol describes a general procedure for the coupling of 4-methoxy-3-nitrobenzoic acid with a primary or secondary amine using HATU.[2][8]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxy-3-nitrobenzoic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Addition of Reagents: Add HATU (1.1 eq) and the desired amine (1.1 eq) to the solution.
-
Base Addition: Cool the mixture to 0 °C using an ice bath and add DIPEA (2.5 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling of 4-Methoxy-3-nitrobenzoic Acid
This protocol provides an alternative method using the carbodiimide EDC in the presence of HOBt to minimize side reactions.[2][10]
-
Reaction Setup: To a dry round-bottom flask, add 4-methoxy-3-nitrobenzoic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
-
Dissolution: Dissolve the mixture in anhydrous DMF or DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of EDC and Base: Add EDC hydrochloride (1.2 eq) portion-wise, followed by the dropwise addition of DIPEA (2.5 eq).[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.[10]
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure amide.
Protocol 3: Direct Catalytic Amidation of this compound
This protocol is based on emerging catalytic methods for the direct conversion of esters to amides, which can be advantageous in terms of atom economy.[6][8]
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 eq), the desired amine (1.2 eq), and a suitable catalyst (e.g., Nb₂O₅, 5 mol%).[6]
-
Solvent: The reaction can be attempted under solvent-free conditions or in a high-boiling aprotic solvent like toluene or xylene.
-
Reaction: Seal the vessel and heat the mixture to a high temperature (e.g., 140-160 °C) with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Workup: After cooling to room temperature, if a heterogeneous catalyst is used, it can be removed by filtration. The reaction mixture is then dissolved in a suitable organic solvent and subjected to a standard aqueous workup as described in the previous protocols.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Data Presentation: Comparison of Coupling Reagents
| Coupling Reagent | Typical Reaction Time | Temperature | Key Advantages | Key Disadvantages |
| HATU | 1-4 hours | 0 °C to RT | High efficiency, fast reaction rates, low racemization.[5] | Higher cost, potential for side reactions with sensitive substrates. |
| EDC/HOBt | 12-24 hours | 0 °C to RT | Cost-effective, water-soluble byproducts for easy removal.[2] | Slower reaction times, HOBt has explosive properties. |
| Catalytic | 12-24 hours | High Temp. | High atom economy, avoids stoichiometric activating agents.[2] | Requires higher temperatures, catalyst may need to be screened. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete activation of the carboxylic acid.[11]- Deactivation of the amine (protonation).[11]- Presence of water in the reaction.[11]- Steric hindrance.[11] | - Ensure the use of sufficient equivalents of the coupling reagent and base.- Use a non-nucleophilic base like DIPEA.- Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere.- Consider a more potent coupling agent or higher reaction temperatures and longer reaction times. |
| Formation of Side Products | - N-acylurea formation with EDC.- Racemization of chiral centers. | - Add HOBt or OxymaPure to suppress N-acylurea formation and racemization when using carbodiimides.[11]- Run the reaction at a lower temperature.[11] |
| Difficulty in Purification | - Similar polarities of the product and starting materials or byproducts. | - Perform a thorough aqueous workup with acidic and basic washes to remove unreacted starting materials and byproducts.- Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative purification method. |
| Reaction Stalls | - Insufficient reactivity of the coupling partners.- Degradation of reagents. | - A slight increase in temperature or extended reaction time may be beneficial.[8]- Use fresh, high-purity reagents and solvents.[8] |
Mechanism of Amide Coupling
Caption: General mechanism of amide bond formation.
Conclusion
The protocols and guidelines presented herein offer a comprehensive framework for the successful synthesis of amide derivatives of this compound. The choice of methodology—be it through the activation of the corresponding carboxylic acid with modern coupling reagents or the direct aminolysis of the methyl ester—will depend on factors such as substrate reactivity, desired scale, and economic considerations. By understanding the underlying chemical principles and potential pitfalls, researchers can confidently and efficiently access this important class of molecules for applications in drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-methoxy-N-methyl-4-nitrobenzamide synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. stacks.cdc.gov [stacks.cdc.gov]
Troubleshooting & Optimization
"common impurities in the synthesis of Methyl 4-methoxy-3-nitrobenzoate"
Welcome to the technical support guide for the synthesis of Methyl 4-methoxy-3-nitrobenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this synthetic procedure. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of this compound, which is typically achieved via the electrophilic nitration of methyl 4-methoxybenzoate.
Q1: What are the most common impurities I should expect in my crude product?
A1: During the nitration of methyl 4-methoxybenzoate, several impurities can arise from side reactions, incomplete reactions, or subsequent workup steps. Understanding these potential impurities is the first step in troubleshooting and prevention.
| Impurity Name | Chemical Structure | Common Source |
| Methyl 4-methoxybenzoate | C₉H₁₀O₃ | Unreacted starting material. |
| 4-Methoxy-3-nitrobenzoic Acid | C₈H₇NO₅ | Hydrolysis of the methyl ester group under acidic conditions.[1][2] |
| Dinitro-substituted byproducts | C₉H₈N₂O₇ | Over-nitration of the aromatic ring due to harsh reaction conditions (e.g., high temperature).[3] |
| Isomeric Byproducts | C₉H₉NO₅ | Nitration at other positions on the ring (e.g., Methyl 4-methoxy-2-nitrobenzoate). |
| Residual Acids | H₂SO₄, HNO₃ | Incomplete removal of the nitrating mixture during workup.[4] |
Q2: My reaction yield is very low. What are the likely causes?
A2: Low yield is a frequent issue that can often be traced back to reaction conditions or workup procedures.
-
Incomplete Reaction: The reaction may not have gone to completion. It's crucial to monitor the consumption of the starting material using Thin Layer Chromatography (TLC).[5]
-
Suboptimal Temperature: While high temperatures can cause side products, a temperature that is too low may slow the reaction rate excessively, leading to an incomplete reaction within the allotted time.
-
Loss During Workup: The product is isolated by precipitation after pouring the reaction mixture onto ice.[6] If the product is slightly soluble in the aqueous acidic mixture, some loss can occur. Ensure the solution is ice-cold to minimize solubility.
-
Premature Hydrolysis: Significant hydrolysis of the ester to the corresponding carboxylic acid can reduce the yield of the desired methyl ester.[1] This is exacerbated by excess water or prolonged heating during workup.
Q3: I've observed an oily substance instead of a solid precipitate during workup. What does this mean?
A3: The formation of an oil or gel instead of a crystalline solid upon quenching with ice is a common sign of impurities.[1]
-
Presence of Unreacted Starting Material: Methyl 4-methoxybenzoate is a liquid at room temperature. A significant amount remaining in the product mixture can lower the overall melting point, resulting in an oil. Washing the crude product with ice-cold methanol can help remove it.[4]
-
Mixture of Isomers: A mixture of the desired product and other nitro-isomers can form a eutectic mixture, which has a lower melting point than any of the individual components.
-
Excess Water in Recrystallization: During recrystallization, using too much solvent or the wrong solvent ratio (e.g., in an ethanol/water system) can cause the product to "oil out" instead of crystallizing.[7] The key is to dissolve the crude product in the minimum amount of hot solvent.[6]
Q4: How can I prevent the formation of dinitro byproducts?
A4: The formation of dinitro compounds is a classic example of over-nitration, which occurs when the reaction conditions are too severe. The key is careful control.
-
Strict Temperature Control: The nitration reaction is highly exothermic.[8] It is critical to maintain a low temperature, typically between 0-10°C, throughout the addition of the nitrating mixture.[1] Use an ice-water bath and add the nitrating agent very slowly (dropwise) to manage the heat generated.[3][9]
-
Stoichiometry of Nitrating Agent: Use a carefully measured amount of the nitrating mixture (concentrated nitric and sulfuric acids). A large excess of nitric acid will drive the reaction towards dinitration.
-
Reaction Time: Do not let the reaction run for an excessively long time after the starting material has been consumed, as this can provide an opportunity for a second nitration to occur.
Below is a workflow illustrating the key control points in the synthesis.
Caption: Synthetic workflow with critical control points.
Q5: What is the best way to purify the crude this compound?
A5: Recrystallization is the most effective method for purifying the crude product.[7]
-
Initial Washes: Before recrystallization, it's essential to wash the filtered crude solid. First, wash with ample ice-cold water to remove any residual sulfuric and nitric acids. Then, a wash with a small amount of ice-cold methanol or ethanol can effectively remove unreacted starting material, in which it is more soluble than the product.[4][10]
-
Solvent Selection: A mixture of ethanol and water is a common and effective choice.[7] Methanol can also be used.[10]
-
Procedure: Dissolve the crude solid in the minimum amount of the hot solvent. If using a mixed solvent system like ethanol/water, dissolve the solid in hot ethanol and then add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate, then allow the solution to cool slowly.
-
Cooling: Slow cooling is key to forming large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]
-
Final Steps: Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold solvent. Dry the crystals thoroughly before determining the melting point and performing other analyses.
Impurity Formation Pathways
Understanding how impurities form is essential for their prevention. The diagram below outlines the main reaction and potential side reactions.
Caption: Formation pathways for common impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example and should be adapted based on laboratory safety guidelines and specific experimental goals.
-
Preparation: In a 50 mL conical flask, dissolve methyl 4-methoxybenzoate in concentrated sulfuric acid (approx. 2 mL of acid per 1 g of ester) and cool the mixture in an ice-water bath.[7]
-
Nitrating Mixture: In a separate test tube, carefully mix equal volumes of concentrated nitric acid and concentrated sulfuric acid (e.g., 1.5 mL of each). Cool this mixture thoroughly in the ice bath.[7]
-
Reaction: Using a dropping pipette, add the cold nitrating mixture dropwise to the stirring solution of methyl 4-methoxybenzoate over 15-20 minutes. Ensure the reaction temperature does not rise above 10-15°C.[3][10]
-
Completion: After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 15 minutes to ensure the reaction goes to completion.[7]
-
Isolation: Carefully pour the reaction mixture onto approximately 20-25 g of crushed ice in a beaker, stirring continuously. A solid precipitate should form.[6]
-
Filtration and Washing: Allow the ice to melt completely. Collect the crude product by vacuum filtration. Wash the solid thoroughly with several portions of cold water, followed by one or two small portions of ice-cold methanol.[4][10]
Protocol 2: Purification by Recrystallization
-
Transfer the crude, washed solid to a clean flask.
-
Add the minimum volume of hot methanol or ethanol required to just dissolve the solid.
-
If impurities remain undissolved, perform a hot filtration to remove them.[6]
-
Allow the clear filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice-water bath for at least 15 minutes to maximize precipitation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry them completely.
-
Characterize the final product by measuring its melting point (literature: 108-112°C) and acquiring spectroscopic data (NMR, IR) to confirm its identity and purity.[11][12]
References
- 1. reddit.com [reddit.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ochem.weebly.com [ochem.weebly.com]
- 4. youtube.com [youtube.com]
- 5. Methyl 3-methoxy-4-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 8. youtube.com [youtube.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. This compound | 40757-20-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. This compound | CAS#:40757-20-8 | Chemsrc [chemsrc.com]
Technical Support Center: Troubleshooting Side Reactions in the Nitration of Methyl 4-Methoxybenzoate
Welcome to the technical support center for the nitration of methyl 4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this electrophilic aromatic substitution. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the successful synthesis of high-purity methyl 4-methoxy-3-nitrobenzoate.
Introduction: The Chemistry at Play
The nitration of methyl 4-methoxybenzoate is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring. The substrate presents a unique challenge due to the presence of both a strongly activating, ortho, para-directing methoxy group (-OCH₃) and a deactivating, meta-directing methyl ester group (-COOCH₃). The desired product, this compound, results from the directing influence of the powerful methoxy group to its ortho position, which is conveniently meta to the ester group. However, the high reactivity of the ring also makes it susceptible to several side reactions. This guide will help you troubleshoot and mitigate these undesired pathways.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is producing a significant amount of a di-nitrated byproduct. How can I improve the selectivity for mono-nitration?
A1: The formation of dinitrated products is a common issue, primarily due to the highly activated nature of the aromatic ring. The initial product, this compound, is still activated enough to undergo a second nitration.
Causality:
-
Excess Nitrating Agent: Using a stoichiometric excess of the nitrating mixture (HNO₃/H₂SO₄) significantly increases the likelihood of a second nitration event.
-
Elevated Reaction Temperature: The rate of the second nitration is highly temperature-dependent. Higher temperatures provide the necessary activation energy for the less favorable second substitution.[1]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the consumption of the starting material can lead to the formation of the dinitro compound.
Troubleshooting Protocol:
-
Strict Stoichiometric Control: Carefully calculate and use a molar equivalent or a very slight excess (e.g., 1.05 equivalents) of nitric acid relative to methyl 4-methoxybenzoate.
-
Rigorous Temperature Management: Maintain a low reaction temperature, ideally between 0°C and 5°C, throughout the addition of the nitrating mixture.[2] Use an ice-salt bath if necessary to keep the temperature from rising.
-
Controlled Addition of Nitrating Agent: Add the pre-cooled nitrating mixture dropwise to the solution of methyl 4-methoxybenzoate in sulfuric acid over a prolonged period (e.g., 15-30 minutes).[3] This prevents localized temperature spikes and high concentrations of the nitrating agent.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. Quench the reaction as soon as the starting material is consumed to prevent over-nitration.
| Parameter | Standard Condition | Optimized for Mono-nitration |
| Temperature | 0-15°C | 0-5°C |
| HNO₃ Equivalents | 1.1 - 1.5 | 1.0 - 1.05 |
| Addition Time | 5-10 min | 15-30 min |
| Reaction Time | 30-60 min | Monitor by TLC |
Q2: My final product is an oily or tarry substance instead of a crystalline solid. What is causing this and how can I fix it?
A2: The formation of oily or tarry byproducts is often indicative of oxidation side reactions. The electron-rich aromatic ring and the methoxy group are susceptible to oxidation by concentrated nitric acid, which is a strong oxidizing agent.[4]
Causality:
-
Oxidation of the Methoxy Group: The methoxy group can be oxidized, leading to the formation of phenolic and quinone-like species which can polymerize to form tar.[4]
-
Aggressive Reaction Conditions: High temperatures and a high concentration of nitric acid can promote these oxidative pathways.
Troubleshooting Protocol:
-
Maintain Low Temperatures: As with preventing dinitration, strict temperature control below 5°C is crucial to minimize oxidative side reactions.
-
Slow Addition: The slow, dropwise addition of the nitrating mixture is essential to prevent localized overheating and high concentrations of the oxidizing agent.
-
Alternative Nitrating Agents: For particularly sensitive substrates, consider using milder nitrating agents. A mixture of nitric acid and acetic anhydride can be a less aggressive alternative to the standard sulfuric acid and nitric acid mixture.
-
Purification: If a tarry product is obtained, purification can be challenging. Column chromatography on silica gel may be necessary to isolate the desired product from the polymeric byproducts.
Q3: My yield is low, and I suspect hydrolysis of the methyl ester. Is this a common problem?
A3: While hydrolysis of the methyl ester to the corresponding carboxylic acid is possible in the presence of strong acid and water, it is generally not the primary side reaction under standard nitrating conditions where concentrated acids are used, minimizing the water content.[5][6] However, it can become a factor during the workup.
Causality:
-
Water Content in Acids: Using dilute acids will favor hydrolysis.
-
Workup Conditions: Prolonged exposure to aqueous acidic or basic conditions during the workup can lead to ester hydrolysis.
Troubleshooting Protocol:
-
Use Concentrated Acids: Ensure the use of concentrated sulfuric acid (98%) and concentrated nitric acid (70%) to keep the water content to a minimum.[6]
-
Anhydrous Conditions: While not strictly necessary for this reaction, ensuring your glassware is dry can help.
-
Efficient Workup: After quenching the reaction on ice, promptly filter the precipitated product. Avoid prolonged contact with the aqueous acidic solution.
-
Avoid Basic Washes: Do not wash the crude product with basic solutions (e.g., sodium bicarbonate) if you suspect the presence of the carboxylic acid, as this will form the water-soluble carboxylate salt and lead to product loss into the aqueous phase.
Q4: The isolated product has a low and broad melting point. How do I improve its purity?
A4: A low and broad melting point is a clear indication of impurities. In this reaction, the most likely impurities are the starting material, dinitrated byproducts, and potentially other regioisomers.
Troubleshooting Protocol:
-
Recrystallization: The most effective method for purifying the crude product is recrystallization. Methanol or an ethanol/water mixture are commonly used solvents.[3][7]
-
Step-by-Step Recrystallization:
-
Dissolve the crude product in a minimum amount of hot methanol.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter.
-
Allow the solution to cool slowly to room temperature to form well-defined crystals.
-
Further cool the flask in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration and wash with a small amount of ice-cold methanol to remove any remaining soluble impurities.[7]
-
-
-
Washing the Crude Product: Before recrystallization, washing the crude solid with ice-cold water and a small amount of ice-cold methanol can help remove some of the more soluble impurities.[7]
Visualizing the Reaction Pathways
To better understand the chemistry, the following diagrams illustrate the desired reaction and the primary side reactions.
Caption: Reaction pathways in the nitration of methyl 4-methoxybenzoate.
Systematic Troubleshooting Workflow
When encountering issues with your reaction, follow this systematic approach to identify and solve the problem.
Caption: A systematic workflow for troubleshooting the nitration of methyl 4-methoxybenzoate.
References
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Methyl 4-methoxy-3-nitrobenzoate
Welcome to the technical support center for the synthesis of Methyl 4-methoxy-3-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical nitration reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both success and safety in your work.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the synthesis, focusing on the chemical principles and strategic decisions involved.
Q1: What is the underlying mechanism for the synthesis of this compound?
A1: The synthesis is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] The process involves two key stages:
-
Generation of the Electrophile: Concentrated sulfuric acid (H₂SO₄) protonates concentrated nitric acid (HNO₃). This protonated nitric acid is unstable and readily loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺), which is the potent electrophile in this reaction.[1][2][3]
-
Electrophilic Attack: The electron-rich aromatic ring of the starting material, Methyl 4-methoxybenzoate, attacks the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex.[3] A weak base in the mixture, typically water or the bisulfate ion (HSO₄⁻), then removes a proton from the carbon bearing the new nitro group, restoring the ring's aromaticity and yielding the final product.[1][3]
Caption: Mechanism of Electrophilic Aromatic Nitration.
Q2: Why is the nitro group introduced at the 3-position specifically?
A2: The regioselectivity of this reaction is governed by the directing effects of the two substituents already on the benzene ring: the methoxy group (-OCH₃) at position 4 and the methyl ester group (-COOCH₃) at position 1.
-
Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. It directs incoming electrophiles to positions 3 and 5.
-
Methyl Ester Group (-COOCH₃): This is a deactivating, meta-directing group because it withdraws electron density from the ring. It directs incoming electrophiles to positions 3 and 5.
Since both groups direct the incoming nitronium ion to the same positions (3 and 5), the reaction is highly regioselective, yielding the 3-nitro product as the major isomer.
Q3: Why is a mixture of nitric and sulfuric acid used instead of just nitric acid?
A3: While nitric acid is the source of the nitro group, it is not electrophilic enough on its own to react efficiently with the moderately activated aromatic ring.[2] Concentrated sulfuric acid acts as a catalyst; its role is to generate the much more powerful electrophile, the nitronium ion (NO₂⁺), in a significant concentration, which drives the reaction forward at a practical rate.[1][4]
Q4: What are the primary safety concerns with this reaction?
A4: Aromatic nitration reactions are inherently hazardous and must be handled with extreme caution.[5]
-
Exothermic Nature: The reaction is highly exothermic, meaning it releases a significant amount of heat.[6] Poor temperature control can lead to a thermal runaway, where the reaction rate increases uncontrollably, potentially causing explosions and the release of toxic gases like nitrogen oxides.[5][7]
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[5][8]
-
Toxicity: Nitric acid fumes and the nitrogen dioxide gas that can be produced are highly toxic and can cause severe respiratory damage.[5][8] All procedures must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.[5][8]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the experiment.
Q1: My reaction yield is very low. What went wrong?
A1: Low yields can stem from several factors. The most common culprits are:
-
Inadequate Temperature Control: This is the most critical parameter. If the temperature rises above the optimal range (typically 0-15°C), side reactions such as dinitration and oxidation of the starting material can significantly reduce the yield of the desired product.[9][10]
-
Improper Reagent Addition: The nitrating mixture (HNO₃/H₂SO₄) must be added slowly to the substrate solution.[9][11] Rapid addition causes localized overheating, leading to the formation of by-products.[9]
-
Presence of Water: Any moisture in the glassware or reagents can consume the sulfuric acid and hinder the formation of the nitronium ion, slowing or stopping the reaction.[9] Always use dry glassware and concentrated acids.
-
Loss During Work-up: The product has some solubility in cold water and especially in organic solvents used for washing.[11][12] Ensure the wash steps during filtration are performed with ice-cold solvents and are done quickly to minimize dissolution.[9][12]
Q2: The product I isolated is a dark, oily, or tarry substance instead of a pale-yellow solid. What happened?
A2: The formation of dark tars is a strong indication that the reaction temperature was too high.[13] Elevated temperatures can cause oxidative side reactions and decomposition of the aromatic compound, leading to polymeric, tarry by-products.[9] To avoid this, strictly maintain the reaction temperature in the recommended low-temperature range (see optimized protocol below) and ensure slow, controlled addition of the nitrating agent.
Q3: After pouring the reaction mixture onto ice, no solid precipitated. How can I isolate my product?
A3: If your product does not precipitate, it is likely either an oil at the quenching temperature or it has some solubility in the acidic aqueous mixture.[13][14] The recommended procedure is to perform a liquid-liquid extraction.
-
Transfer the entire quenched mixture to a separatory funnel.
-
Extract the mixture several times with a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).[13]
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution to neutralize any residual acid, then wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent using a rotary evaporator to isolate the crude product.[13]
Caption: Troubleshooting workflow for common synthesis issues.
Q4: How can I confirm the purity of my final product and remove impurities?
A4: Product purity should be assessed using techniques like Thin Layer Chromatography (TLC), melting point analysis, and NMR spectroscopy.
-
Purification: The most common method for purifying the crude solid is recrystallization.[9] An ethanol/water or methanol/water mixture is often effective.[9][11] The crude product is dissolved in the minimum amount of hot solvent, and then the solution is allowed to cool slowly, causing the pure product to crystallize while impurities remain in the solvent.
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden the range.
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the structure and check for the presence of isomers or starting material. The loss of symmetry upon nitration means the 6 carbons of the aromatic ring will show 6 distinct signals in the ¹³C NMR spectrum.[15]
Optimized Experimental Protocol
This protocol provides a self-validating system for the synthesis and purification of this compound.
Part 1: Nitration Reaction
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, add Methyl 4-methoxybenzoate (1.0 eq). Place the flask in an ice-salt bath to cool.
-
Acid Addition: Slowly add concentrated H₂SO₄ (approx. 3-4 volumetric equivalents) to the starting material while stirring. Ensure the temperature is maintained below 10°C.
-
Prepare Nitrating Mixture: In a separate, dry flask cooled in an ice bath, carefully and slowly add concentrated HNO₃ (1.1 eq) to concentrated H₂SO₄ (1.1 eq). Caution: This mixing is exothermic.
-
Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of the starting material over 30-60 minutes. The internal temperature of the reaction flask must be maintained between 0°C and 10°C throughout the addition.[10]
-
Stirring: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for an additional 15-30 minutes to ensure the reaction goes to completion.[16]
Part 2: Work-up and Isolation
-
Quenching: Slowly pour the reaction mixture into a beaker containing a large amount of crushed ice (approx. 10 times the volume of the reaction mixture) with vigorous stirring.[9][13] A pale-yellow solid should precipitate.
-
Filtration: Allow the ice to melt completely, then collect the crude product by vacuum filtration using a Büchner funnel.[12][16]
-
Washing: Wash the solid in the funnel with several portions of ice-cold water until the filtrate is neutral to pH paper.[13] Then, perform a quick wash with a small amount of ice-cold methanol or ethanol to remove more soluble impurities.[10][12]
Part 3: Purification by Recrystallization
-
Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol or methanol to just dissolve the solid.
-
Crystallization: If the solid is fully dissolved, add hot water dropwise until the solution becomes slightly cloudy (the saturation point). Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a very small amount of ice-cold ethanol/water, and dry them thoroughly.
Data Summary: Reaction Parameter Optimization
| Parameter | Condition | Expected Outcome & Rationale |
| Temperature | 0-10°C | High Yield, High Purity. Minimizes side reactions like dinitration and oxidation.[9][10] |
| > 20°C | Low Yield, Low Purity. Increased formation of by-products and potential for thermal runaway.[10] | |
| Nitrating Agent | 1.1 eq. HNO₃ / H₂SO₄ | Efficient Conversion. A slight excess of the nitrating agent ensures the reaction goes to completion without promoting excessive side reactions. |
| > 1.5 eq. HNO₃ / H₂SO₄ | Risk of Di-nitration. A large excess can lead to the formation of dinitrated products, complicating purification. | |
| Reaction Time | 15-30 min post-addition | Complete Reaction. Allows the reaction to proceed to completion at room temperature after the controlled addition.[10][16] |
| < 15 min | Incomplete Reaction. May leave unreacted starting material, lowering the yield. | |
| Work-up Wash | Ice-cold H₂O & Methanol | Good Recovery. Effectively removes residual acids and impurities while minimizing product loss due to dissolution.[10][12] |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. byjus.com [byjus.com]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. aiinmr.com [aiinmr.com]
- 16. web.mnstate.edu [web.mnstate.edu]
"removing unreacted starting material from Methyl 4-methoxy-3-nitrobenzoate"
Welcome to the technical support center for the purification of Methyl 4-methoxy-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and in-depth guidance on removing unreacted starting material from your final product.
Frequently Asked Questions (FAQs)
Q1: I've completed the nitration of methyl 4-methoxybenzoate, but my NMR analysis shows a mixture of my desired product, this compound, and unreacted starting material. What are the key differences between these two compounds that I can exploit for purification?
A1: Understanding the physicochemical differences between your product and the starting material is the foundation of an effective purification strategy. The introduction of a nitro group (-NO2) onto the aromatic ring significantly alters the molecule's properties.
The primary difference to leverage is the change in polarity. The nitro group is a strong electron-withdrawing group, which makes this compound considerably more polar than the starting material, methyl 4-methoxybenzoate. This difference in polarity directly influences the solubility of the compounds in various organic solvents and their affinity for stationary phases used in chromatography.
Here is a summary of the key physical properties:
| Property | Methyl 4-methoxybenzoate (Starting Material) | This compound (Product) | Rationale for Difference |
| Molecular Weight | 166.17 g/mol [1] | 211.171 g/mol [2] | Addition of a nitro group (NO2). |
| Melting Point | 48-51 °C[3] | 108-112 °C[4] | The increased polarity and potential for intermolecular interactions in the product lead to a more stable crystal lattice and a higher melting point. |
| Boiling Point | 244-245 °C[3] | 350.7 °C (Predicted)[4] | Increased molecular weight and polarity result in stronger intermolecular forces, requiring more energy to transition to the gas phase. |
| Polarity | Less Polar | More Polar | The nitro group is highly polar and increases the overall dipole moment of the molecule. |
| Solubility | Generally more soluble in non-polar organic solvents.[1][5] | Generally more soluble in polar organic solvents.[6] | "Like dissolves like." The increased polarity of the product enhances its solubility in polar solvents. |
By exploiting the differences in polarity, and consequently solubility and chromatographic retention, you can effectively separate the two compounds.
Troubleshooting Guides
Issue 1: Choosing the Right Purification Method
Q2: I am unsure whether to use column chromatography or recrystallization to purify my this compound. What are the advantages and disadvantages of each method for this specific separation?
A2: Both column chromatography and recrystallization are powerful techniques for purifying solid organic compounds. The best choice depends on the scale of your reaction, the purity required, and the resources available.
Column Chromatography
-
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Due to its higher polarity, this compound will adhere more strongly to the silica gel and therefore elute later than the less polar starting material, methyl 4-methoxybenzoate.
-
Advantages:
-
Excellent for separating compounds with different polarities.
-
Can often provide very high purity in a single operation.
-
Effective for separating complex mixtures with multiple components.
-
-
Disadvantages:
-
Can be time-consuming and labor-intensive, especially for large-scale purifications.
-
Requires larger volumes of solvents, which can be costly and generate more chemical waste.
-
Recrystallization
-
Principle: This method relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. An ideal recrystallization solvent will dissolve your product well at high temperatures but poorly at low temperatures, while the unreacted starting material will either be much more soluble or much less soluble at all temperatures.
-
Advantages:
-
Generally simpler and faster to perform than column chromatography.
-
More economical in terms of solvent usage for larger scales.
-
Can yield highly pure crystalline material.
-
-
Disadvantages:
-
Finding a suitable solvent can require some trial and error.
-
Some product loss is inevitable as some will remain dissolved in the cold solvent.
-
May not be effective if the starting material and product have very similar solubility profiles.
-
Recommendation:
-
For small-scale reactions (typically <1g) or when very high purity is essential , column chromatography is often the preferred method.
-
For larger-scale purifications (typically >1g), recrystallization is generally more practical and economical, provided a suitable solvent can be identified.
Issue 2: Optimizing Column Chromatography
Q3: I am trying to purify my product using column chromatography on silica gel, but I am getting poor separation. What solvent system (eluent) should I use, and how can I monitor the separation?
A3: Achieving good separation by column chromatography is highly dependent on the choice of the eluent. For the separation of this compound from the less polar methyl 4-methoxybenzoate, a solvent system of intermediate polarity is required.
Recommended Solvent System:
A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a standard choice for this type of separation.
-
Starting Point: Begin with a low polarity mixture, for example, 9:1 hexanes:ethyl acetate . This will allow the less polar starting material to travel down the column while the more polar product remains near the top.
-
Gradient Elution: Gradually increase the proportion of ethyl acetate (e.g., to 8:2, then 7:3 hexanes:ethyl acetate) to elute your more polar product. This gradual increase in polarity will move your product down the column at a reasonable rate and ensure a clean separation from any remaining starting material. Some literature procedures suggest using a mixture of ethyl acetate and hexane for purification.[7]
Monitoring the Separation: Thin-Layer Chromatography (TLC)
Before running your column, you should first develop a TLC method to determine the optimal solvent system and to monitor the column's progress.
-
Procedure:
-
Dissolve a small sample of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the mixture onto a TLC plate.
-
Develop the plate in a chamber containing your chosen eluent (e.g., 8:2 hexanes:ethyl acetate).
-
Visualize the spots under a UV lamp. The aromatic rings of both compounds should be UV active.
-
-
Interpreting the Results:
-
The starting material (less polar) will have a higher Rf value (it will travel further up the plate).
-
The product (more polar) will have a lower Rf value (it will not travel as far).
-
A good solvent system for column chromatography will give a clear separation between the two spots with the product having an Rf value of approximately 0.2-0.4.
-
Workflow for Column Chromatography Purification
Caption: Workflow for Column Chromatography Purification.
Issue 3: Successful Recrystallization
Q4: I want to purify my this compound by recrystallization, but I'm not sure which solvent to use. How do I select an appropriate solvent?
A4: The key to successful recrystallization is choosing a solvent in which your desired product has high solubility at elevated temperatures and low solubility at lower temperatures. The unreacted starting material should ideally remain in solution at low temperatures or be insoluble even at high temperatures.
Solvent Selection Strategy:
Given that this compound is more polar than the starting material, you should investigate polar solvents.
-
Educated Guess: Alcohols like methanol or ethanol are often good starting points for moderately polar compounds. The nitration of similar compounds, like methyl benzoate, often uses ethanol or methanol for recrystallization.[8][9][10]
-
Small-Scale Solubility Tests:
-
Place a small amount of your crude product (around 20-30 mg) into several different test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature. Good candidates to test include: methanol, ethanol, isopropanol, and mixtures like ethanol/water.
-
Observe:
-
If the compound dissolves immediately at room temperature, the solvent is likely too good and will not allow for effective crystal formation upon cooling.
-
If the compound is completely insoluble, it is not a suitable solvent.
-
If the compound is sparingly soluble at room temperature, heat the test tube gently. If it dissolves completely upon heating, this is a promising candidate.
-
-
Allow the promising candidates to cool to room temperature and then in an ice bath. The solvent that yields a good amount of crystalline precipitate is your best choice.
-
Step-by-Step Recrystallization Protocol (Using Methanol as an Example)
-
Dissolution: Place your crude product in an Erlenmeyer flask. Add the minimum amount of hot methanol required to just dissolve the solid. It is crucial to use the minimum amount of solvent to ensure good recovery.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of your product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals, for example, in a desiccator under vacuum, to remove any remaining solvent.
Workflow for Recrystallization
Caption: General Workflow for Recrystallization.
By following these guidelines and understanding the principles behind each technique, you can effectively remove unreacted methyl 4-methoxybenzoate from your this compound product.
References
- 1. Methyl anisate | C9H10O3 | CID 8499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-methoxy-4-nitrobenzoate [webbook.nist.gov]
- 3. Methyl anisate - Wikipedia [en.wikipedia.org]
- 4. This compound | CAS#:40757-20-8 | Chemsrc [chemsrc.com]
- 5. CAS 121-98-2: Methyl 4-methoxybenzoate | CymitQuimica [cymitquimica.com]
- 6. CAS 40757-20-8: this compound [cymitquimica.com]
- 7. Methyl 3-methoxy-4-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 8. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. southalabama.edu [southalabama.edu]
"how to avoid over-nitration in the synthesis of Methyl 4-methoxy-3-nitrobenzoate"
Troubleshooting Guide: How to Avoid Over-Nitration
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Methyl 4-methoxy-3-nitrobenzoate, specifically focusing on the prevention of over-nitration. The following question-and-answer format addresses common issues and provides scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a dinitro-byproduct in my synthesis of this compound. What is causing this?
A1: The formation of dinitro-byproducts is a classic case of over-nitration. The starting material, methyl 4-methoxybenzoate, possesses a methoxy group (-OCH₃), which is a strongly activating substituent on the benzene ring. This activation makes the aromatic ring highly susceptible to electrophilic aromatic substitution, the fundamental mechanism of nitration. While the desired reaction is the addition of a single nitro group, the activated nature of the ring can lead to a second nitration, yielding undesired dinitrated products. The primary factors contributing to over-nitration are excessive reaction temperature, a high concentration of the nitrating agent, and prolonged reaction times.
Q2: How does the methoxy group influence the position of nitration?
A2: The methoxy group is an ortho-, para-directing activator. This means it directs incoming electrophiles, in this case, the nitronium ion (NO₂⁺), to the positions ortho (adjacent) and para (opposite) to itself. In the case of methyl 4-methoxybenzoate, the para position is already occupied by the methyl ester group. Therefore, nitration is directed to the ortho positions. The desired product, this compound, results from nitration at one of the ortho positions.
Q3: What is the primary dinitro-byproduct I should be concerned about?
A3: Given that the initial nitration occurs at the 3-position (ortho to the methoxy group), the resulting this compound is now substituted with both an activating methoxy group and a deactivating nitro group. The second nitration will be directed by both groups. The methoxy group will direct to the other ortho position (the 5-position), while the nitro group will direct to the meta position (also the 5-position). Therefore, the most likely dinitro-byproduct is Methyl 4-methoxy-3,5-dinitrobenzoate.
In-depth Troubleshooting and Optimization
Issue: Persistent formation of dinitro-byproducts despite basic precautions.
Controlling the nitration of a highly activated aromatic ring requires careful management of reaction parameters. Below are detailed strategies to enhance selectivity for the desired mono-nitro product.
1. Rigorous Temperature Control
Why it's critical: Nitration is a highly exothermic reaction. An increase in temperature significantly accelerates the reaction rate, which can lead to a loss of selectivity and favor the formation of multiple nitration products.
Troubleshooting Steps:
-
Maintain a low reaction temperature: The reaction should be conducted at a strictly controlled low temperature, typically between 0°C and 5°C.
-
Use an efficient cooling bath: An ice-salt bath or a cryocooler is recommended over a simple ice bath to maintain the target temperature range effectively.
-
Slow, dropwise addition of the nitrating agent: The nitrating mixture (concentrated nitric acid and sulfuric acid) should be added very slowly to the solution of methyl 4-methoxybenzoate. This allows the cooling system to dissipate the heat generated from the reaction and prevent localized temperature spikes.
2. Stoichiometric Control of the Nitrating Agent
Why it's critical: Using a large excess of the nitrating agent will inevitably drive the reaction towards multiple nitrations.
Troubleshooting Steps:
-
Use a slight molar excess of nitric acid: To limit the extent of nitration, use only a small molar excess of nitric acid relative to the methyl 4-methoxybenzoate.
-
Accurate measurement of reagents: Ensure precise measurement of both the substrate and the nitrating agents to maintain the desired stoichiometric ratio.
3. Choice and Concentration of Reagents
Why it's critical: The reactivity of the nitrating species can be modulated by the choice of reagents and their concentrations.
Troubleshooting Steps:
-
Use a well-defined mixed acid composition: A common nitrating mixture is a combination of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).
-
Consider alternative nitrating agents: For highly activated substrates, milder nitrating agents can be employed to improve selectivity. Examples include acetyl nitrate or the use of nitric acid in acetic anhydride.
4. Reaction Monitoring
Why it's critical: Allowing the reaction to proceed for too long can increase the likelihood of over-nitration.
Troubleshooting Steps:
-
Thin-Layer Chromatography (TLC): Monitor the progress of the reaction by TLC. This will allow you to determine the point at which the starting material has been consumed and the desired product has formed, without allowing significant formation of the dinitro-byproduct.
-
Quenching the reaction: Once the reaction is complete, it should be promptly quenched by pouring the reaction mixture into a large volume of ice-water. This stops the reaction and precipitates the product.
Experimental Protocol: Controlled Mono-nitration of Methyl 4-methoxybenzoate
This protocol is designed to maximize the yield of this compound while minimizing the formation of dinitro- byproducts.
Materials:
-
Methyl 4-methoxybenzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 4-methoxybenzoate in a minimal amount of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Slowly add the nitrating mixture dropwise to the stirred solution of methyl 4-methoxybenzoate over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 30 minutes.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.
-
For purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol-water mixture. Alternatively, for a more rigorous purification, column chromatography on silica gel using an ethyl acetate-hexane gradient can be employed.
Reaction Pathway and Byproduct Formation
Caption: Reaction pathway for the nitration of Methyl 4-methoxybenzoate.
Data Summary Table
| Parameter | Recommendation for Mono-nitration | Rationale |
| Temperature | 0-5°C | Minimizes the rate of the second nitration, which has a higher activation energy. |
| Nitric Acid Stoichiometry | 1.05 - 1.1 equivalents | Limits the availability of the nitrating agent for a second substitution. |
| Addition Rate | Slow, dropwise over 30-60 min | Prevents localized overheating and accumulation of unreacted nitrating agent. |
| Reaction Time | Monitor by TLC (typically 30-60 min post-addition) | Avoids prolonged exposure to nitrating conditions after the desired product is formed. |
Conclusion
The successful synthesis of this compound with minimal over-nitration hinges on precise control over the reaction conditions. By implementing rigorous temperature control, careful stoichiometric management of the nitrating agent, and diligent reaction monitoring, researchers can significantly improve the selectivity and yield of the desired mono-nitro product. This guide provides a framework for troubleshooting and optimizing this sensitive nitration reaction. For further assistance, please consult the referenced literature or contact our technical support team.
Technical Support Center: Isolating Pure Methyl 4-methoxy-3-nitrobenzoate
Welcome to the technical support center for the synthesis and purification of Methyl 4-methoxy-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this electrophilic aromatic substitution reaction. We will delve into the underlying chemical principles, provide detailed troubleshooting for common issues, and offer validated protocols to enhance the purity and yield of your target compound.
Synthesis Overview & Key Challenges
The synthesis of this compound is typically achieved through the nitration of Methyl 4-methoxybenzoate (also known as methyl p-anisate). This reaction, while straightforward in principle, presents notable challenges in regioselectivity and purification due to the competing directing effects of the substituents on the aromatic ring.
The methoxy (-OCH₃) group is a powerful activating, ortho, para-director, while the methyl ester (-COOCH₃) group is a deactivating, meta-director.[1] The stronger activating effect of the methoxy group primarily directs the incoming nitronium ion (NO₂⁺) to the positions ortho to it (C3 and C5). Due to steric hindrance from the adjacent ester group, substitution is heavily favored at the C3 position. However, improper reaction control can lead to the formation of isomeric byproducts, unreacted starting material, and hydrolysis products, complicating the isolation of the pure desired compound.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis.
Q1: What are the primary expected products and byproducts in this reaction? A1: The major product is this compound, due to the strong directing effect of the methoxy group to its sterically accessible ortho position.[1] However, several byproducts can form:
-
Methyl 4-methoxy-2-nitrobenzoate: A minor isomer resulting from nitration at the less-favored, sterically hindered position ortho to the methoxy group and meta to the ester.
-
Unreacted Starting Material: If the reaction is incomplete.[2]
-
4-Methoxy-3-nitrobenzoic Acid: This forms if the methyl ester is hydrolyzed by the acidic conditions, particularly during workup if excess water is present at elevated temperatures.[3][4]
-
Dinitro compounds: Over-nitration can occur if the reaction temperature is too high or excess nitrating agent is used.[5]
Q2: Why is strict temperature control (0-5 °C) so critical? A2: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial for several reasons:
-
To Control Regioselectivity: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers, reducing the purity of the crude product.[6]
-
To Prevent Dinitration: The initial product is deactivated towards further nitration, but elevated temperatures can force a second nitration, leading to unwanted byproducts.[5]
-
To Avoid Runaway Reactions: A significant increase in temperature can lead to a rapid, uncontrolled reaction, potentially degrading the starting material and product through oxidation.[7]
Q3: How can I effectively monitor the reaction's progress and the purity of my product? A3: Thin-Layer Chromatography (TLC) is the most effective method.[2]
-
Reaction Monitoring: Spot the reaction mixture on a TLC plate alongside a spot of the starting material (Methyl 4-methoxybenzoate). The reaction is complete when the starting material spot has disappeared. A suitable eluent system is typically a mixture of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v).
-
Purity Assessment: After purification, the product should appear as a single spot on the TLC plate. Any additional spots indicate the presence of impurities. The final confirmation of purity should be done by measuring the melting point.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the experiment.
Problem: The product "oiled out" during quenching instead of precipitating as a solid.
-
Potential Cause 1: High Impurity Level. The presence of significant amounts of unreacted starting material or isomeric byproducts can create a eutectic mixture, which has a lower melting point than the pure components, causing the product to remain liquid or semi-solid.[2]
-
Solution 1: Ensure the reaction goes to completion by monitoring with TLC. If the crude product is an oil, do not attempt to filter it. Instead, perform a liquid-liquid extraction. Transfer the entire mixture to a separatory funnel, extract with a suitable organic solvent (like ethyl acetate or dichloromethane), wash the organic layer with water and then brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude oil must then be purified by column chromatography.[8]
-
Potential Cause 2: Insufficiently Cold Quenching Medium. If the ice has mostly melted or if the reaction mixture is poured too quickly, the temperature of the mixture can rise, preventing crystallization.
-
Solution 2: Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring.[1][9] This ensures the temperature remains low and promotes the formation of solid crystals. Using a glass rod to scratch the inside of the beaker can also help induce crystallization.
Problem: The melting point of the recrystallized product is low and/or has a broad range.
-
Potential Cause: Contamination with Isomers or Starting Material. Recrystallization may not be sufficient to remove impurities with similar solubility profiles to the desired product. The melting point of pure this compound is 108-112 °C.[10] Contaminants will depress and broaden this range.
-
Solution: If a second recrystallization does not improve the melting point, purification by column chromatography is required. Use a silica gel column and an eluent system optimized by TLC (e.g., a gradient of hexane/ethyl acetate) to separate the components.[11]
Problem: The yield is very low, or no product was obtained.
-
Potential Cause 1: Incomplete Reaction. This can be due to insufficient reaction time, a temperature that is too low, or inefficient mixing.[2]
-
Solution 1: Allow the reaction to stir at room temperature for 10-15 minutes after the addition of the nitrating mixture is complete before quenching.[2][9] Ensure efficient stirring throughout the reaction. Always confirm the absence of starting material by TLC before workup.
-
Potential Cause 2: Hydrolysis of the Ester. If the workup conditions are too harsh (e.g., prolonged exposure to acid at room temperature or heating), the methyl ester can hydrolyze to the corresponding carboxylic acid.[3] This acid is highly soluble in basic aqueous solutions and may be lost during a neutralization wash.
-
Solution 2: Keep the workup process cold and efficient. If you suspect hydrolysis, acidify the aqueous washings to a low pH (pH 1-2) with concentrated HCl. If the hydrolyzed acid is present, it will precipitate as a solid and can be collected by filtration.[4]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting product isolation.
Data Summary: Physical Properties
A comparison of melting points is essential for identifying the product and potential impurities.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 40757-20-8 | 211.17 | 108 - 112[10] |
| Methyl 4-methoxybenzoate (Starting Material) | 121-98-2 | 166.17 | 48 - 50 |
| 4-Methoxy-3-nitrobenzoic acid (Hydrolysis Product) | 89-41-8 | 197.15 | 190 - 192 |
| Methyl 4-methoxy-2-nitrobenzoate (Isomer) | 5081-36-7 | 211.17 | 65 - 67 |
Detailed Experimental Protocols
Safety Notice: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[5] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All procedures should be performed in a certified chemical fume hood.
Protocol 1: Synthesis of Crude this compound
-
In a 50 mL conical flask, add 2.0 g of methyl 4-methoxybenzoate.
-
Carefully add 4.0 mL of concentrated sulfuric acid while gently swirling the flask.
-
Cool this mixture in an ice-water bath for at least 10 minutes.
-
In a separate, dry test tube, prepare the nitrating mixture by carefully adding 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.[9]
-
Using a dropping pipette, add the cold nitrating mixture dropwise to the stirred methyl benzoate solution over 15-20 minutes. Crucially, maintain the internal temperature of the reaction mixture below 6 °C throughout the addition.[7]
-
Once the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 15 minutes with occasional swirling.[9]
-
Pour the reaction mixture slowly and carefully onto approximately 25 g of crushed ice in a 250 mL beaker, stirring the ice mixture continuously.[2]
-
A pale yellow solid should precipitate. Allow the ice to melt completely.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid on the filter with two portions of ice-cold water (2 x 15 mL) to remove residual acid.[5]
-
Allow the crude product to air-dry on the filter for several minutes before proceeding to purification.
Protocol 2: Purification by Recrystallization
-
Transfer the crude, air-dried solid to a 100 mL conical flask.
-
Add a minimal amount of hot methanol (or an ethanol/water mixture) to the flask, just enough to dissolve the solid when the solvent is at its boiling point.[9][12] Start with a small volume and add more in small increments if needed. An unnecessary excess of solvent will reduce the recovery yield.[13]
-
Once the solid is fully dissolved, remove the flask from the heat source.
-
Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and promote the formation of larger crystals.
-
Once the solution has reached room temperature, cool it further in an ice-water bath for at least 15 minutes to maximize crystal formation.[9]
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold methanol to remove any soluble impurities adhering to the crystal surface.
-
Dry the purified crystals in a vacuum oven at a low temperature (e.g., 50 °C) until a constant weight is achieved.[12]
-
Determine the melting point and calculate the final yield.
References
- 1. d.web.umkc.edu [d.web.umkc.edu]
- 2. southalabama.edu [southalabama.edu]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. webassign.net [webassign.net]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 10. This compound | 40757-20-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. rsc.org [rsc.org]
- 12. youtube.com [youtube.com]
- 13. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Stabilizing Methyl 4-methoxy-3-nitrobenzoate for Long-Term Storage
Welcome to the technical support center for Methyl 4-methoxy-3-nitrobenzoate (CAS: 40757-20-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. We will explore its inherent stability characteristics, common degradation pathways, and provide actionable troubleshooting and storage protocols.
Frequently Asked Questions (FAQs): Understanding the Molecule's Stability
Q1: What are the primary degradation pathways for this compound?
A1: The stability of this compound is primarily threatened by three main pathways, driven by its ester and nitroaromatic functionalities.
-
Hydrolysis: The most common degradation route is the hydrolysis of the methyl ester bond.[1] This reaction can be catalyzed by acidic or basic conditions, and even by residual moisture over time, yielding 4-methoxy-3-nitrobenzoic acid and methanol.[2][3] The electron-withdrawing nature of the nitro group can influence the susceptibility of the ester's carbonyl carbon to nucleophilic attack.[4]
-
Photodegradation: Aromatic nitro compounds are known to be sensitive to light, particularly in the UV spectrum.[5] Exposure can lead to complex photochemical reactions, potentially involving the nitro group, which can cause discoloration (e.g., yellowing) and the formation of various impurities.[6][7]
-
Thermal Degradation: While generally stable at room temperature, prolonged exposure to elevated temperatures can accelerate degradation.[8] For some aromatic esters, degradation can become a concern at temperatures approaching their melting point (108-112 °C for this compound).[9] The presence of nitro groups can sometimes lower the overall thermal stability of a molecule.[10]
Caption: Primary degradation pathways for this compound.
Q2: How do environmental factors like temperature, humidity, and light impact the long-term stability of the compound?
A2: Environmental factors are the primary drivers of degradation. Controlling them is the most critical aspect of ensuring long-term stability.
-
Temperature: Higher temperatures provide the activation energy needed to overcome reaction barriers, accelerating both hydrolysis and thermal decomposition. Storing at controlled, cool temperatures is essential.[11][12]
-
Humidity: The presence of water molecules is a direct requirement for hydrolysis. High relative humidity (RH) in the storage environment will significantly increase the rate of ester cleavage, reducing the compound's purity over time.[13]
-
Light: Exposure to light, especially UV wavelengths, can initiate photolytic reactions. This is a significant concern for nitroaromatic compounds and can lead to the formation of impurities that may interfere with downstream applications.[14]
Q3: Should I be concerned about the nitro group's reactivity during storage?
A3: Under standard storage conditions, the nitro group is relatively stable. However, it is an energetic functional group. Polynitrated aromatic compounds, such as picric acid, can become shock-sensitive, especially if improperly stored or allowed to dry out from a wetted state.[15] While this compound is not as hazardous, this underscores the importance of adhering to proper chemical handling and storage protocols and avoiding extreme conditions like high heat or mechanical shock.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific issues you might encounter, providing likely causes and actionable solutions.
| Symptom / Observation | Possible Cause(s) | Recommended Action(s) |
| Discoloration of Solid Sample (e.g., turning yellow or brown) | 1. Photodegradation: Exposure to ambient lab light or sunlight.[5] 2. Impurity Presence: An initial impurity may be degrading over time. 3. Thermal Stress: Storage in a location with temperature fluctuations (e.g., near a window or equipment). | 1. Immediately transfer the compound to an amber glass vial or a container wrapped in aluminum foil.[16] 2. Store the container inside a dark cabinet or drawer. 3. Re-analyze the purity of the material using HPLC or LC-MS to identify potential degradation products.[17] |
| Decreased Purity Over Time (Confirmed by HPLC/LC-MS) | 1. Hydrolysis: The most likely cause. The container seal may be inadequate, or the compound was handled in a humid environment.[3] 2. Incorrect Storage Temperature: Storing at room temperature in a warm lab can accelerate slow degradation. | 1. Review your storage protocol. Ensure the container cap is tightly sealed. 2. Store the compound in a desiccator or a controlled low-humidity environment.[11] 3. Consider moving the stock to a refrigerated (2-8°C) and dry environment for enhanced stability.[16] |
| Unexpected Peaks in Analytical Data (NMR, LC-MS) | 1. Formation of Degradation Products: A new peak corresponding to 4-methoxy-3-nitrobenzoic acid is a strong indicator of hydrolysis.[1][2] 2. Contamination: Cross-contamination from improper handling or a contaminated spatula/vessel. | 1. Compare the new peak's retention time (HPLC) or mass (LC-MS) to a standard of the suspected degradation product if available. 2. If hydrolysis is confirmed, the material may need to be repurified. 3. Review handling procedures to prevent future cross-contamination. |
| Clumping or Changing Physical Appearance of the Powder | 1. Moisture Absorption (Hygroscopicity): The solid is absorbing water from the atmosphere, which can precede and accelerate hydrolysis.[13] | 1. Immediately transfer the compound to a dry, tightly sealed container. 2. Place the new container in a desiccator with a fresh desiccant (e.g., silica gel) for at least 24 hours to remove absorbed moisture. 3. Always handle the compound in a low-humidity environment, such as a glove box, if possible. |
Experimental Protocols and Best Practices
Protocol 1: Recommended Long-Term Storage Workflow
This protocol provides a self-validating system for ensuring the integrity of your compound from receipt to long-term storage.
-
Initial Inspection & Aliquoting:
-
Upon receipt, visually inspect the compound for any discoloration or change in physical appearance.
-
If possible, perform an initial purity analysis (e.g., HPLC) to establish a baseline (t=0) data point.
-
To prevent contamination and repeated exposure of the main stock, divide the material into smaller, single-use aliquots in appropriate vials.
-
-
Container Selection:
-
Use amber glass vials with PTFE-lined screw caps.[16] Glass is inert, and the amber color protects against light. The PTFE liner provides an excellent barrier against moisture.
-
-
Atmosphere Control:
-
For maximum stability, gently flush the headspace of each vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and moisture.
-
-
Environmental Control:
-
Place the sealed vials inside a secondary container.
-
Add a pouch of desiccant (e.g., silica gel) to the secondary container to maintain a low-humidity environment.
-
Store the secondary container in a dark, temperature-controlled location. Ideal conditions are refrigerated (2-8°C) . If refrigeration is not possible, a controlled room temperature (15-25°C) away from heat sources is acceptable.[11]
-
-
Labeling and Documentation:
-
Clearly label each aliquot with the compound name, date received, aliquot date, and purity (if tested).
-
Maintain a detailed logbook tracking storage conditions and dates of access.
-
Caption: Recommended workflow for long-term compound storage.
Protocol 2: HPLC Method for Purity Assessment and Degradation Monitoring
This method can be used to track the purity of this compound and quantify its primary hydrolytic degradation product, 4-methoxy-3-nitrobenzoic acid.
-
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 Acetonitrile:Water.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or scan with DAD to find optimal wavelength).
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 30% B
-
18-22 min: 30% B (re-equilibration)
-
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in the sample diluent.
-
Dilute this stock to a working concentration of ~50 µg/mL for analysis.
-
Filter the final sample through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
This compound (the ester) will be less polar and have a longer retention time than its hydrolysis product, 4-methoxy-3-nitrobenzoic acid (the carboxylic acid).
-
Calculate purity by the area percentage method: Purity % = (Area of Parent Peak / Total Area of All Peaks) * 100.
-
Monitor for the growth of the earlier-eluting acid peak over time in stability studies.
-
References
- 1. quora.com [quora.com]
- 2. homework.study.com [homework.study.com]
- 3. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photocatalytic degradation of nitrobenzene using titanium dioxide and concentrated solar radiation: chemical effects and scaleup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Time-Sensitive Chemicals | Environmental Health & Safety [ehs.utk.edu]
- 16. gmpplastic.com [gmpplastic.com]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of Methyl 4-methoxy-3-nitrobenzoate
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern organic chemistry, offering unparalleled insight into molecular structure.[1][2] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 4-methoxy-3-nitrobenzoate, a substituted aromatic ester. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to explore the underlying principles, comparative analytical strategies, and robust experimental protocols necessary for unambiguous structural elucidation.
The Analytical Challenge: Structural Elucidation
This compound presents a fascinating case for NMR analysis. Its structure contains a trisubstituted benzene ring, featuring a methoxy group (-OCH₃), a nitro group (-NO₂), and a methyl ester group (-COOCH₃). The interplay between the electron-donating methoxy group and the two electron-withdrawing groups creates a distinct electronic environment for each proton and carbon atom. This electronic differentiation is the key to a well-resolved and informative NMR spectrum, allowing for the precise assignment of each nucleus.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, we anticipate five distinct signals: three from the aromatic region and two singlets from the methyl groups. The analysis relies on interpreting chemical shifts (δ), splitting patterns (multiplicity), and integration values.
Causality Behind Chemical Shifts: The position of a proton signal (chemical shift) is dictated by its local electronic environment. Electron-withdrawing groups, like the nitro and ester functionalities, pull electron density away from the aromatic ring, "deshielding" nearby protons and shifting their signals downfield (to a higher ppm value).[3] Conversely, electron-donating groups like the methoxy group "shield" adjacent protons, moving their signals upfield (to a lower ppm value).
Table 1: Predicted ¹H NMR Data for this compound
| Assigned Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration | Rationale |
| H-2 | 8.2 - 8.4 | Doublet (d) | ~2.0 Hz (⁴J) | 1H | Ortho to the strongly electron-withdrawing -NO₂ group and the -COOCH₃ group. This proton is the most deshielded, appearing furthest downfield. It shows small meta-coupling to H-6. |
| H-6 | 7.8 - 8.0 | Doublet of Doublets (dd) | ~8.5 Hz (³J), ~2.0 Hz (⁴J) | 1H | Ortho to the -COOCH₃ group and meta to the -NO₂ group. It experiences strong ortho-coupling with H-5 and weaker meta-coupling with H-2. |
| H-5 | 7.1 - 7.3 | Doublet (d) | ~8.5 Hz (³J) | 1H | Ortho to the electron-donating -OCH₃ group, resulting in significant shielding and an upfield shift compared to other aromatic protons. It exhibits strong ortho-coupling to H-6. |
| -OCH₃ (ester) | ~3.9 | Singlet (s) | N/A | 3H | Protons of the methyl ester group. Its chemical shift is consistent with typical values for methyl esters.[4] |
| -OCH₃ (methoxy) | ~4.0 | Singlet (s) | N/A | 3H | Protons of the methoxy group attached directly to the aromatic ring. This environment is typical for aryl methyl ethers. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. In a proton-decoupled ¹³C spectrum, each unique carbon atom appears as a single line. For this compound, we expect to see nine distinct signals, corresponding to the nine carbon atoms in the molecule.
Causality Behind Chemical Shifts: Similar to ¹H NMR, the chemical shifts in ¹³C NMR are governed by the electronic environment. Carbons bonded to electronegative atoms (like oxygen) are deshielded and appear downfield. The aromatic carbon signals, typically found between 110-170 ppm, are influenced by the attached substituents.[5][6]
Table 2: Predicted ¹³C NMR Data for this compound
| Assigned Carbon | Predicted δ (ppm) | Rationale |
| C=O (ester) | 164 - 166 | The carbonyl carbon of the ester group is highly deshielded due to the two attached oxygen atoms and its sp² hybridization.[3] |
| C-4 | 155 - 158 | Aromatic carbon directly attached to the electron-donating methoxy group. This carbon is deshielded by the oxygen atom. |
| C-3 | 139 - 142 | Aromatic carbon bonded to the electron-withdrawing nitro group. |
| C-1 | 125 - 128 | Quaternary aromatic carbon attached to the ester group. |
| C-2 | 128 - 131 | Aromatic carbon positioned between the two electron-withdrawing groups (-NO₂ and -COOCH₃). |
| C-6 | 123 - 126 | Aromatic carbon ortho to the ester group. |
| C-5 | 114 - 117 | Aromatic carbon ortho to the electron-donating methoxy group and meta to the nitro group. This carbon is expected to be the most shielded of the aromatic carbons. |
| -OCH₃ (methoxy) | 56 - 58 | The carbon of the methoxy group attached to the ring. |
| -OCH₃ (ester) | 52 - 54 | The carbon of the methyl ester group. This is a typical chemical shift for carbons in this environment.[3][4] |
Comparison with Other Analytical Techniques
While NMR is exceptionally powerful for detailed structural mapping, a comprehensive analysis often involves complementary techniques like Infrared (IR) Spectroscopy and Mass Spectrometry (MS).[2][7]
-
Infrared (IR) Spectroscopy: IR would confirm the presence of key functional groups. We would expect to see strong characteristic absorptions for the C=O stretch of the ester (around 1720-1740 cm⁻¹), asymmetric and symmetric N-O stretches of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹), and C-O stretches for the ether and ester linkages.[8] However, IR spectroscopy cannot provide the detailed connectivity information that NMR offers.
-
Mass Spectrometry (MS): High-resolution MS would confirm the molecular formula (C₉H₉NO₅) by providing a highly accurate mass measurement.[9] The fragmentation pattern would offer clues about the structure, but it would not definitively establish the substitution pattern on the aromatic ring in the way NMR can.
The true analytical strength lies in the synergy of these methods. MS confirms the mass, IR confirms the functional groups, and NMR elucidates the precise atomic connectivity.[2]
Experimental Protocols
Acquiring high-quality, reproducible NMR data is contingent upon a meticulous and well-designed experimental protocol. The following is a self-validating system for the analysis of a small organic molecule like this compound.
Step 1: Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the purified compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its good solubilizing power and relatively simple residual solvent signal.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference standard, with its signal defined as 0.00 ppm.[10]
-
Transfer: Transfer the final solution to a clean, dry 5 mm NMR tube and cap it securely.
Step 2: NMR Data Acquisition
These parameters are typical for a 400 or 500 MHz spectrometer.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: 0 - 16 ppm.
-
Acquisition Time: 2 - 4 seconds. This ensures adequate resolution of signals.
-
Relaxation Delay (d1): 2 - 5 seconds. A longer delay is crucial for quantitative analysis, ensuring all protons have fully relaxed between pulses.[1]
-
Number of Scans: 8 - 16 scans are typically sufficient for a sample of this concentration.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems) to simplify the spectrum to single lines for each carbon.
-
Spectral Width: 0 - 220 ppm.
-
Acquisition Time: 1 - 2 seconds.
-
Relaxation Delay (d1): 2 - 5 seconds. Quaternary carbons often have longer relaxation times, so an adequate delay is necessary for their reliable detection and quantification.
-
Number of Scans: 1024 - 4096 scans are often required due to the low natural abundance of the ¹³C isotope.
Step 3: Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape and apply a polynomial baseline correction for a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integration and Peak Picking: Integrate all signals in the ¹H spectrum and pick the peak positions for all signals in both the ¹H and ¹³C spectra.
Visualizations
Diagrams are essential for visualizing molecular structures and analytical workflows.
Caption: Structure of this compound with atom numbering.
Caption: Standard workflow for NMR-based structural elucidation.
Conclusion
The comprehensive NMR analysis of this compound serves as an exemplary case study in the power of modern spectroscopy. By carefully analyzing the chemical shifts and coupling constants in both the ¹H and ¹³C spectra, one can deduce the complete substitution pattern and confirm the molecular structure with high confidence. This guide underscores the importance of a protocol-driven approach, grounded in a firm understanding of the physical principles of NMR, to ensure the generation of accurate and reliable data for research and development applications.
References
- 1. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aiinmr.com [aiinmr.com]
- 4. rsc.org [rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 8. quora.com [quora.com]
- 9. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 10. NMR Spectroscopy [www2.chemistry.msu.edu]
Deconstructing the Signature: A Comparative Guide to Interpreting the Mass Spectrum of Methyl 4-methoxy-3-nitrobenzoate
For the modern researcher, scientist, and drug development professional, mass spectrometry is an indispensable tool for molecular structure elucidation. This guide provides an in-depth, technically-grounded interpretation of the mass spectrum of Methyl 4-methoxy-3-nitrobenzoate, a compound of interest in various chemical and pharmaceutical research domains. By leveraging established fragmentation principles and comparative data from its structural isomer, this document offers a predictive and logical framework for analyzing its mass spectral data.
At the heart of mass spectrometry lies the ability to generate and detect a unique fragmentation pattern for a given molecule, which serves as a molecular fingerprint. While a publicly available experimental mass spectrum for this compound is not readily found, a robust interpretation can be constructed by understanding the behavior of its constituent functional groups under ionization and by comparing it to its close structural isomer, Methyl 3-methoxy-4-nitrobenzoate, for which experimental data is available from the NIST Mass Spectrometry Data Center.[1][2]
Molecular Characteristics and the Molecular Ion Peak
To begin any mass spectrum interpretation, it is crucial to establish the fundamental properties of the analyte. This compound has the following characteristics:
Under electron ionization (EI), the initial event is the removal of an electron to form the molecular ion (M⁺˙). Therefore, the molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) of 211.
Predicted Fragmentation Pathways: A Logic-Driven Analysis
The fragmentation of the molecular ion is not a random process but is governed by the relative stabilities of the resulting fragment ions and neutral losses. For this compound, the primary fragmentation drivers are the ester, methoxy, and nitro functional groups attached to the aromatic ring.
The predicted fragmentation cascade can be visualized as follows:
Caption: Predicted Electron Ionization Fragmentation Pathway of this compound.
Comparative Analysis with Methyl 3-methoxy-4-nitrobenzoate
The mass spectrum of the structural isomer, Methyl 3-methoxy-4-nitrobenzoate, provides invaluable experimental data for predicting the fragmentation of our target molecule.[1][2] The key fragments observed for this isomer and the predicted fragments for this compound are compared below.
| Ion (m/z) | Proposed Structure/Neutral Loss | Predicted Relative Abundance for this compound | Rationale and Comparison with Methyl 3-methoxy-4-nitrobenzoate |
| 211 | Molecular Ion [M]⁺˙ | Moderate | The presence of an aromatic ring generally leads to a discernible molecular ion peak. |
| 180 | [M - OCH₃]⁺ | High | Loss of the methoxy radical from the ester group is a very common fragmentation pathway for methyl esters, leading to a stable acylium ion. This is expected to be a prominent peak. |
| 165 | [M - NO₂]⁺ | Moderate to High | Cleavage of the C-N bond to lose a nitro radical is a characteristic fragmentation for nitroaromatic compounds. The resulting ion is stabilized by the aromatic system. |
| 196 | [M - CH₃]⁺ | Moderate | Loss of a methyl radical from the methoxy group is another possible fragmentation pathway for methoxy-substituted aromatic compounds. |
| 152 | [M - COOCH₃]⁺ | Low to Moderate | Loss of the entire carbomethoxy group as a radical is a less favored, but still possible, fragmentation pathway for methyl benzoates. |
| 134 | [m/z 180 - NO₂]⁺ | Moderate | This represents a secondary fragmentation where the ion at m/z 180 further loses a nitro group. |
| 137 | [m/z 165 - CO] | Low | The ion at m/z 165 can potentially lose carbon monoxide (CO) in a subsequent fragmentation step. |
Experimental Protocol: Acquiring the Mass Spectrum
For researchers seeking to obtain an experimental mass spectrum of this compound, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.
Caption: Standard workflow for GC-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation:
-
Injection: Inject an appropriate volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Column: Utilize a nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: A typical temperature program would be an initial hold at a low temperature (e.g., 70°C) followed by a ramp to a higher temperature (e.g., 280°C) to ensure elution of the compound.
-
-
MS Analysis:
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Range: Scan a mass range that encompasses the molecular weight of the compound and its expected fragments (e.g., m/z 40-300).
-
Data Acquisition: Acquire the mass spectral data throughout the GC run.
-
-
Data Interpretation:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.
-
Compare the experimental spectrum with spectral libraries (e.g., NIST) and the predicted fragmentation pathways outlined in this guide.
-
Conclusion
The interpretation of the mass spectrum of this compound is a logical process rooted in the fundamental principles of mass spectrometry and the known fragmentation behaviors of its functional groups. By anticipating the molecular ion at m/z 211 and key fragments resulting from the loss of -OCH₃ (m/z 180), -NO₂ (m/z 165), and -CH₃ (m/z 196), researchers can confidently identify this compound and differentiate it from its isomers. This guide provides a solid framework for both predictive analysis and the interpretation of experimentally obtained data, empowering scientists in their structural elucidation endeavors.
References
A Comparative Analysis of the Reactivity of Methyl 4-methoxy-3-nitrobenzoate and Its Positional Isomers
Introduction
In the landscape of pharmaceutical and materials science, substituted benzene rings serve as foundational scaffolds. The precise arrangement of functional groups on these rings dictates their electronic properties, steric profile, and, consequently, their chemical reactivity. Methyl 4-methoxy-3-nitrobenzoate is one such scaffold, featuring a delicate interplay between an electron-donating group (methoxy), a powerful electron-withdrawing group (nitro), and a deactivating ester group. Understanding how the positional isomerism of these groups impacts reactivity is paramount for optimizing synthetic routes, predicting reaction outcomes, and designing novel molecules with desired properties.
This guide provides an in-depth comparison of the reactivity of this compound with its key isomers. We will dissect the electronic and steric factors that govern their behavior in cornerstone organic reactions, supported by mechanistic insights and validated experimental protocols. This analysis is designed to equip researchers, chemists, and drug development professionals with the predictive power needed to effectively utilize these versatile intermediates.
The Foundation: Electronic and Steric Effects of Substituents
The reactivity of a substituted benzene ring is fundamentally controlled by the nature of its substituents. In the case of methoxy-nitro-substituted methyl benzoates, three key players are at work:
-
Methoxy Group (-OCH₃): An activating, ortho, para-directing group. It donates electron density to the ring through a strong resonance effect (+R), while weakly withdrawing electrons via induction (-I). The resonance effect dominates, enriching the electron density at the positions ortho and para to it.
-
Nitro Group (-NO₂): A strongly deactivating, meta-directing group. It powerfully withdraws electron density from the ring through both resonance (-R) and inductive (-I) effects, making the ring significantly less nucleophilic.
-
Methyl Ester Group (-COOCH₃): A deactivating, meta-directing group. It withdraws electron density primarily through a resonance effect (-R), reducing the ring's reactivity towards electrophiles.
The final reactivity of each isomer is a vector sum of these competing and cooperating influences, dictated by their relative positions.
Caption: Logical relationship between substituent effects and aromatic ring reactivity.
Comparative Reactivity in Electrophilic Aromatic Substitution (SEAr)
Electrophilic aromatic substitution (SEAr) involves an attack on the aromatic ring by an electrophile.[1] The ring's reactivity is enhanced by electron-donating groups and diminished by electron-withdrawing groups.
Let's compare our target molecule with a key isomer in a typical nitration reaction.
-
This compound: The ring is strongly deactivated by two meta-directing groups (-NO₂ and -COOCH₃) and activated by one ortho, para-directing group (-OCH₃). The positions open for substitution are C2, C5, and C6.
-
Position C2: ortho to -OCH₃ (activating) but also ortho to -NO₂ (deactivating) and -COOCH₃ (deactivating). Steric hindrance is high.
-
Position C5: meta to -OCH₃, meta to -NO₂, and para to -COOCH₃. This position is highly deactivated.
-
Position C6: meta to -OCH₃, para to -NO₂, and ortho to -COOCH₃. Also highly deactivated.
-
Overall Reactivity: This isomer is highly deactivated towards further electrophilic substitution. The powerful deactivating effects of the nitro and ester groups overwhelm the activating effect of the methoxy group.
-
-
Methyl 3-methoxy-4-nitrobenzoate: The activating -OCH₃ group and the deactivating -NO₂ group are switched.
-
Position C2: ortho to -OCH₃ (activating) and meta to -NO₂. This is an activated position.
-
Position C6: para to -OCH₃ (activating) and meta to -NO₂. This is also an activated position.
-
Position C5: meta to -OCH₃ and ortho to -NO₂. This position is highly deactivated.
-
Overall Reactivity: This isomer is significantly more reactive than this compound. The methoxy group strongly activates the C2 and C6 positions for electrophilic attack.
-
Table 1: Predicted Reactivity and Regioselectivity in SEAr (e.g., Nitration)
| Isomer | Key Substituent Arrangement | Predicted Reactivity | Major Product(s) |
| This compound | Activating (-OCH₃) and deactivating (-NO₂) groups are meta to each other. | Very Low | Reaction is highly disfavored. |
| Methyl 3-methoxy-4-nitrobenzoate | Activating (-OCH₃) and deactivating (-NO₂) groups are ortho to each other. | Moderate | Substitution at C2 and C6. |
| Methyl 2-methoxy-5-nitrobenzoate | Activating (-OCH₃) and deactivating (-NO₂) groups are meta to each other. | Low | Substitution at C4 (para to -OCH₃) or C6 (ortho to -OCH₃). |
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring.[2] This reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate (Meisenheimer complex).[2]
In our case, the methoxy group can, under forcing conditions, act as a leaving group. The reactivity will depend critically on the position of the strongly activating nitro group.
-
This compound: The -NO₂ group is ortho to the -OCH₃ group. This arrangement strongly activates the C4 position for nucleophilic attack. The nitro group can effectively stabilize the resulting Meisenheimer complex through resonance. This isomer is primed for SNAr .
-
Methyl 3-methoxy-4-nitrobenzoate: The -NO₂ group is meta to the -OCH₃ group. It cannot stabilize the intermediate via resonance. This isomer is unreactive towards SNAr at the C3 position.
-
Methyl 2-methoxy-4-nitrobenzoate: The -NO₂ group is para to the -OCH₃ group. This arrangement also provides strong activation for nucleophilic attack at C2, making this isomer highly reactive in SNAr reactions.
Caption: SNAr reactivity comparison based on nitro group position.
Comparative Reactivity at the Ester Group: Alkaline Hydrolysis
The hydrolysis (saponification) of the methyl ester group is a nucleophilic acyl substitution. The reaction rate is accelerated by electron-withdrawing groups on the ring, which make the carbonyl carbon more electrophilic. Conversely, electron-donating groups slow the reaction.
-
General Trend: The presence of a nitro group, a strong electron-withdrawing group, will increase the rate of hydrolysis compared to methyl benzoate or methyl anisate.
-
Isomer Comparison: The relative positions of the -NO₂ and -OCH₃ groups will subtly modulate the rate.
-
Isomers with the -NO₂ group ortho or para to the ester (e.g., Methyl 4-nitro-3-methoxybenzoate) will experience the strongest electron-withdrawing effect at the ester's point of attachment, leading to the fastest hydrolysis rates .
-
Isomers where the -NO₂ group is meta (e.g., Methyl 3-nitro-4-methoxybenzoate) will still be faster than non-nitrated analogs, but likely slower than the ortho/para isomers .
-
The electron-donating -OCH₃ group will have an opposing effect. Its rate-slowing effect will be most pronounced when it is ortho or para to the ester.
-
Table 2: Predicted Relative Rates of Alkaline Hydrolysis
| Isomer | Position of -NO₂ relative to -COOCH₃ | Position of -OCH₃ relative to -COOCH₃ | Predicted Relative Rate |
| Methyl 2-methoxy-4-nitrobenzoate | para | ortho | Very Fast |
| This compound | meta | para | Moderate |
| Methyl 3-methoxy-4-nitrobenzoate | para | meta | Fast |
| Methyl 3-methoxy-5-nitrobenzoate | meta | meta | Slowest (among nitrated isomers) |
Experimental Protocols
Trustworthy protocols are the cornerstone of reproducible science. The following are representative procedures for key transformations, based on established methodologies.[3][4][5]
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) on this compound
This protocol describes the displacement of the methoxy group with a representative amine nucleophile.
Objective: To synthesize Methyl 4-(benzylamino)-3-nitrobenzoate.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, Water, Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (2.0 eq) and benzylamine (1.2 eq) to the solution.
-
Heat the reaction mixture to 90-100 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for a typical SNAr reaction.
Protocol 2: Reduction of the Nitro Group
This protocol describes the reduction of this compound to its corresponding aniline using iron powder in acetic acid.[4][5]
Objective: To synthesize Methyl 3-amino-4-methoxybenzoate.
Materials:
-
This compound (1.0 eq)
-
Iron powder (Fe, 5.0 eq)
-
Glacial Acetic Acid
-
Methanol
-
Sodium Hydroxide solution (NaOH), 3M
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add glacial acetic acid and iron powder (5.0 eq). Stir the suspension and heat to 50-60 °C.
-
Dissolve this compound (1.0 eq) in a minimal amount of methanol and add it dropwise to the hot iron/acetic acid suspension.
-
Maintain the temperature and stir vigorously for 1-2 hours, monitoring by TLC.
-
After completion, cool the mixture and filter to remove excess iron. Wash the filter cake with methanol.
-
Combine the filtrates and evaporate the solvents.
-
Pour the residue into water and basify carefully with 3M NaOH to a pH of ~10 to precipitate iron salts.
-
Extract the aqueous slurry with ethyl acetate (4x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.
Conclusion
The reactivity of substituted methyl benzoates is a nuanced subject, governed by the delicate electronic balance struck by the ring's functional groups. Our analysis demonstrates that:
-
For Electrophilic Aromatic Substitution , reactivity is dictated by the position of the activating -OCH₃ group relative to the deactivating groups. Isomers like Methyl 3-methoxy-4-nitrobenzoate, where the methoxy group's activating influence is directed to positions not strongly deactivated by the nitro group, are far more reactive.
-
For Nucleophilic Aromatic Substitution , the key is a nitro group positioned ortho or para to the leaving group. This compound and Methyl 2-methoxy-4-nitrobenzoate are highly susceptible to SNAr, whereas their meta-nitro isomers are inert.
-
For ester hydrolysis , reactivity is enhanced by the proximity of any electron-withdrawing groups, making isomers with ortho or para nitro groups relative to the ester the most labile.
This comparative guide underscores the importance of positional isomerism. By understanding these fundamental principles, chemists can strategically select the appropriate isomer to achieve a desired synthetic outcome, avoiding unwanted side reactions and improving overall efficiency.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
"comparative study of different methods for the synthesis of Methyl 4-methoxy-3-nitrobenzoate"
For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. Methyl 4-methoxy-3-nitrobenzoate, a valuable building block in the preparation of various pharmaceutical and agrochemical compounds, is one such intermediate. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering insights into the underlying chemical principles and practical considerations for laboratory application.
This document will explore two principal methodologies: the direct electrophilic nitration of methyl 4-methoxybenzoate and a two-step approach involving the nitration of 4-methoxybenzoic acid followed by Fischer esterification. Each method will be evaluated based on experimental data, reaction mechanisms, and practical advantages and disadvantages.
Understanding the Core Chemistry: Electrophilic Aromatic Substitution
The synthesis of this compound fundamentally relies on the principles of electrophilic aromatic substitution (EAS). The regiochemical outcome of the nitration is dictated by the directing effects of the substituents on the benzene ring: the methoxy (-OCH₃) group and the methyl ester (-COOCH₃) group.
The methoxy group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the methyl ester group is a deactivating group and a meta-director because it withdraws electron density from the ring. In the case of methyl 4-methoxybenzoate, these directing effects are synergistic. The methoxy group at position 4 directs incoming electrophiles to positions 3 and 5 (ortho to the methoxy group), while the ester group at position 1 directs to position 3 (meta to the ester). This alignment of directing effects strongly favors the nitration at the 3-position, leading to the desired product, this compound.
Method 1: Direct Nitration of Methyl 4-methoxybenzoate
This approach is a straightforward, one-step synthesis that involves the direct nitration of the readily available starting material, methyl 4-methoxybenzoate (also known as methyl p-anisate).
Causality of Experimental Choices
The choice of nitrating agent and reaction conditions is critical for achieving a high yield and purity of the desired product while minimizing the formation of byproducts. A standard and effective nitrating mixture is a combination of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
Temperature control is another crucial parameter. The nitration of an activated ring, such as methyl 4-methoxybenzoate, is a highly exothermic reaction. Maintaining a low temperature, typically between 0 and 10°C, is essential to prevent over-nitration (dinitration) and the formation of undesired side products.
Experimental Protocol
-
Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling the mixture in an ice bath.
-
Reaction Setup: Dissolve methyl 4-methoxybenzoate in a minimal amount of concentrated sulfuric acid in a flask equipped with a magnetic stirrer and maintain the temperature at 0-5°C using an ice bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of methyl 4-methoxybenzoate, ensuring the reaction temperature does not exceed 10°C.
-
Reaction Completion and Work-up: After the addition is complete, allow the reaction to stir at room temperature for a short period to ensure completion. The reaction mixture is then carefully poured onto crushed ice, causing the solid product to precipitate.
-
Purification: The crude product is collected by vacuum filtration, washed with cold water to remove residual acids, and then purified by recrystallization from a suitable solvent, such as methanol or ethanol.[1][2]
Reaction Pathway
References
A Comparative Guide to the Synthesis of Methyl 4-methoxy-3-nitrobenzoate: A Validation of Two Competing Synthetic Routes
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and reliable production of key intermediates is paramount. Methyl 4-methoxy-3-nitrobenzoate, a valuable building block, serves as a precursor for various more complex molecules, including active pharmaceutical ingredients. This guide provides an in-depth, objective comparison of two primary synthetic routes to this compound: the traditional, one-step electrophilic nitration of a readily available precursor, and a novel, two-step approach commencing with the corresponding carboxylic acid.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a nuanced analysis of each route's underlying chemical principles, expected performance, and practical considerations. By presenting supporting experimental data and detailed methodologies, this guide aims to empower chemists to make informed decisions for their specific synthetic needs.
Executive Summary: A Tale of Two Routes
The synthesis of this compound can be approached from two distinct strategic standpoints.
Route 1: The Traditional Approach - Direct Electrophilic Nitration This is a classic and direct method involving the electrophilic aromatic substitution on methyl 4-methoxybenzoate. It is an atom-economical, single-step process that leverages well-understood principles of aromatic chemistry. The primary challenge lies in controlling the regioselectivity and preventing over-nitration.
Route 2: The New Synthetic Route - Fischer Esterification This alternative route involves the acid-catalyzed esterification of 4-methoxy-3-nitrobenzoic acid. While this approach requires the prior availability or synthesis of the starting carboxylic acid, it offers potential advantages in terms of reaction simplicity, milder conditions for the final step, and potentially easier purification of the final product.
The choice between these routes will ultimately depend on factors such as the availability and cost of starting materials, desired purity of the final product, and the scale of the synthesis.
Mechanistic Underpinnings: The "Why" Behind the Chemistry
A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Route 1: Electrophilic Aromatic Substitution - The Nitration Mechanism
The nitration of methyl 4-methoxybenzoate is a quintessential example of electrophilic aromatic substitution. The reaction is initiated by the generation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of concentrated nitric and sulfuric acids.[1] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[1]
The methoxy group (-OCH₃) on the benzene ring is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the methyl ester group (-COOCH₃) is a deactivating group and a meta-director because it withdraws electron density from the ring. In this specific substrate, the directing effects of these two groups are synergistic. The powerful ortho, para-directing methoxy group directs the incoming electrophile to the positions ortho and para to it. The position para to the methoxy group is already occupied by the ester. The positions ortho to the methoxy group are at C3 and C5. The C3 position is also meta to the deactivating ester group, which makes it the most favorable position for electrophilic attack.
Caption: Mechanism of Electrophilic Nitration.
Route 2: Fischer-Speier Esterification Mechanism
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[2] The reaction is an equilibrium process, and its success hinges on shifting the equilibrium towards the product side.[3] This is typically achieved by using a large excess of the alcohol (methanol in this case) or by removing water as it is formed.[2][3]
The mechanism proceeds in several reversible steps:
-
Protonation of the Carbonyl: The carboxylic acid is protonated by the acid catalyst (e.g., H₂SO₄), which makes the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated by a base (e.g., HSO₄⁻ or another molecule of methanol) to yield the final ester product and regenerate the acid catalyst.
Caption: Mechanism of Fischer Esterification.
Comparative Performance and Experimental Data
The following table provides a comparative summary of the two synthetic routes based on established protocols for similar transformations.
| Parameter | Route 1: Direct Nitration | Route 2: Fischer Esterification |
| Starting Material | Methyl 4-methoxybenzoate | 4-Methoxy-3-nitrobenzoic acid |
| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | Methanol, Conc. H₂SO₄ (cat.) |
| Reaction Temperature | 0 - 10 °C | Reflux (~65 °C) |
| Reaction Time | 30 - 60 minutes | 2 - 4 hours |
| Typical Yield | 80 - 90% (estimated) | 90 - 98% (estimated)[4] |
| Work-up | Quenching on ice, filtration | Neutralization, extraction |
| Purification | Recrystallization | Distillation or recrystallization |
| Key Advantages | Single step, atom economical | Milder final step, high yield |
| Key Disadvantages | Use of strong mixed acids, potential for side products | Two-step process (if starting from benzoic acid) |
Experimental Protocols
The following protocols are provided as a guide and should be adapted and optimized based on laboratory conditions and scale.
Protocol 1: Direct Nitration of Methyl 4-methoxybenzoate
Caption: Experimental Workflow for Direct Nitration.
Materials and Reagents:
-
Methyl 4-methoxybenzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Methanol or Ethanol
-
Deionized Water
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer, cool concentrated sulfuric acid (e.g., 10 mL) to 0 °C in an ice-salt bath.
-
Slowly add methyl 4-methoxybenzoate (e.g., 5.0 g) to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.
-
In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 3.0 mL) to concentrated sulfuric acid (e.g., 3.0 mL), keeping the mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of methyl 4-methoxybenzoate over 15-20 minutes. The temperature of the reaction mixture must be maintained between 0 and 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Carefully pour the reaction mixture onto a beaker containing crushed ice (approx. 100 g) with stirring.
-
Allow the ice to melt, and collect the precipitated solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.
-
Purify the crude product by recrystallization from methanol to afford this compound as a crystalline solid.
Protocol 2: Fischer Esterification of 4-Methoxy-3-nitrobenzoic Acid
Caption: Experimental Workflow for Fischer Esterification.
Materials and Reagents:
-
4-Methoxy-3-nitrobenzoic acid[5]
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-methoxy-3-nitrobenzoic acid (e.g., 5.0 g) in methanol (e.g., 50 mL), slowly add concentrated sulfuric acid (e.g., 0.5 mL) as a catalyst.[4]
-
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (e.g., 100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted carboxylic acid and the acid catalyst.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from methanol if necessary.
Validation of Product Identity
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results for this compound |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 108-112 °C[6] |
| ¹H NMR | Signals corresponding to the aromatic protons (typically in the δ 7.0-8.5 ppm range), the methoxy group protons (δ ~3.9 ppm), and the methyl ester protons (δ ~3.9 ppm). The aromatic signals will show a specific splitting pattern consistent with the 1,2,4-trisubstituted ring. |
| ¹³C NMR | Signals for the carbonyl carbon (~165 ppm), aromatic carbons (110-155 ppm), and the two distinct methoxy carbons (~53 ppm and ~56 ppm).[7] |
| IR Spectroscopy | Characteristic absorptions for the C=O stretch of the ester (~1720-1740 cm⁻¹), C-O stretches, and strong absorptions for the asymmetric and symmetric stretches of the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹).[8] |
Conclusion and Recommendations
Both the traditional direct nitration and the proposed Fischer esterification routes represent viable methods for the synthesis of this compound.
-
Route 1 (Direct Nitration) is the more direct and atom-economical choice if methyl 4-methoxybenzoate is the readily available starting material. Its primary drawbacks are the harsh reaction conditions and the potential for isomeric impurities if not carefully controlled.
-
Route 2 (Fischer Esterification) offers a milder final step and potentially higher purity with a simpler work-up. This route is particularly attractive if 4-methoxy-3-nitrobenzoic acid is commercially available or can be synthesized in high purity beforehand. The overall process is longer but may be more robust and easier to scale.
The selection of the optimal route will be dictated by the specific constraints and objectives of the research or production campaign, including cost, scale, available equipment, and desired final purity. It is recommended that small-scale trials of both routes be conducted to validate the expected yields and purity levels within a specific laboratory setting.
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. 4-Methoxy-3-nitrobenzoic acid(89-41-8) IR Spectrum [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. This compound(40757-20-8) IR Spectrum [chemicalbook.com]
A Spectroscopic Guide: Differentiating Methyl 4-methoxy-3-nitrobenzoate from its Parent Compound
This guide offers a detailed spectroscopic comparison of Methyl 4-methoxy-3-nitrobenzoate and its parent compound, Methyl 4-methoxybenzoate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates how the introduction of a nitro functional group fundamentally alters the spectral characteristics of an aromatic system. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will provide a framework for structural verification and substituent effect analysis.
Spectroscopic analysis is a cornerstone of chemical synthesis and characterization, providing an unambiguous fingerprint of a molecule's structure.[1] The addition of a functional group, such as the strongly electron-withdrawing nitro group (-NO₂), induces predictable changes in the electronic environment of the parent molecule.[2][3] Understanding these changes is critical for confirming successful synthesis and for predicting molecular properties.
Molecular Structures at a Glance
A clear visualization of the molecular structures is essential to understanding the positional differences of the substituent groups and their influence on the surrounding atoms.
Caption: Chemical structures of the parent and nitro-substituted compounds.
Comparative Spectroscopic Analysis
The following sections provide a head-to-head comparison of the spectroscopic data for both compounds, highlighting the diagnostic changes induced by the nitro group.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides insight into the electronic environment of hydrogen atoms. The electron-withdrawing nitro group is expected to deshield adjacent protons, shifting their resonance signals to a higher chemical shift (downfield).[4][5]
| Proton Assignment | Methyl 4-methoxybenzoate (Predicted δ, ppm) | This compound (Reported δ, ppm) | Key Observations |
| -OCH₃ (methoxy) | ~3.8 | 3.98 | Slight downfield shift due to overall electron withdrawal from the ring. |
| -COOCH₃ (ester) | ~3.9 | 3.92 | Minimal change, as it is further from the nitro group's direct influence. |
| Aromatic H (ortho to -COOCH₃) | ~7.9 (d) | 7.65 (dd) | The proton ortho to the ester group is shifted upfield due to the new meta-relationship with the nitro group. |
| Aromatic H (meta to -COOCH₃) | ~6.9 (d) | 8.12 (d) | The proton ortho to the nitro group experiences significant deshielding and is shifted far downfield. |
| Aromatic H (ortho to -OCH₃) | - | 7.18 (d) | The proton para to the nitro group is also deshielded compared to the parent compound. |
Analysis: The most dramatic effect of nitration is on the aromatic protons. The proton positioned between the methoxy and nitro groups in this compound is significantly deshielded and appears at a much higher chemical shift compared to any aromatic proton in the parent compound. This is a direct consequence of the strong inductive and resonance electron-withdrawing effects of the nitro group.[4][6]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy maps the carbon framework of a molecule. The nitro group's electron-withdrawing nature also influences the chemical shifts of the carbon atoms in the benzene ring.[6]
| Carbon Assignment | Methyl 4-methoxybenzoate (Reported δ, ppm) | This compound (Predicted δ, ppm) | Key Observations |
| -OCH₃ | 55.5 | ~56 | Minimal change. |
| -COOCH₃ | 51.8 | ~52 | Minimal change. |
| C=O (ester) | 166.9 | ~165 | Slight upfield shift. |
| C-ipso (-COOCH₃) | 122.7 | ~124 | Deshielded due to proximity to the nitro group. |
| C (ortho to -COOCH₃) | 131.6 | ~132 | Deshielded. |
| C (meta to -COOCH₃) | 113.7 | ~114 | Minor change. |
| C-ipso (-OCH₃) | 163.5 | ~155 | Shielded, but directly attached to the deshielding nitro group. |
| C-ipso (-NO₂) | - | ~140 | Appearance of a new quaternary carbon signal. |
Analysis: The introduction of the nitro group creates a more complex ¹³C NMR spectrum. The carbon atom directly attached to the nitro group (C-ipso) is significantly deshielded. The electronic effects also propagate throughout the ring, causing noticeable shifts in the other aromatic carbons compared to the more symmetrical parent compound.
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for identifying functional groups. The most telling difference between the two compounds is the appearance of strong absorption bands characteristic of the nitro group.[7][8][9]
| Functional Group | Vibrational Mode | Methyl 4-methoxybenzoate (Wavenumber, cm⁻¹) | This compound (Wavenumber, cm⁻¹) | Key Observations |
| C=O (ester) | Stretch | ~1720 | ~1725 | Minimal change. |
| C-O (ester/ether) | Stretch | ~1250, ~1100 | ~1260, ~1110 | Minimal change. |
| C=C (aromatic) | Stretch | ~1600, ~1510 | ~1610, ~1530 | Shifts due to electronic changes in the ring. |
| N-O | Asymmetric Stretch | Absent | ~1525 | Diagnostic strong absorption. [7][8][10] |
| N-O | Symmetric Stretch | Absent | ~1345 | Diagnostic strong absorption. [7][8][10] |
Analysis: The IR spectrum of this compound provides definitive evidence of nitration. The two strong, characteristic bands for the asymmetric and symmetric stretching of the N-O bonds are the most prominent new features and are completely absent in the parent compound's spectrum.[9][10] These bands are a reliable diagnostic tool for confirming the presence of the nitro group on an aromatic ring.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The molecular weight and fragmentation pathways differ predictably between the two compounds.
| Parameter | Methyl 4-methoxybenzoate | This compound | Key Observations |
| Molecular Formula | C₉H₁₀O₃[11][12] | C₉H₉NO₅[13][14] | Addition of NO₂ group. |
| Molecular Weight | 166.17 g/mol [12][15] | 211.17 g/mol [14][16] | Increase of 45.00 g/mol , corresponding to NO₂. |
| Molecular Ion (M⁺) | m/z 166 | m/z 211 | The parent peak reflects the respective molecular weights. |
| Key Fragments | m/z 135 ([M-OCH₃]⁺)m/z 107 ([M-COOCH₃]⁺) | m/z 181 ([M-NO]⁺)m/z 165 ([M-NO₂]⁺)m/z 150 ([M-NO₂ -CH₃]⁺) | The nitro compound shows characteristic loss of NO (30 u) and NO₂ (46 u), which are absent in the parent. |
Analysis: The mass spectrum immediately confirms the identity of the nitrated product by its molecular ion peak at m/z 211. Furthermore, the fragmentation pattern provides structural proof, with characteristic losses of nitro-related fragments that are not possible for the parent compound.
Experimental Protocols & Workflow
To ensure scientific integrity, the protocols used to acquire such data must be robust and reproducible.
General Experimental Workflow
Caption: Workflow for comparative spectroscopic analysis.
Detailed Methodologies
-
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument: Bruker Avance 400 MHz NMR Spectrometer.
-
¹H NMR Acquisition: Acquire data using a standard pulse program. Key parameters include a 30° pulse angle, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. Key parameters include a 45° pulse angle, a relaxation delay of 2.0 s, and 1024 scans.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
-
FT-IR Spectroscopy Protocol
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer with a UATR (Universal Attenuated Total Reflectance) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum over a range of 4000–450 cm⁻¹. Co-add 16 scans with a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
-
Processing: Perform a background correction using the empty ATR crystal before running the sample.
-
-
Mass Spectrometry Protocol
-
Instrument: Agilent GC-MS system with an electron ionization (EI) source.
-
Sample Introduction: Introduce a dilute solution of the sample in methanol via direct injection or through a GC column.
-
Ionization: Use a standard EI energy of 70 eV.
-
Analysis: Scan a mass-to-charge (m/z) range of 50–300 amu.
-
Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions.
-
Conclusion
The spectroscopic comparison between Methyl 4-methoxybenzoate and this compound unequivocally demonstrates the profound and predictable influence of a nitro substituent. In ¹H NMR , the aromatic protons adjacent to the nitro group are significantly deshielded. In IR spectroscopy , the appearance of strong, characteristic N-O stretching bands provides a definitive confirmation of successful nitration. Finally, Mass Spectrometry confirms the increased molecular weight and reveals unique fragmentation patterns involving the loss of the nitro group. This guide serves as a practical illustration of how multi-technique spectroscopic analysis provides a robust and self-validating system for the structural elucidation of substituted aromatic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations [jove.com]
- 11. Methyl4-methoxybenzoate | C9H10O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 12. Benzoic acid, 4-methoxy-, methyl ester [webbook.nist.gov]
- 13. PubChemLite - this compound (C9H9NO5) [pubchemlite.lcsb.uni.lu]
- 14. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 15. Human Metabolome Database: Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639) [hmdb.ca]
- 16. Methyl 3-methoxy-4-nitrobenzoate [webbook.nist.gov]
A Comparative Guide to Catalyst Efficiency in the Synthesis of Methyl 4-methoxy-3-nitrobenzoate
For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective synthesis of key intermediates is paramount. Methyl 4-methoxy-3-nitrobenzoate is a valuable building block, and its synthesis via the nitration of methyl 4-methoxybenzoate is a critical process step. The choice of catalyst for this electrophilic aromatic substitution reaction significantly impacts yield, selectivity, and process safety. This guide provides an in-depth comparison of different catalytic systems for the synthesis of this compound, supported by experimental data and protocols to aid in your research and process development.
The Critical Role of Catalysis in Aromatic Nitration
The nitration of methyl 4-methoxybenzoate involves the introduction of a nitro group (-NO2) onto the aromatic ring. The methoxy (-OCH3) and methyl ester (-COOCH3) groups are ortho-, para-, and meta-directing, respectively. The interplay of these directing effects and the reaction conditions determine the regioselectivity and overall yield of the desired product, this compound. The catalyst's primary role is to generate the highly electrophilic nitronium ion (NO2+) from the nitric acid source.
Comparative Analysis of Catalytic Systems
The selection of a catalyst for the nitration of methyl 4-methoxybenzoate is a trade-off between reactivity, selectivity, cost, and environmental impact. Below is a comparison of common catalytic systems.
| Catalyst System | Nitrating Agent | Typical Yield | Advantages | Disadvantages |
| Mixed Acid (H₂SO₄/HNO₃) | Nitric Acid | 80-95% | High reactivity, low cost, well-established.[1][2][3] | Corrosive, hazardous, generates significant acidic waste, difficult to control exotherm.[1] |
| Solid Acid Catalysts (e.g., Zeolite β) | Nitric Acid / Acetic Anhydride | 70-90% (estimated) | Reusable, non-corrosive, improved regioselectivity, reduced waste.[4][5] | Higher initial cost, potential for catalyst deactivation.[5] |
| Ionic Liquids (e.g., TS-N-IL) | Ionic Liquid | ~88% (for isomer)[6] | High yield, potential for recyclability, mild reaction conditions.[6] | High cost, potential for product separation challenges. |
| Nitric Acid in Acetic Anhydride | Nitric Acid | Good (unspecified) | Milder conditions than mixed acid.[7] | Acetic anhydride is corrosive and moisture-sensitive. |
Mechanistic Insights: The Role of the Catalyst
The catalytic cycle for the nitration of an aromatic ring is a well-understood electrophilic aromatic substitution. The key step is the generation of the nitronium ion, which is the active electrophile.
Caption: Generalized mechanism for the catalyzed nitration of an aromatic ring.
Experimental Protocols
The following are representative protocols for the synthesis of this compound using different catalytic systems.
Protocol 1: Classical Mixed Acid Nitration
This method is based on the well-established nitration of methyl benzoate.[2][3][8][9][10]
Materials:
-
Methyl 4-methoxybenzoate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Methanol (for recrystallization)
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice-water bath, add 10 mL of concentrated sulfuric acid.
-
Slowly add 2.0 g of methyl 4-methoxybenzoate to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding 2.0 mL of concentrated nitric acid to 2.0 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of methyl 4-methoxybenzoate over a period of 15-20 minutes, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 30 minutes.
-
Pour the reaction mixture slowly onto 50 g of crushed ice with stirring.
-
The solid product will precipitate. Collect the crude product by vacuum filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from methanol to obtain pure this compound.
Protocol 2: Heterogeneous Catalysis with Zeolite β
This protocol is adapted from procedures for the nitration of other aromatic compounds using solid acid catalysts.[4]
Materials:
-
Methyl 4-methoxybenzoate
-
Zeolite β (H+ form)
-
Nitric Acid (70%)
-
Acetic Anhydride
-
Dichloromethane (solvent)
Procedure:
-
Activate the Zeolite β catalyst by heating at 500 °C for 4 hours under a stream of dry air. Cool to room temperature in a desiccator.
-
In a round-bottom flask, suspend 1.0 g of the activated Zeolite β in 20 mL of dichloromethane.
-
Add 2.0 g of methyl 4-methoxybenzoate to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of 1.5 mL of nitric acid and 3.0 mL of acetic anhydride dropwise over 15 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter off the catalyst and wash it with dichloromethane. The catalyst can be regenerated for future use.
-
Wash the organic filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Catalyst Selection and Optimization
Choosing the optimal catalyst requires a systematic approach. The following workflow can guide the decision-making process.
References
- 1. researchgate.net [researchgate.net]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dspace.ncl.res.in [dspace.ncl.res.in]
- 6. Methyl 3-methoxy-4-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. southalabama.edu [southalabama.edu]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 4-methoxy-3-nitrobenzoate
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of methyl 4-methoxy-3-nitrobenzoate, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are designed to be self-validating, grounded in established safety standards and regulatory compliance.
Immediate Safety & Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. As with many nitroaromatic compounds, this substance should be handled with care.
Key Hazards:
-
While specific toxicological data for this compound is not extensively documented, analogous nitroaromatic compounds are known to be toxic.[1]
-
It may be harmful if inhaled, swallowed, or absorbed through the skin.[2]
-
Combustion may produce toxic oxides of nitrogen.[2]
Personal Protective Equipment (PPE): A fundamental aspect of laboratory safety is the consistent and correct use of PPE. When handling this compound for disposal, the following should be considered the minimum requirement:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes of solutions containing the compound. |
| Hand Protection | Nitrile or other chemical-resistant gloves. | Prevents dermal absorption, a common route of chemical exposure. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
Waste Characterization and Regulatory Framework
Proper disposal begins with correct waste identification. This compound must be classified as hazardous waste. This classification is based on the potential toxicity and environmental persistence characteristic of nitroaromatic compounds.
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are categorized to ensure they are managed safely from "cradle to grave".[3] Wastes can be "listed" (from specific industrial processes or as discarded commercial chemical products) or "characteristic" (exhibiting properties of ignitability, corrosivity, reactivity, or toxicity).[4][5]
This compound, as a specialty research chemical, is not typically found on the P or U lists of discarded commercial chemical products.[6] Therefore, it must be managed as a hazardous waste based on a conservative assessment of its potential hazards, aligning with the practices for other nitroaromatic compounds. All materials contaminated with this chemical, including glassware, personal protective equipment, and spill cleanup debris, must also be treated as hazardous waste.[3][7]
The final disposal of this chemical waste must be conducted by a licensed and certified hazardous waste disposal company.[8] The most common and environmentally sound method for the disposal of organic compounds of this nature is high-temperature incineration.
Step-by-Step Disposal Protocol
The following workflow provides a systematic approach to the collection and preparation of this compound waste for disposal. In-laboratory chemical treatment or neutralization of this compound is not recommended due to the lack of validated procedures and the potential for creating other hazardous byproducts.
Protocol for Solid Waste (e.g., pure compound, contaminated labware):
-
Waste Identification: All unused this compound and materials significantly contaminated with it (e.g., weighing papers, gloves, disposable labware) are to be treated as solid hazardous waste.[7]
-
Container Selection: Choose a wide-mouth, sealable container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail). The container must be in good condition, with no leaks or cracks.
-
Labeling: Immediately affix a "Hazardous Waste" label to the container.[4] Fill out the label completely with the following information:
-
The full chemical name: "this compound" (no abbreviations or formulas).
-
The name of the Principal Investigator (PI) and the laboratory location.
-
An accurate list of all constituents if it is a mixed waste.
-
-
Segregation: Ensure the solid waste container is segregated from other waste streams, particularly from strong acids, bases, and reducing agents to prevent inadvertent reactions.
-
Accumulation: Place the contaminated solid waste into the labeled container. Keep the container securely closed at all times, except when adding waste.
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel. The container should be placed in secondary containment (e.g., a larger plastic tub) to contain any potential leaks.
-
Disposal Request: Once the container is full, or the project is complete, submit a request for waste pickup through your institution's Environmental Health and Safety (EHS) department.
Protocol for Liquid Waste (e.g., solutions containing the compound):
-
Waste Identification: Any solution containing this compound must be disposed of as liquid hazardous waste. Do not dispose of this chemical down the sink.
-
Container Selection: Use a sturdy, leak-proof container with a screw-top cap that is chemically compatible with the solvent used. For instance, if the compound is dissolved in an organic solvent, a solvent-safe plastic or glass container is appropriate.
-
Labeling: As with solid waste, immediately label the container as "Hazardous Waste," listing "this compound" and the name and approximate concentration of all solvents in the solution.
-
Segregation: Liquid waste containing this compound should be segregated based on the solvent's properties (e.g., halogenated vs. non-halogenated solvents) as per your institution's guidelines.[9] Keep it separate from incompatible chemical waste streams like acids and bases.
-
Accumulation: Add the liquid waste to the container, ensuring not to overfill (a good rule of thumb is to leave at least 10% headspace to allow for expansion). Keep the container tightly closed when not in use. If using a funnel, it should be removed and the cap replaced immediately after use.
-
Storage: Store the liquid waste container in your lab's designated SAA, within appropriate secondary containment.
-
Disposal Request: When the container is full, schedule a pickup with your institution's EHS department or their contracted hazardous waste vendor.
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
Spill Response:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Isolate the Area: If the spill is significant, restrict access to the area.
-
Assess the Hazard: For a small spill of solid material, and if you are trained to do so, you can proceed with cleanup. If the spill is large, involves a volatile solvent, or you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.
-
Cleanup:
-
Wear the appropriate PPE as detailed above.
-
For solid spills, carefully sweep the material into a dustpan and place it in a labeled hazardous waste container. Avoid generating dust.
-
For liquid spills, use an appropriate absorbent material (e.g., chemical spill pads or vermiculite) to contain and absorb the liquid.
-
All materials used for cleanup (absorbent pads, contaminated PPE, etc.) must be disposed of as hazardous waste.[3][10]
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact: Flush the eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air immediately.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.
In all cases of exposure, seek immediate medical attention after initial first aid and report the incident to your supervisor and EHS department.
References
- 1. epa.gov [epa.gov]
- 2. This compound | CAS#:40757-20-8 | Chemsrc [chemsrc.com]
- 3. epa.gov [epa.gov]
- 4. practicegreenhealth.org [practicegreenhealth.org]
- 5. epa.gov [epa.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. Envirofacts | US EPA [enviro.epa.gov]
- 9. fishersci.com [fishersci.com]
- 10. zenodo.org [zenodo.org]
Mastering the Safe Handling of Methyl 4-methoxy-3-nitrobenzoate: A Guide for Laboratory Professionals
For Immediate Implementation: This document outlines the essential personal protective equipment (PPE), handling protocols, and emergency procedures for Methyl 4-methoxy-3-nitrobenzoate (CAS No: 40757-20-8). Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel and minimizing environmental impact.
As Senior Application Scientists, our primary objective extends beyond providing high-quality reagents. We are committed to empowering researchers with the knowledge to handle chemical products with the utmost safety and efficacy. This guide is born from a synthesis of regulatory standards and practical laboratory experience, designed to be a definitive resource for professionals in research and drug development.
Hazard Assessment and Risk Mitigation
This compound is a compound that, while not classified as hazardous under GHS by some suppliers, is stated by others to be harmful if inhaled, in contact with skin, or if swallowed.[1] Given the potential for harm and the fact that its toxicological properties have not been fully investigated, a cautious approach is warranted.[2] The primary risks associated with this compound are exposure through inhalation of dust, skin and eye contact, and ingestion.
Therefore, a multi-layered safety strategy combining engineering controls, appropriate personal protective equipment, and rigorous operational protocols is mandatory.
Essential Personal Protective Equipment (PPE)
The selection of PPE is the cornerstone of safe chemical handling. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles | Must be worn at all times and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[3] This is to prevent eye contact with the chemical, which may cause irritation.[4] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation.[3][5] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection.[3] Always inspect gloves for integrity before each use and change them immediately upon contamination.[3] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to cover as much skin as possible.[3][5] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or when working outside of a fume hood.[3] |
Operational Plan for Safe Handling
A systematic workflow is crucial to minimize exposure and prevent accidents. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol:
-
Preparation and Engineering Controls:
-
Weighing and Transfer:
-
During the Experiment:
-
Storage:
Emergency and Spill Management
Exposure Response:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][4] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers.[1] Seek immediate medical attention.[4]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.[6] Never give anything by mouth to an unconscious person and seek immediate medical attention.[6]
Spill Management Protocol:
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.[3]
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.[3]
-
Don PPE: Put on the appropriate PPE, including respiratory protection.[3]
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste.[3][8][9] Avoid generating dust.[7] Mix with sand or a similar inert absorbent material.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Disposal: Dispose of the contained waste and any contaminated materials according to institutional and local regulations for hazardous waste.[1]
Disposal Plan
Chemical waste must be managed responsibly to prevent environmental contamination.
-
Waste Collection: Collect all waste containing this compound in a designated, labeled, and sealed container.
-
Disposal: Dispose of the chemical waste through a licensed disposal authority, in accordance with national and regional regulations.[1] Do not allow the material to enter drains or water courses.[1][7]
By adhering to these detailed protocols, you contribute to a safer research environment for yourself and your colleagues. Our commitment to your success is intrinsically linked to our dedication to safety.
References
- 1. This compound | CAS#:40757-20-8 | Chemsrc [chemsrc.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. benchchem.com [benchchem.com]
- 4. home.miracosta.edu [home.miracosta.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
